eprinomectin B1b
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12+,27-15+,33-14+/t26-,28-,30-,31-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44-,45-,46+,48+,49+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNHOHPRXXCPRA-FZTOWWROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)NC(=O)C)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H73NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037695 | |
| Record name | Eprinomectin B1b | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
900.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133305-89-2 | |
| Record name | (4′′R)-4′′-(Acetylamino)-5-O-demethyl-25-de(1-methylpropyl)-4′′-deoxy-25-(1-methylethyl)avermectin A1a | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133305-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eprinomectin component b1b | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133305892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eprinomectin B1b | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPRINOMECTIN B1B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31OML2QZ0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Eprinomectin B1b
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eprinomectin, a second-generation avermectin, is a potent endectocide widely used in veterinary medicine for the control of parasitic nematodes and arthropods. It is commercially available as a mixture of two homologous components: eprinomectin B1a (≥90%) and eprinomectin B1b (≤10%).[1][2][3] This guide provides a detailed examination of the mechanism of action of eprinomectin, with a specific focus on the B1b component. While the majority of published research pertains to the eprinomectin mixture, this document synthesizes the available data to elucidate the core molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. A notable gap in the current scientific literature is the lack of studies specifically isolating and quantifying the activity of the this compound homolog. Therefore, the data presented herein primarily reflects the action of the eprinomectin mixture, with the understanding that eprinomectin B1a is the major contributor to its overall efficacy.
Core Mechanism of Action: Targeting Glutamate-Gated Chloride Channels
The primary molecular target of eprinomectin, like other avermectins, is the glutamate-gated chloride channel (GluCl) found in the nerve and muscle cells of invertebrates.[1][4] These channels are ligand-gated ion channels that are largely absent in mammals, providing a high degree of selective toxicity.
Eprinomectin acts as a positive allosteric modulator and direct agonist of GluCls. Its binding to the channel leads to an irreversible opening, causing an influx of chloride ions into the cell. This increased chloride conductance results in hyperpolarization of the neuronal or muscle cell membrane, making it less excitable. The sustained hyperpolarization ultimately leads to a flaccid paralysis of the parasite, inhibiting its ability to feed, move, and reproduce, eventually causing its death.
At higher concentrations, eprinomectin may also interact with other ligand-gated chloride channels, such as those gated by gamma-aminobutyric acid (GABA). However, its affinity for GluCls is significantly higher, making them the primary target for its anthelmintic and insecticidal activity.
Signaling Pathway of Eprinomectin Action
Figure 1: Signaling pathway of this compound at the invertebrate neuromuscular junction.
Quantitative Data
Table 1: Anthelmintic Efficacy of Topical Eprinomectin (0.5 mg/kg) in Cattle
| Parasite Species | Stage | Efficacy (%) | Reference |
| Dictyocaulus viviparus | Adult & L4 | >99 | |
| Ostertagia ostertagi | Adult & L4 | >99 | |
| Haemonchus placei | Adult | >99 | |
| Trichostrongylus axei | Adult & L4 | >99 | |
| Cooperia spp. | Adult & L4 | >98 | |
| Nematodirus helvetianus | Adult & L4 | >99 | |
| Oesophagostomum radiatum | Adult & L4 | >99 |
Table 2: Pharmacokinetic Parameters of Eprinomectin in Cattle (Topical Administration)
| Parameter | Value | Unit | Reference |
| Bioavailability | ~29 | % | |
| Tmax (Time to peak plasma concentration) | 1.89 ± 0.06 | days | |
| Cmax (Peak plasma concentration) | 33.34 ± 1.37 | ng/mL | |
| Elimination Half-Life | 8 - 36 | days |
Detailed Experimental Protocols
The following protocols provide a framework for the experimental investigation of eprinomectin's mechanism of action.
Heterologous Expression of GluCls in Xenopus laevis Oocytes
This protocol describes the expression of invertebrate glutamate-gated chloride channels in a vertebrate cell system, allowing for detailed electrophysiological analysis of eprinomectin's effects.
Experimental Workflow
Figure 2: Experimental workflow for heterologous expression and electrophysiological analysis.
Methodology:
-
cRNA Synthesis:
-
The cDNA encoding the invertebrate GluCl subunit of interest is subcloned into a suitable expression vector.
-
The plasmid is linearized using a restriction enzyme downstream of the coding sequence.
-
Capped cRNA is synthesized in vitro using a commercially available transcription kit.
-
The integrity and concentration of the cRNA are verified by gel electrophoresis and spectrophotometry.
-
-
Oocyte Preparation and Injection:
-
Oocytes are surgically removed from a mature female Xenopus laevis.
-
The oocytes are defolliculated by incubation in a collagenase solution to remove the surrounding follicular cell layer.
-
Healthy stage V-VI oocytes are selected for injection.
-
Approximately 50 nL of cRNA solution (at a concentration of 1 µg/µL) is injected into the cytoplasm of each oocyte using a microinjection system.
-
Injected oocytes are incubated in a buffered solution at 16-18°C for 2-7 days to allow for channel expression.
-
Two-Electrode Voltage-Clamp Electrophysiology
This technique is used to measure the ion flow across the oocyte membrane in response to the application of eprinomectin and glutamate.
Methodology:
-
Recording Setup:
-
An oocyte expressing the GluCls is placed in a recording chamber and continuously perfused with a Ringer's solution.
-
Two microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (typically -60 mV to -80 mV).
-
-
Drug Application:
-
A baseline current is established in the presence of Ringer's solution.
-
Solutions containing known concentrations of glutamate and/or eprinomectin are perfused over the oocyte.
-
The resulting changes in membrane current are recorded.
-
-
Data Analysis:
-
The peak current amplitude is measured for each drug concentration.
-
Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for both glutamate and eprinomectin.
-
The potentiation of glutamate-induced currents by sub-agonistic concentrations of eprinomectin can also be quantified.
-
In Vivo Anthelmintic Efficacy Study in Cattle
This protocol outlines a typical study design to evaluate the efficacy of eprinomectin against parasitic nematodes in the target animal.
Methodology:
-
Animal Selection and Acclimation:
-
A cohort of cattle with naturally or experimentally induced parasitic nematode infections is selected.
-
Animals are acclimated to the study conditions and housing.
-
-
Treatment Allocation:
-
Animals are randomly allocated to a treatment group (eprinomectin) and a control group (vehicle or untreated).
-
Pre-treatment fecal egg counts are performed to establish baseline infection levels.
-
-
Treatment Administration:
-
The eprinomectin formulation is administered topically at the recommended dose (e.g., 0.5 mg/kg body weight).
-
The control group receives a placebo.
-
-
Post-Treatment Monitoring:
-
Fecal samples are collected at regular intervals post-treatment (e.g., days 7, 14, 21, and 28) to determine fecal egg counts.
-
Fecal egg count reduction is calculated to determine efficacy.
-
-
Necropsy and Worm Burden Assessment (for terminal studies):
-
At the end of the study, animals are euthanized.
-
The gastrointestinal tract and other relevant organs are collected.
-
Adult worms are recovered, identified, and counted to determine the worm burden in treated versus control animals.
-
Logical Relationship of Molecular Action to Physiological Effect
The molecular action of this compound directly translates to its observable anthelmintic effect through a clear cascade of events.
Figure 3: Logical progression from molecular binding to organismal paralysis.
Conclusion and Future Directions
Eprinomectin's mechanism of action, primarily through the potent and irreversible activation of invertebrate-specific glutamate-gated chloride channels, establishes it as a highly effective and selective endectocide. While the B1a component is the major driver of this activity, the precise contribution of the this compound homolog remains an area for further investigation. Future research should focus on the separation and individual characterization of the B1a and B1b components to determine if there are any subtle but significant differences in their binding affinities, potencies, and pharmacokinetic profiles. A computational study on ivermectin homologs suggests that such differences may exist. A deeper understanding of the individual contributions of each homolog could inform the development of next-generation parasiticides with enhanced efficacy and safety profiles. The experimental protocols detailed in this guide provide a robust framework for undertaking such investigations.
References
Eprinomectin B1a vs. B1b: A Technical Examination of Structural Homologues
For Researchers, Scientists, and Drug Development Professionals
Eprinomectin, a semi-synthetic derivative of the avermectin family, is a potent endectocide utilized extensively in veterinary medicine for treating and controlling parasitic infections in cattle, including lactating dairy cows.[1][2] It is not a single entity but a mixture of two homologous components: eprinomectin B1a and eprinomectin B1b.[3] While both components contribute to the overall efficacy, understanding their distinct structural nuances is critical for research, quality control, and formulation development. This guide provides an in-depth analysis of the structural differences, analytical methodologies for their differentiation, and their shared mechanism of action.
Core Structural Differences
The fundamental distinction between eprinomectin B1a and B1b lies in a single methylene group (-CH2-) at the C25 side chain.[2] Eprinomectin B1a, the major component, possesses a sec-butyl group at this position, whereas this compound, the minor component, has an isopropyl group.[4] This seemingly minor variation in alkyl substitution results in different molecular formulas and weights.
-
Eprinomectin B1a: Features a (2S)-butan-2-yl (sec-butyl) group at the C25 position.
-
This compound: Features a propan-2-yl (isopropyl) group at the C25 position.
This structural difference is the sole distinguishing feature between the two homologues. The complex macrocyclic lactone core, including the spiroketal, benzofuran, and disaccharide moieties, remains identical. Despite this difference, the two components are considered to have similar metabolism, tissue distribution, and efficacy.
Quantitative Data Summary
Commercially available eprinomectin is formulated as a mixture, with the B1a component being predominant. The typical ratio is approximately 9:1 of B1a to B1b.
| Property | Eprinomectin B1a | This compound | Reference |
| Typical Abundance | ≥ 90% | ≤ 10% | |
| Molecular Formula | C₅₀H₇₅NO₁₄ | C₄₉H₇₃NO₁₄ | |
| Molecular Weight | 914.14 g/mol | 900.11 g/mol | |
| C25 Side Group | sec-butyl | isopropyl |
Experimental Protocols for Differentiation
The separation and quantification of eprinomectin B1a and B1b are crucial for quality control in manufacturing and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the standard analytical method employed for this purpose.
Methodology: Reversed-Phase HPLC (RP-HPLC)
A common approach involves using a reversed-phase column with a non-polar stationary phase (e.g., C18) and a polar mobile phase. The slight difference in hydrophobicity between the sec-butyl group of B1a and the isopropyl group of B1b allows for their chromatographic separation.
Key Experimental Parameters:
-
Column: A C18 column is frequently used (e.g., Zorbax SB-C18, 50 × 4.6 mm, 5 µm; or Halo-C18, 100 mm × 4.6 mm, 2.7 µm).
-
Mobile Phase: A gradient elution using a mixture of organic solvents and water is typical. For instance, a mobile phase consisting of acetonitrile, methanol, and ultrapure water (e.g., 53:35:12, v/v/v) or acetonitrile and ultrapure water (e.g., 87:13, v/v) has been shown to be effective. Another method uses 0.1% v/v aqueous perchloric acid as mobile phase A and ethanol as mobile phase B.
-
Flow Rate: A typical flow rate is around 0.8 to 1.2 mL/min.
-
Column Temperature: The separation is often performed at elevated temperatures, such as 40°C or 55°C, to improve peak shape and resolution.
-
Detection: Ultraviolet (UV) detection at a wavelength of 245 nm is commonly used for quantification.
-
Injection Volume: An injection volume of 15-20 μL is standard.
Biological Activity and Mechanism of Action
Despite their structural variance, both eprinomectin B1a and B1b exert their antiparasitic effects through the same mechanism. As members of the avermectin class, they act as allosteric modulators of glutamate-gated chloride ion channels (GluCls), which are found in the nerve and muscle cells of invertebrates.
Signaling Pathway:
-
Binding: Eprinomectin binds to the GluCl channels on the neuronal and pharyngeal muscle cell membranes of the parasite.
-
Channel Activation: This binding locks the channel in an open state, leading to an increased influx of chloride ions (Cl⁻) into the cell.
-
Hyperpolarization: The influx of negative ions causes hyperpolarization of the cell membrane.
-
Paralysis and Death: This sustained hyperpolarization disrupts neurotransmission, leading to flaccid paralysis of the parasite, ultimately resulting in its death and expulsion from the host.
The selectivity of eprinomectin for parasites over their mammalian hosts is attributed to the fact that mammals primarily use GABA-gated chloride channels in the central nervous system, which are protected by the blood-brain barrier and have a lower affinity for avermectins.
References
The Discovery and Synthesis of Eprinomectin B1b: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eprinomectin, a potent endectocide used in veterinary medicine, is a semi-synthetic derivative of the avermectin family of natural products. It is comprised of two main components, eprinomectin B1a (≥90%) and eprinomectin B1b (≤10%).[1] This technical guide provides an in-depth overview of the discovery and, critically, the chemical synthesis of the minor but structurally significant component, this compound. Detailed experimental protocols for the key synthetic transformations are provided, along with a comprehensive summary of quantitative data in tabular format. Furthermore, this guide includes mandatory visualizations of the synthetic pathway and the mechanism of action, rendered using the DOT language for Graphviz, to facilitate a clear understanding of the logical and biological processes involved.
Introduction: Discovery and Background
Eprinomectin was developed as a broad-spectrum antiparasitic agent with high efficacy against a wide range of nematodes and arthropods.[1] It is a member of the macrocyclic lactone class of compounds and is produced from a mixture of avermectin B1a and B1b, which are fermentation products of the soil microorganism Streptomyces avermitilis.[2][3] The key structural difference between the B1a and B1b homologs is an additional methylene group at the C25 position in the B1a component.[4] Eprinomectin's favorable safety profile, particularly its low partitioning into milk, has made it a valuable therapeutic for use in dairy cattle.
The synthesis of eprinomectin from avermectin B1 involves a three-step chemical modification of the oleandrose sugar moiety at the C4" position: selective oxidation of the hydroxyl group, stereoselective reductive amination to introduce an amino group, and subsequent acetylation. A significant contribution to the large-scale synthesis of eprinomectin was reported by Cvetovich et al. from Merck & Co., Inc.
Chemical Synthesis of this compound
The synthesis of this compound follows the same reaction sequence as its major homolog, eprinomectin B1a, starting from the corresponding avermectin B1b precursor. The overall synthetic workflow is depicted below.
Synthetic Pathway Overview
Detailed Experimental Protocols
The following protocols are adapted from the synthesis of the analogous B1a component and general procedures described in the literature.
Step 1: Oxidation of Avermectin B1b to 4”-Oxo-avermectin B1b
-
Objective: To selectively oxidize the C4” hydroxyl group of the oleandrose sugar to a ketone.
-
Reagents and Solvents: Avermectin B1b, Phenyl dichlorophosphate, Dimethyl sulfoxide (DMSO), Triethylamine, Isopropyl acetate.
-
Procedure:
-
A solution of Avermectin B1b in isopropyl acetate is cooled to a low temperature (e.g., -25 °C).
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) is added, and the mixture is further cooled.
-
A solution of phenyl dichlorophosphate in isopropyl acetate is added dropwise, maintaining the low temperature.
-
The reaction is stirred for approximately 1 hour and then quenched with water.
-
The organic layer is separated, washed with water, and the solvent is partially removed under vacuum to yield the crude 4”-Oxo-avermectin B1b, which is used directly in the next step.
-
Step 2: Reductive Amination to 4”-epi-Amino-4”-deoxyavermectin B1b
-
Objective: To convert the C4” ketone to an amine with the desired stereochemistry.
-
Reagents and Solvents: 4”-Oxo-avermectin B1b, Hexamethyldisilazane (HMDS), Zinc chloride, Sodium borohydride, Isopropyl acetate, Ethanol.
-
Procedure:
-
The crude 4”-Oxo-avermectin B1b is dissolved in isopropyl acetate.
-
Hexamethyldisilazane and a catalytic amount of zinc chloride are added, and the mixture is stirred to form the imine intermediate.
-
The reaction mixture is then treated with sodium borohydride in ethanol to reduce the imine.
-
The reaction is quenched, and the product is worked up by extraction. This step yields an epimeric mixture, with the desired 4”-epi-amino derivative as the major product.
-
Step 3: Acetylation to this compound
-
Objective: To acetylate the newly introduced C4” amino group.
-
Reagents and Solvents: 4”-epi-Amino-4”-deoxyavermectin B1b, Acetic anhydride, a suitable solvent (e.g., isopropyl acetate).
-
Procedure:
-
The crude 4”-epi-Amino-4”-deoxyavermectin B1b is dissolved in the solvent.
-
Acetic anhydride is added, and the reaction is stirred until completion.
-
The reaction is quenched, and the crude this compound is isolated.
-
Purification is typically achieved by recrystallization from a solvent such as acetonitrile to yield the final product.
-
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C49H73NO14 | |
| Molecular Weight | 900.1 g/mol | |
| CAS Number | 133305-89-2 | |
| Purity (in commercial product) | ≤10% |
Table 2: HPLC Analysis Parameters for Eprinomectin B1a and B1b
| Parameter | Condition 1 | Condition 2 |
| Column | Kinetex C8 (100 mm × 4.6 mm, 2.6 µm) | Not Specified |
| Mobile Phase A | Water-acetonitrile-isopropanol (48:42:10, v/v/v) | Acetonitrile:methanol:water (47:33:20, v/v/v) |
| Mobile Phase B | 100% Acetonitrile | - |
| Elution | Gradient | Isocratic |
| Flow Rate | 0.7 mL/min | 1.5 mL/min |
| Detection Wavelength | 252 nm | 245 nm |
| Column Temperature | 30 °C | 30 °C |
| Reference |
Table 3: Reported Yields for Eprinomectin Synthesis Steps (Analogous B1a component)
| Step | Reported Yield | Reference |
| Oxidation | ~85% (assay) | |
| Reductive Amination & Acetylation | 82% (after recrystallization) |
Mechanism of Action
Eprinomectin, like other avermectins, exerts its antiparasitic effect by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. These channels are not present in mammals, which contributes to the selective toxicity of eprinomectin.
Signaling Pathway Diagram
The binding of eprinomectin to GluCls potentiates the effect of the neurotransmitter glutamate, leading to an increased and persistent influx of chloride ions into the cell. This influx causes hyperpolarization of the cell membrane, which inhibits the transmission of nerve signals, resulting in paralysis and ultimately the death of the parasite.
Conclusion
The synthesis of this compound, while representing a minor component of the final drug product, is integral to the overall manufacturing process. The multi-step conversion from the natural product avermectin B1b requires precise control over reaction conditions to achieve the desired stereochemistry and purity. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and synthesis. A thorough understanding of both the chemical synthesis and the biological mechanism of action is crucial for the continued development and optimization of avermectin-based antiparasitic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The Potency of Abamectin Formulations against the Pine Wood Nematode, Bursaphelenchus xylophilus [ppjonline.org]
- 3. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2016063058A1 - Anthelminthic macrolide synthesis - Google Patents [patents.google.com]
solubility profile of eprinomectin B1b in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of eprinomectin B1b, a key component of the broad-spectrum antiparasitic agent eprinomectin. Understanding the solubility of this macrocyclic lactone is critical for formulation development, analytical method design, and ensuring optimal bioavailability. This document details available solubility data, provides a comprehensive experimental protocol for solubility determination, and illustrates key pathways and workflows.
Physicochemical Properties and Solubility Data
Eprinomectin is a mixture of two homologous components, eprinomectin B1a (>90%) and this compound (<10%). While much of the publicly available solubility data pertains to the eprinomectin mixture, this guide distinguishes between the mixture and the specific B1b component where possible.
Qualitative Solubility
This compound is qualitatively described as soluble in a range of common organic solvents.
Table 1: Qualitative Solubility of this compound [1]
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
Quantitative Solubility
Quantitative solubility data for this compound is not widely available in public literature. The data presented below is for the eprinomectin mixture (B1a and B1b). Given that this compound is a minor component, these values provide a strong indication of its solubility characteristics.
Table 2: Quantitative Solubility of Eprinomectin (Mixture of B1a and B1b)
| Solvent | Concentration (approx.) | Temperature | pH |
| Ethanol | 30 mg/mL | Not Specified | N/A |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | Not Specified | N/A |
| Dimethylformamide (DMF) | 30 mg/mL | Not Specified | N/A |
| Water | 3.5 mg/L | 20°C | 7 |
Data sourced from multiple references.[2][3]
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Determination
This section outlines a detailed protocol for determining the thermodynamic solubility of this compound. The shake-flask method is a gold-standard technique for this purpose.
Principle
An excess amount of the solid compound is equilibrated with a specific solvent over a defined period. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
This compound (crystalline solid, purity >95%)
-
Solvents of interest (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile, phosphate-buffered saline pH 7.4)
-
HPLC-grade solvents for mobile phase
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
HPLC system with a UV detector
-
Analytical balance
Experimental Procedure
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 5-10 mg) to a defined volume of the test solvent (e.g., 2 mL). The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.
-
Sample Dilution: Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Analyze the diluted samples and calibration standards by HPLC. A suitable method for the analysis of eprinomectin involves a C18 column and a mobile phase of acetonitrile and water.[4][5]
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 87:13 v/v)
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Use the linear regression equation to determine the concentration of this compound in the diluted samples.
-
Solubility Calculation: Calculate the solubility of this compound in the test solvent by multiplying the determined concentration by the dilution factor.
Visualizations
Mechanism of Action of Avermectins
Eprinomectin, as part of the avermectin class of compounds, exerts its antiparasitic effect by targeting the nervous system of invertebrates. The primary mechanism involves the selective and high-affinity binding to glutamate-gated chloride ion channels present in the nerve and muscle cells of these organisms. This binding leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the nerve or muscle cell. This ultimately causes paralysis and death of the parasite.
Caption: Mechanism of action of this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for shake-flask solubility assay.
References
biochemical pathway of eprinomectin B1b
An in-depth guide to the , tailored for researchers, scientists, and drug development professionals.
Abstract
Eprinomectin is a potent, broad-spectrum semi-synthetic endectocide used in veterinary medicine for parasite control. It is a mixture of two components, eprinomectin B1a (>90%) and eprinomectin B1b (<10%).[1][2] This document provides a detailed examination of the biochemical pathway leading to this compound, beginning with the microbial biosynthesis of its natural precursor, avermectin B1b, by the soil actinomycete Streptomyces avermitilis, followed by the chemical modifications that yield the final product. The mechanism of action, which involves the disruption of neurotransmission in invertebrates, is also elucidated.[1][3]
Biosynthesis of the Avermectin B1b Precursor
The biosynthesis of avermectin is a complex process orchestrated by a large gene cluster in S. avermitilis.[4] The pathway can be divided into three primary stages: polyketide synthesis, aglycone modification, and glycosylation.
Stage 1: Polyketide Chain Assembly
The core structure of avermectin is a macrocyclic lactone derived from a polyketide. This backbone is assembled by a Type I polyketide synthase (PKS) complex, a large multi-enzyme system encoded by the ave gene cluster. The synthesis begins with a specific starter unit, which determines the "a" or "b" series of the final avermectin.
-
Avermectin B1a : The starter unit is 2-methylbutyryl-CoA, derived from the amino acid L-isoleucine.
-
Avermectin B1b : The starter unit is isobutyryl-CoA, derived from the amino acid L-valine.
Following the incorporation of the starter unit, the PKS complex catalyzes the sequential addition of seven acetate and five propionate units to form the linear polyketide chain. The entire process involves a series of condensation, reduction, and dehydration reactions carried out by different domains within the PKS modules.
Caption: Polyketide chain initiation and elongation for Avermectin B1b.
Stage 2: Aglycone Formation and Modification
Once the linear polyketide is synthesized, it undergoes a series of crucial modifications:
-
Cyclization : A thioesterase domain within the PKS complex catalyzes an intramolecular esterification, releasing the polyketide chain and forming the characteristic 16-membered macrocyclic lactone.
-
Furan Ring Formation : The enzyme AveE, a cytochrome P450 monooxygenase, catalyzes the formation of a furan ring between C6 and C8.
-
Ketoreduction : The AveF enzyme, a ketoreductase, reduces the keto group at C5 to a hydroxyl group.
-
Dehydration : The AveC gene product is responsible for the dehydration at the C22-C23 position.
These steps convert the initial polyketide product into the avermectin B1b aglycone (the macrocycle without sugar moieties).
Stage 3: Glycosylation
The final step in the biosynthesis of the natural precursor is the attachment of a disaccharide sugar chain. The sugar is L-oleandrose, which is synthesized from glucose-1-phosphate by a set of enzymes encoded by the aveB genes. The glycosyltransferase, AveBI, then catalyzes the sequential attachment of two L-oleandrose units to the hydroxyl group at the C13 position of the aglycone, forming avermectin B1b.
Caption: Avermectin B1b aglycone modification and glycosylation.
Semi-Synthesis of this compound
Eprinomectin is not a natural product; it is created through a semi-synthetic process starting from the fermented avermectin B1 mixture. This compound is specifically derived from avermectin B1b. The process involves the chemical modification of the 4"-position of the terminal oleandrose sugar.
The key chemical step is the conversion of the 4"-hydroxyl group to a 4"-epi-acetylamino group. This is achieved through an oxidation of the 4"-hydroxy moiety, followed by reductive amination and subsequent acetylation. This modification significantly reduces the compound's partitioning into milk, making it suitable for use in lactating dairy cattle.
Mechanism of Action
Eprinomectin, like all avermectins, exerts its antiparasitic effect by targeting the nervous system of invertebrates.
-
Target Binding : The primary target is the glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of nematodes and arthropods.
-
Channel Activation : Eprinomectin binds selectively and with high affinity to these channels, locking them in an open state.
-
Ion Influx & Hyperpolarization : This leads to a massive influx of chloride ions into the cells, causing hyperpolarization of the cell membrane.
-
Paralysis and Death : The hyperpolarization blocks the transmission of nerve signals, resulting in flaccid paralysis and eventual death of the parasite.
Mammals are largely unaffected because their primary inhibitory neurotransmitter channels are GABA-gated rather than glutamate-gated, and eprinomectin has a low affinity for these channels. Furthermore, the blood-brain barrier in mammals effectively prevents the drug from reaching the central nervous system where these channels are located.
Caption: Mechanism of action of this compound on parasite nerve cells.
Quantitative Data
Specific enzyme kinetic data for the avermectin biosynthetic pathway is not extensively detailed in publicly available literature. However, data regarding the composition of the final eprinomectin product and its efficacy are well-documented.
| Parameter | Value | Reference |
| Product Composition | ||
| Eprinomectin B1a | ≥ 90% | |
| This compound | ≤ 10% | |
| Efficacy (Topical, 0.5 mg/kg) | ||
| Adult Haemonchus placei | ≥ 99% removal | |
| Adult Ostertagia ostertagi | ≥ 99% removal | |
| Adult Dictyocaulus viviparus | ≥ 99% removal | |
| Immature stages (various spp.) | ≥ 99% removal | |
| Sucking Lice (Linognathus vituli) | Complete elimination |
Key Experimental Protocols
Detailed proprietary protocols for the industrial fermentation of S. avermitilis and the semi-synthesis of eprinomectin are not publicly disclosed. However, the principles of these processes can be outlined based on general knowledge of actinomycete fermentation and synthetic chemistry.
Fermentation of Streptomyces avermitilis
-
Objective : To produce a high titer of avermectin B1.
-
Methodology :
-
Strain Selection : A high-producing strain of S. avermitilis is selected and maintained.
-
Inoculum Preparation : A seed culture is prepared by growing the strain in a suitable liquid medium to generate sufficient biomass.
-
Fermentation : The seed culture is transferred to a large-scale bioreactor containing a complex production medium rich in carbon (e.g., glucose, starch) and nitrogen sources (e.g., soybean meal, yeast extract). Precursors like L-valine may be added to enhance the production of the B1b component.
-
Process Control : Key parameters such as temperature, pH, dissolved oxygen, and agitation are continuously monitored and controlled to maintain optimal conditions for avermectin production.
-
Harvesting : After a set fermentation period (typically several days), the broth is harvested. The avermectin, being primarily intracellular, is extracted from the mycelium using organic solvents.
-
Reversed-Phase HPLC for Eprinomectin Analysis
-
Objective : To separate and quantify eprinomectin B1a and B1b components.
-
Methodology :
-
Column : A C18 reversed-phase column (e.g., Halo-C18, 100 mm × 4.6 mm, 2.7 µm particle size).
-
Mobile Phase : A gradient elution system is typically used. For example:
-
Mobile Phase A: 0.1% v/v aqueous perchloric acid.
-
Mobile Phase B: Ethanol.
-
-
Flow Rate : Approximately 0.8 mL/min.
-
Column Temperature : Maintained at an elevated temperature (e.g., 55 °C) to improve peak shape and resolution.
-
Detection : UV detection at a wavelength of 245 nm.
-
Quantification : Peak areas are integrated and compared to a reference standard of known concentration to determine the amount of eprinomectin B1a and B1b in the sample.
-
References
Eprinomectin B1b and its Interaction with Glutamate-Gated Chloride Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eprinomectin, a member of the avermectin class of macrocyclic lactones, is a potent anthelmintic agent widely used in veterinary medicine. Its primary mechanism of action involves the modulation of glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels crucial for neurotransmission in invertebrates. This technical guide provides an in-depth overview of the interaction between eprinomectin B1b, a major component of the commercial formulation, and GluCls. The document details the molecular mechanism of action, summarizes the available quantitative data on the potency and binding of related compounds, outlines key experimental protocols for studying these interactions, and provides visualizations of the relevant biological pathways and experimental workflows. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from the closely related and extensively studied ivermectin, as well as for the eprinomectin mixture, to provide a comprehensive understanding of this critical drug-target interaction.
Introduction to Eprinomectin and Glutamate-Gated Chloride Channels
Eprinomectin is a semi-synthetic derivative of the avermectin family, produced by the fermentation of Streptomyces avermitilis. The commercial product is a mixture of two homologous components, eprinomectin B1a and the more abundant this compound. These compounds exhibit broad-spectrum activity against a wide range of nematode and arthropod parasites.
The primary molecular target of eprinomectin and other avermectins in invertebrates is the glutamate-gated chloride channel (GluCl).[1] GluCls are members of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine receptors, GABA-A receptors, and glycine receptors.[2] In invertebrates, GluCls are found in the nervous and muscular systems and play a critical role in inhibitory neurotransmission.[1] Upon activation by the neurotransmitter glutamate, these channels open, allowing an influx of chloride ions that hyperpolarizes the cell membrane, leading to a decrease in cell excitability.[2] This mechanism is essential for processes such as locomotion and pharyngeal pumping in nematodes.[2] Notably, GluCls are absent in vertebrates, which contributes to the selective toxicity of avermectins and their favorable safety profile in host animals.
Molecular Mechanism of Action
This compound acts as a positive allosteric modulator and a direct agonist of GluCls. Its interaction with the channel leads to a prolonged and essentially irreversible activation. This sustained opening of the chloride channel results in a persistent influx of Cl- ions, causing hyperpolarization of the neuronal and muscle cell membranes. The consequence of this is a flaccid paralysis of the parasite, inhibition of feeding (pharyngeal pumping), and ultimately, death.
The binding site for avermectins, including by inference this compound, is distinct from the glutamate binding site. X-ray crystallography studies of the Caenorhabditis elegans GluClα in complex with ivermectin have revealed that the drug binds to a site in the transmembrane domain, at the interface between adjacent subunits. This allosteric binding stabilizes the open conformation of the channel.
Signaling Pathway of this compound Action on GluCls
The following diagram illustrates the signaling pathway initiated by the binding of this compound to a glutamate-gated chloride channel.
Caption: Signaling pathway of this compound action.
Quantitative Data
Specific quantitative data for the interaction of this compound with GluCls is scarce in the peer-reviewed literature. The following tables summarize the available data for the eprinomectin mixture and the closely related compound, ivermectin, which are considered relevant proxies.
Table 1: Electrophysiological Potency (EC50) on Glutamate-Gated Chloride Channels
| Compound | Species | GluCl Subunit | EC50 | Experimental System |
| Ivermectin | Haemonchus contortus | α3B | ~0.1 - 1.0 nM | Xenopus laevis oocytes |
| Ivermectin | Caenorhabditis elegans | α | Not specified, but potent | Xenopus laevis oocytes |
| Ivermectin | Haemonchus contortus | α (avr-14b) | Low nanomolar | Patch-clamp |
Data sourced from multiple studies for illustrative purposes.
Table 2: Binding Affinity (Kd) to Glutamate-Gated Chloride Channels
| Compound | Species | GluCl Subunit | Kd | Experimental System |
| [3H]Ivermectin | Haemonchus contortus | α3B | 0.35 ± 0.1 nM | COS-7 cells |
| [3H]Ivermectin | Haemonchus contortus | α | 26 ± 12 pM | COS-7 cells |
| [3H]Ivermectin | Haemonchus contortus | gbr-2B | 70 ± 16 pM | COS-7 cells |
Data sourced from multiple studies for illustrative purposes.
Table 3: Inhibitory Concentration (IC50) from Motility Assays
| Compound | Species | IC50 (30 min) | IC50 (60 min) | IC50 (90 min) | Experimental System | |---|---|---|---|---| | Eprinomectin (mixture) | Caenorhabditis elegans | ~0.4 µM | ~0.3 µM | ~0.25 µM | Worm motility assay | | Ivermectin | Caenorhabditis elegans | ~0.6 µM | ~0.4 µM | ~0.45 µM | Worm motility assay |
Data adapted from a comparative study.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with GluCls.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This electrophysiological technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing the target ion channel in response to the application of a ligand.
Methodology:
-
Preparation of GluCl cRNA: The cDNA encoding the desired GluCl subunit(s) is subcloned into an expression vector. Capped cRNA is then synthesized in vitro using a commercial kit.
-
Oocyte Preparation and Injection: Stage V-VI oocytes are harvested from female Xenopus laevis frogs. The oocytes are defolliculated and injected with the GluCl cRNA. The injected oocytes are incubated for 2-7 days to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.
-
Two microelectrodes, filled with KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
The membrane potential is clamped to a holding potential (typically -60 to -80 mV).
-
The test compound (e.g., this compound) is applied to the oocyte via the perfusion system at various concentrations.
-
The resulting current is recorded and analyzed to determine parameters such as the EC50.
-
Radioligand Binding Assay
This biochemical assay is used to determine the binding affinity of a compound to its receptor.
Methodology:
-
Expression of GluCls: The cDNA for the GluCl subunit(s) is transfected into a suitable cell line (e.g., COS-7 or HEK293).
-
Membrane Preparation: The cells expressing the GluCls are harvested, and a membrane fraction is prepared by homogenization and centrifugation.
-
Binding Assay:
-
The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]ivermectin) at a fixed concentration.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50.
Experimental Workflow Diagram
The following diagram outlines a general workflow for characterizing the interaction of a compound with GluCls.
References
Eprinomectin Pharmacokinetics and Metabolism: A Technical Guide for Animal Models
Eprinomectin, a semi-synthetic derivative of the avermectin family, is a broad-spectrum endectocide utilized for the control of internal and external parasites in various animal species.[1] Its efficacy is intrinsically linked to its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—which varies significantly across species, formulations, and routes of administration. This technical guide provides an in-depth overview of eprinomectin's pharmacokinetics and metabolism in key animal models, presenting quantitative data, experimental methodologies, and visual workflows for researchers and drug development professionals.
Pharmacokinetic Profiles in Animal Models
The systemic availability and persistence of eprinomectin are highly dependent on the animal species and the method of administration. Topical (pour-on) and subcutaneous injectable formulations are the most common.
Cattle (Bovine)
Eprinomectin is widely used in cattle, including lactating dairy cows, primarily due to its favorable milk excretion profile.
Topical Administration: Following a pour-on application, eprinomectin is slowly absorbed through the skin, leading to prolonged plasma concentrations. The maximum plasma concentration (Cmax) is typically reached within 2 to 4 days.[2][3]
Subcutaneous Administration: Injectable formulations result in higher bioavailability compared to topical application.[3] Studies show that a lower subcutaneous dose can achieve plasma concentrations comparable to a higher topical dose. Fecal excretion is the primary elimination route for both administration methods.
Table 1: Pharmacokinetic Parameters of Eprinomectin in Cattle
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | T½ (days) | Reference |
| Topical | 0.5 | 43.76 | 2.02 | 239.07 | - | |
| Topical | 0.5 | - | - | 165 | - | |
| Subcutaneous | 0.2 | 47.15 | 1.33 | 240.50 | 2.96 | |
| Subcutaneous | 0.2 | 44.0 | 1.63 | 306.42 | - | |
| Subcutaneous | 1.0 | ~36 | 1.79 | - | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; T½: Elimination half-life. Note that AUC values from different sources may be reported in different units (e.g., ng·h/mL vs. ng·day/mL) and have been standardized where possible.
Cats (Feline)
In cats, eprinomectin is typically administered topically, often in combination with other parasiticides.
Topical vs. Intravenous Administration: Studies comparing topical and intravenous (IV) routes show a topical bioavailability of approximately 31%. The terminal half-life after topical application is significantly longer (around 114 hours) due to slow, continuous absorption from the skin (a "flip-flop" kinetic model), whereas the elimination half-life after IV administration is much shorter (around 23 hours).
Table 2: Pharmacokinetic Parameters of Eprinomectin in Cats
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | T½ (hours) | Bioavailability (%) | Reference |
| Topical | 0.5 | 20 | 24 | 2100 | 114 | 31% | |
| Intravenous | 0.4 | 503 | 0.08 (5 min) | 5160 | 23 | 100% | |
| Topical (NexGard® Combo) | 0.5 | 23.6 | 35 | 3744 (156 ng·day/mL) | 129.6 (5.4 days) | - |
Sheep (Ovine) & Goats (Caprine)
The pharmacokinetic profile of eprinomectin in small ruminants differs from that in cattle.
Sheep: Subcutaneous administration in lactating sheep at a dose of 0.2 mg/kg resulted in a Cmax of 24.44 ng/mL at 2 days post-administration, with a long mean residence time.
Goats: The systemic availability of eprinomectin in goats after pour-on administration is significantly lower than in cattle. A 0.5 mg/kg topical dose yielded a Cmax of only 5.60 ng/mL. Studies have also explored the oral administration of the topical formulation in goats, which showed dose-dependent increases in plasma concentrations.
Table 3: Pharmacokinetic Parameters of Eprinomectin in Sheep and Goats
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | T½ (days) | Reference |
| Sheep | Subcutaneous | 0.2 | 24.44 | 2.0 | 178.42 | 16.19 | |
| Goat | Pour-on | 0.5 | 5.60 | 2.55 | 72.31 | - | |
| Goat | Pour-on | 1.0 | 5.93 | 1-2 | 37.1 | 5.11 | |
| Goat | Oral (of topical) | 0.5 | - | - | 17.62 | - | |
| Goat | Oral (of topical) | 1.0 | - | - | 45.32 | - |
Distribution, Metabolism, and Excretion (ADME)
Distribution and Tissue Residues
Eprinomectin is widely distributed in the body, a characteristic facilitated by its lipophilic nature. It exhibits high plasma protein binding (>99%) in species like cats.
Tissue residue studies in cattle following subcutaneous administration have shown that the highest concentrations of eprinomectin are found in the liver, identifying it as a key target tissue for residue monitoring. Muscle tissue consistently shows the lowest residue concentrations.
Metabolism
Across all studied animal models, eprinomectin undergoes very limited metabolism. In vitro studies using cat liver microsomes have demonstrated that the drug is metabolically stable. The parent compound, specifically the eprinomectin B1a component, is the major residue found in plasma, tissues, and excreta. While minor metabolites have been identified in bovine feces, they represent a small fraction of the total residues.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Pharmacokinetics of eprinomectin in plasma and milk following topical administration to lactating dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma disposition and faecal excretion of eprinomectin following topical and subcutaneous administration in non-lactating dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Eprinomectin B1b by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eprinomectin is a broad-spectrum anti-parasitic agent used in veterinary medicine. It consists of two main components, eprinomectin B1a and eprinomectin B1b, with B1a being the major component. Accurate quantification of these components is crucial for quality control and formulation development. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Experimental Protocols
This section outlines the detailed methodology for the quantification of this compound using a reversed-phase HPLC method.
1. Materials and Reagents
-
Eprinomectin analytical standard (purity ≥97.54%; B1b = 3.78% + B1a = 93.76%)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water[1]
-
Isopropanol (if using the alternative gradient method)[2]
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a photodiode array or UV detector[1][3].
-
Reversed-phase C18 column (e.g., 4.6 x 75mm, 3.5µm) or a C8 column (e.g., 100 mm × 4.6 mm i.d., 2.6 μm particle size).
3. Chromatographic Conditions
Two validated methods are presented below. Method 1 is an isocratic method, while Method 2 is a gradient method that can also be used for the determination of related substances.
Method 1: Isocratic Elution
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Methanol:Water (47:33:20, v/v/v) |
| Column | C18 reversed-phase, 4.6 x 75mm, 3.5µm |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 15 µL |
| Detection Wavelength | 245 nm |
Method 2: Gradient Elution
| Parameter | Condition |
| Mobile Phase A | Water:Acetonitrile:Isopropanol (48:42:10, v/v/v) |
| Mobile Phase B | 100% Acetonitrile |
| Column | Kinetex C8, 100 mm × 4.6 mm i.d., 2.6 μm |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 252 nm |
| Gradient Program | A gradient elution program should be developed to ensure the separation of all analytes of interest. |
| Total Run Time | 30 min |
4. Standard Solution Preparation
-
Stock Solution: Prepare a stock solution of eprinomectin standard in the mobile phase to a concentration of 1 mg/mL (B1a + B1b).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 1.231 µg/mL to 15.125 µg/mL for B1b).
5. Sample Preparation
The sample preparation will vary depending on the matrix. For a formulation, simple dilution with the mobile phase may be sufficient. For biological matrices like urine or feces, a more extensive extraction and clean-up procedure is required.
-
Urine: Centrifuge the sample, alkalize with ammonia, and perform solid-phase extraction.
-
Feces: Extract with acetonitrile, defat with hexane, and clean-up using a C18 cartridge.
For all samples, a derivatization step with N-methylimidazole may be necessary for fluorescence detection if that method is chosen.
6. Data Analysis
-
Identify the this compound peak based on its retention time from the standard chromatogram.
-
Construct a calibration curve by plotting the peak area of this compound versus its concentration for the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
The following tables summarize the quantitative data from a validated HPLC method for this compound quantification.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Linear Equation | Determination Coefficient (r²) |
| This compound | 1.231 - 15.125 | y = 8546.5x - 5138 | 0.9940 |
Table 2: Method Sensitivity
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | 0.4061 | Not explicitly stated, but can be inferred to be above LOD |
Table 3: Accuracy
| Analyte | Recovery (%) |
| This compound | 100.50 ± 0.99 |
Table 4: Precision
| Analyte | Repeatability (RSD%) | Intermediate Precision (RSD%) |
| Eprinomectin (B1a + B1b) | < 5% | < 5% |
Table 5: Robustness
The method's robustness was evaluated by introducing small variations in chromatographic parameters. The method proved to be robust with a coefficient of variation of less than 5% under these varied conditions.
| Parameter Varied | Variation |
| Flow Rate | 1.48 and 1.52 mL/min |
| Column Temperature | 28 °C and 32 °C |
| Detection Wavelength | 243 nm and 247 nm |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC quantification of this compound.
Caption: Experimental workflow for this compound quantification by HPLC.
References
Application Note: A Validated HPLC-Fluorescence Method for the Quantitative Analysis of Eprinomectin B1b in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eprinomectin is a broad-spectrum endectocide used in veterinary medicine for treating parasitic infections in cattle.[1] It is a semi-synthetic derivative of the avermectin family and exists as a mixture of two homologous components: eprinomectin B1a (>90%) and eprinomectin B1b (<10%).[2] Pharmacokinetic and residue studies require sensitive and reliable analytical methods for the quantification of these components in biological matrices such as plasma. This application note details a validated high-performance liquid chromatography (HPLC) method with fluorescence detection for the determination of this compound in plasma. The methodology involves a straightforward sample preparation using protein precipitation followed by a derivatization step to enhance the fluorescence of the analyte, enabling sensitive quantification.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (USP or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
1-Methylimidazole
-
Trifluoroacetic anhydride (TFAA)
-
Drug-free bovine plasma (or other relevant species)
-
Solid Phase Extraction (SPE) cartridges (e.g., Supelclean LC18) (optional, for cleaner samples)[1]
2. Instrumentation
-
HPLC system with a fluorescence detector (e.g., Waters Alliance 2965 with Waters 2475 Multi Fluorescence Detector)[2]
-
Analytical column: XBridge C18, 3.5 µm, 4.6 x 100 mm with a suitable pre-column[2]
-
Centrifuge capable of 3500 x g and 4°C
-
Sample concentrator/evaporator (e.g., under a stream of nitrogen or air)
-
Vortex mixer
-
Pipettes and general laboratory glassware
3. Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in acetonitrile. Store at -20°C, protected from light.
-
Spiking Solutions: Prepare a series of working solutions by diluting the stock solution with acetonitrile to create calibration standards and quality control (QC) samples in plasma.
-
Mobile Phase: Prepare a solution of 87% acetonitrile and 12.9% ultrapure water with the addition of 0.1% trifluoroacetic acid.
-
Derivatization Reagent A: 1:1 (v/v) solution of 1-methylimidazole in acetonitrile.
-
Derivatization Reagent B: 1:2 (v/v) solution of trifluoroacetic anhydride in acetonitrile.
4. Sample Preparation Protocol
-
Spiking: To 990 µL of blank plasma in a glass tube, add 10 µL of the appropriate spiking solution to prepare calibration standards and QC samples.
-
Protein Precipitation: Add 1000 µL of acetonitrile to the 1 mL plasma sample.
-
Mixing and Centrifugation: Vortex the tubes briefly and then centrifuge at 3500 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 1000 µL of the supernatant to a clean glass tube.
-
Evaporation: Dry the supernatant under a stream of air or nitrogen at 55°C for approximately 30 minutes.
-
Reconstitution and Derivatization:
-
Reconstitute the dried extract in 100 µL of Derivatization Reagent A (1:1 acetonitrile:1-methylimidazole) and vortex.
-
Add 150 µL of Derivativatization Reagent B (1:2 trifluoroacetic anhydride:acetonitrile) to initiate the reaction.
-
Mix for less than 30 seconds.
-
-
Injection: Immediately inject an aliquot (e.g., 100 µL) into the HPLC system.
5. Chromatographic Conditions
-
Column: XBridge C18, 3.5 µm, 4.6 x 100 mm
-
Column Temperature: 30°C
-
Mobile Phase: 87% acetonitrile, 12.9% ultrapure water, 0.1% trifluoroacetic acid
-
Flow Rate: 1 mL/min (isocratic)
-
Injection Volume: 100 µL
-
Fluorescence Detector Wavelengths: Excitation at 355 nm and Emission at 465 nm
-
Approximate Retention Time: ~6 minutes
Data Presentation
The following tables summarize the quantitative data for the analytical method validation, adapted from published studies on eprinomectin.
Table 1: Method Linearity and Sensitivity
| Parameter | Value |
|---|---|
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 1.25 ng/mL |
| Limit of Quantification (LOQ) | 2.5 ng/mL |
Table 2: Method Precision and Accuracy
| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
|---|---|---|---|---|
| Low QC (2.5 ng/mL) | 5.3 - 15.9 | 97.7 - 125.3 | 40.0 | 105.6 |
| Medium QC (10 ng/mL) | 2.2 - 15.6 | 91.3 - 102.2 | 2.2 - 15.6 | 91.3 - 102.2 |
| High QC (50 ng/mL) | 2.2 - 15.6 | 91.3 - 102.2 | 2.2 - 15.6 | 91.3 - 102.2 |
Data adapted from studies on total eprinomectin.
Method Validation and Visualization
The following diagrams illustrate the experimental workflow and the logical relationships in method validation.
Caption: Experimental workflow for the analysis of this compound in plasma.
Caption: Logical relationships in analytical method validation.
This application note provides a detailed protocol for the quantification of this compound in plasma using HPLC with fluorescence detection. The method is sensitive, with a limit of quantification of 2.5 ng/mL, and demonstrates good linearity over the tested concentration range. The sample preparation is straightforward, relying on protein precipitation, which allows for a high throughput of samples. This method is suitable for pharmacokinetic studies and other applications requiring the accurate determination of this compound concentrations in plasma.
References
Application Note and Protocol: Preparation of Eprinomectin B1b Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Eprinomectin is a semi-synthetic derivative of the avermectin family, widely utilized as a potent endectocide in veterinary medicine.[1] It is typically available as a mixture of two homologous components: eprinomectin B1a (≥90%) and eprinomectin B1b (≤10%).[2] The primary mechanism of action for avermectins involves binding to glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates, leading to an increased influx of chloride ions, hyperpolarization, and subsequent paralysis and death of the parasite.[1][3] While its primary targets are specific to invertebrates, its use in cell-based assays with mammalian or other cell lines for drug discovery, toxicology screening, or investigating off-target effects necessitates the accurate and consistent preparation of stock solutions.
This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro cell culture applications, ensuring reproducibility and reliability in experimental outcomes.
Quantitative Data and Physical Properties
A summary of the key physical and chemical properties of eprinomectin is provided below. Note that most commercially available eprinomectin is a mixture of B1a and B1b components.[4] The data for the B1b component is specified where available.
| Property | Value | Source(s) |
| Compound | Eprinomectin (Mixture of B1a and B1b) | |
| Supplied Form | Crystalline Solid | |
| Molecular Formula (B1b) | C49H73NO14 | |
| Molecular Weight (B1b) | 900.1 g/mol | |
| Solubility (Organic) | Approx. 30 mg/mL in DMSO, Ethanol, DMF | |
| Solubility (Aqueous) | Limited; 3.5 mg/L at 20°C, pH 7 | |
| Long-Term Storage | -20°C | |
| Stability | ≥ 4 years at -20°C (as solid) |
Experimental Protocols
Materials and Equipment
-
This compound powder (or Eprinomectin B1a/B1b mixture)
-
High-quality anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (100%), molecular biology grade
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Laminar flow hood (Biological Safety Cabinet, Class II)
-
0.22 µm sterile syringe filters (PTFE or other solvent-compatible membrane)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for the specific cell line
-
Sterile conical tubes (15 mL and 50 mL)
Safety Precautions
-
Eprinomectin should be handled as a potentially hazardous substance.
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.
-
All handling of the powdered form and preparation of the stock solution should be performed in a chemical fume hood or a powder-handling enclosure to avoid inhalation. Subsequent sterile dilutions should be performed in a laminar flow hood.
Preparation of High-Concentration Primary Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM primary stock solution using this compound (MW: 900.1 g/mol ). Adjust calculations if using a different molecular weight or desired concentration.
-
Tare the Balance: Place a sterile, amber microcentrifuge tube on the analytical balance and tare the weight.
-
Weigh the Compound: Carefully weigh approximately 1-2 mg of this compound powder directly into the tared tube. Record the exact weight.
-
Calculate Solvent Volume: Use the following formula to determine the volume of DMSO required to achieve a 10 mM concentration:
Volume (L) = Weight (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
Example: For 1.5 mg (0.0015 g) of this compound: Volume (L) = 0.0015 g / (900.1 g/mol x 0.010 mol/L) = 0.0001666 L = 166.6 µL
-
Dissolution: In a laminar flow hood, add the calculated volume of anhydrous DMSO to the tube containing the eprinomectin powder.
-
Mix Thoroughly: Cap the tube securely and vortex at medium speed until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Sterilization (Optional but Recommended): For long-term storage and to ensure sterility, filter the stock solution through a 0.22 µm solvent-compatible sterile syringe filter into a new sterile, amber cryovial. This step minimizes the risk of contamination in cell culture experiments.
-
Aliquoting and Storage: Aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C .
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the primary stock solution directly into a complete cell culture medium immediately before use.
-
Thaw Primary Stock: Remove one aliquot of the 10 mM primary stock solution from the -20°C freezer and thaw it at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experiment. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.1% (v/v) .
Example: To prepare 10 mL of culture medium with a final eprinomectin concentration of 10 µM:
-
Use the formula: C1V1 = C2V2
-
(10 mM) x V1 = (10 µM) x (10 mL)
-
(10,000 µM) x V1 = (10 µM) x (10 mL)
-
V1 = (10 µM x 10 mL) / 10,000 µM = 10 µL
-
-
Serial Dilution (for low concentrations): For final concentrations in the nanomolar range, it is best practice to perform an intermediate dilution of the primary stock in the culture medium to ensure accurate pipetting.
-
Prepare Working Solution: In a laminar flow hood, add the calculated volume (10 µL in the example) of the primary stock solution to the 10 mL of pre-warmed complete cell culture medium. Mix immediately by gentle inversion or swirling to prevent precipitation. Do not vortex, as this can cause protein denaturation in the serum.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (10 µL in the example) to an equivalent volume of culture medium (10 mL). This control is essential to ensure that any observed cellular effects are due to the compound and not the solvent.
-
Immediate Use: Use the freshly prepared working solutions immediately to treat cells. The stability of eprinomectin in aqueous culture media over extended periods is not well characterized.
Diagrams and Workflows
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Conceptual mechanism of Eprinomectin on invertebrate GluCl channels.
References
Application Notes and Protocols for Eprinomectin B1b in Parasitology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprinomectin is a broad-spectrum semi-synthetic macrocyclic lactone belonging to the avermectin class of endectocides.[1][2] It is widely utilized in veterinary medicine for the control of internal and external parasites in livestock, including cattle, sheep, and goats.[3][4] Commercial formulations of eprinomectin consist of a mixture of two homologous components: eprinomectin B1a (>90%) and eprinomectin B1b (<10%).[5] In parasitology research, studies and pharmacokinetic analyses typically evaluate the combined formulation, with the B1a component often serving as the marker residue for analysis.
These notes provide detailed applications and protocols for the use of eprinomectin in a research context, focusing on its mechanism of action, efficacy evaluation, and pharmacokinetic analysis.
Mechanism of Action
The primary mode of action for eprinomectin is its selective and high-affinity binding to glutamate-gated chloride ion channels (GluCls), which are present in the nerve and muscle cells of invertebrates. This interaction leads to an increased permeability of the cell membrane to chloride ions. The subsequent influx of chloride ions causes hyperpolarization of the nerve or muscle cell, resulting in flaccid paralysis and eventual death of the parasite. Eprinomectin may also interact with other ligand-gated chloride channels, such as those gated by gamma-aminobutyric acid (GABA).
The margin of safety for this class of compounds in mammals is attributed to the fact that mammals do not possess glutamate-gated chloride channels. Furthermore, macrocyclic lactones have a low affinity for other mammalian ligand-gated channels and do not readily cross the blood-brain barrier, a characteristic reinforced by the action of P-glycoprotein efflux pumps.
Caption: Mechanism of action of this compound on parasite nerve and muscle cells.
Role of P-glycoprotein in Eprinomectin Disposition
Eprinomectin is a known substrate for the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp). P-gp is an efflux pump located in various tissues, including the blood-brain barrier, where it actively transports a wide range of substrates out of cells. The interaction between eprinomectin and P-gp is a critical factor in its safety profile, as it limits the accumulation of the drug in the central nervous system of the host animal. Research in P-gp-deficient mice has shown that the absence of this transporter leads to a significant (3.3-fold) increase in the plasma concentration and higher accumulation in the brain, underscoring P-gp's protective role.
Caption: Role of P-glycoprotein (P-gp) in limiting Eprinomectin's access to the CNS.
Data Presentation
Table 1: Efficacy of Topical Eprinomectin Against Common Nematode Parasites
| Host Animal | Parasite Species | Developmental Stage | Dose (mg/kg) | Efficacy (% Reduction) | Reference(s) |
| Cattle | Dictyocaulus viviparus | Adult | 0.5 | >99% | |
| Ostertagia ostertagi | Adult & Inhibited L4 | 0.5 | >99% | ||
| Cooperia spp. | Adult | 0.5 | >99% | ||
| Nematodirus helvetianus | Adult | 0.5 | >99% | ||
| Oesophagostomum radiatum | Adult | 0.5 | >99% | ||
| Sheep | Dictyocaulus filaria | Adult | 1.0 | >99% | |
| Haemonchus contortus | Adult | 1.0 | >99% | ||
| Teladorsagia circumcincta | Adult & Inhibited L4 | 1.0 | >99% | ||
| Trichostrongylus spp. | Adult | 1.0 | >99% | ||
| Nematodirus battus | Adult | 1.0 | >99% | ||
| Goats | Oestrus ovis | Larval Stages | 1.0 | 91.3% |
Table 2: Pharmacokinetic Parameters of Eprinomectin (B1a Component) Following a Single Topical Administration
| Host Animal | Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | T½ (days) | AUC (day*ng/mL) | Reference(s) |
| Cattle | 0.5 | 9.7 ± 2.2 | 3 - 7 | 5.2 ± 0.9 | 124 ± 24 (AUCinf) | |
| Sheep | 1.0 | 6.20 ± 1.71 | 3.13 ± 2.99 | 6.40 ± 2.95 | 48.8 ± 19.2 (AUClast) | |
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; T½: Elimination half-life; AUC: Area under the concentration-time curve. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in Cattle (Induced Infection Model)
This protocol is adapted from methodologies used in regulatory-compliant efficacy studies.
Objective: To determine the therapeutic efficacy of eprinomectin against specific adult and/or larval stages of gastrointestinal and pulmonary nematodes in cattle.
Materials:
-
Nematode-free calves (e.g., male Brown Swiss, 4-7 months old).
-
Infective third-stage (L3) larvae of desired parasite species (O. ostertagi, C. oncophora, D. viviparus, etc.).
-
Eprinomectin formulation (e.g., 0.5% w/v pour-on).
-
Vehicle control (placebo formulation without the active ingredient).
-
Dosing applicator.
-
Equipment for necropsy and parasite recovery (sieves, collection jars, saline solution, microscope).
Methodology:
-
Animal Acclimation and Allocation:
-
Acclimate nematode-free calves to housing for at least 7 days.
-
Perform a fecal examination to confirm parasite-free status.
-
Block animals based on pre-treatment body weight and randomly allocate them to a treatment group (e.g., Eprinomectin-treated) or a control group (e.g., Vehicle-treated). A typical study may use 8 animals per group.
-
-
Experimental Infection:
-
Inoculate all calves with a known number of infective L3 larvae via oral gavage or other appropriate routes.
-
The inoculation schedule should be designed so that the target parasites reach the desired developmental stage (e.g., adult or fourth-stage larvae) by the day of treatment (Day 0).
-
-
Treatment Administration (Day 0):
-
Weigh all animals to determine the precise dosage.
-
Administer the eprinomectin formulation topically along the backline from the withers to the tail head at the recommended dose (e.g., 0.5 mg/kg, which corresponds to 1 mL per 10 kg body weight for a 0.5% solution).
-
Administer the vehicle control to the control group in the same manner.
-
-
Post-Treatment Monitoring:
-
Observe animals daily for general health and any adverse reactions.
-
-
Parasite Recovery and Enumeration (e.g., Day 21):
-
Humanely euthanize all animals.
-
At necropsy, systematically collect organs for parasite recovery: lungs (for lungworms) and the complete gastrointestinal tract (abomasum, small intestine, large intestine).
-
Process the contents of each organ separately. The abomasum is typically also incubated in a saline soak to recover mucosal larval stages.
-
Wash the contents through a series of sieves to collect the worms.
-
Examine aliquots of the collected material under a microscope to identify and count all parasites of each species and developmental stage.
-
-
Data Analysis:
-
Transform worm counts for statistical analysis (e.g., natural logarithm of [count + 1]) to calculate geometric means for each group.
-
Calculate efficacy using the formula: % Efficacy = 100 * (C - T) / C where C is the geometric mean worm count in the control group and T is the geometric mean worm count in the treated group.
-
Use an appropriate statistical test (e.g., Wilcoxon rank-sum test) to determine if the reduction in worm burden is statistically significant (p < 0.05).
-
Caption: Experimental workflow for an in vivo efficacy study of Eprinomectin in cattle.
Protocol 2: Pharmacokinetic Analysis in Plasma
Objective: To determine the pharmacokinetic profile of eprinomectin in the plasma of a target animal species following administration.
Materials:
-
Healthy, mature animals (e.g., cattle or sheep).
-
Eprinomectin formulation and dosing applicator.
-
Blood collection tubes (e.g., heparinized).
-
Centrifuge.
-
Freezer (-20°C or -80°C) for sample storage.
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence or UV detection for analysis.
Methodology:
-
Animal Preparation and Treatment:
-
Acclimate animals and place indwelling jugular catheters if frequent sampling is required.
-
Collect a pre-treatment blood sample (Time 0).
-
Administer eprinomectin at the specified dose (e.g., 0.5 mg/kg for cattle, 1.0 mg/kg for sheep).
-
-
Blood Sample Collection:
-
Collect blood samples into heparinized tubes at predetermined time points. The schedule should be designed to capture the absorption, distribution, and elimination phases.
-
Example Schedule (Sheep): 2, 4, 8, 12, 24, 36, 48, 72, 96, 144, 192, 240, 336, and 504 hours post-treatment.
-
Example Schedule (Cattle): Daily for 7 days, then periodically up to 21 days.
-
-
Plasma Processing and Storage:
-
Immediately after collection, centrifuge the blood samples (e.g., at 1500 x g for 10 minutes) to separate the plasma.
-
Carefully transfer the plasma supernatant to labeled cryovials.
-
Store the plasma samples frozen at -20°C or lower until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples for the concentration of the eprinomectin B1a component using a validated analytical method, typically HPLC with fluorescence detection after derivatization.
-
The method should be validated for selectivity, linearity, precision, and accuracy according to established guidelines.
-
-
Pharmacokinetic Modeling:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis software.
-
Key parameters include Cmax, Tmax, T½, and AUC.
-
Future Research Directions
The development of novel in vitro models, such as bovine gastric organoids derived from abomasal tissue, presents an exciting frontier for parasitology research. These physiologically relevant systems could be used to study the direct interactions between eprinomectin, the host gastrointestinal epithelium, and parasites like Ostertagia ostertagi in a controlled environment, offering new insights into drug efficacy and host response.
References
Determining Eprinomectin B1b Concentration in Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of eprinomectin B1b concentration in various tissue types. The methodologies outlined are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic studies, residue analysis, and ensuring compliance with regulatory standards in drug development.
Application Notes
Eprinomectin is a broad-spectrum antiparasitic agent used in veterinary medicine. It is composed of two main components: eprinomectin B1a (>90%) and this compound (<10%). While eprinomectin B1a is typically considered the marker residue for analysis, the quantification of the B1b component is also significant for a complete understanding of the drug's disposition and metabolism in tissues.[1][2]
The selection of an analytical method depends on the required sensitivity, selectivity, and the nature of the tissue matrix. HPLC-FLD is a widely used and robust method that involves a derivatization step to enhance the fluorescence of the eprinomectin molecules.[2][3][4] LC-MS/MS offers higher selectivity and sensitivity and is often used as a confirmatory method.
Tissue matrices such as liver, fat, muscle, and kidney present unique challenges for analysis due to their complex composition. Therefore, robust sample preparation, including homogenization, extraction, and clean-up, is critical to remove interfering substances and ensure accurate quantification.
Experimental Protocols
The following protocols describe the determination of eprinomectin in bovine tissues, with the capability of separating and quantifying both B1a and B1b components.
Protocol 1: HPLC with Fluorescence Detection (HPLC-FLD)
This protocol is adapted from methodologies developed for the analysis of eprinomectin residues in bovine edible tissues.
1. Sample Preparation and Extraction
-
Homogenization: Weigh 5 g of minced tissue (liver, muscle, fat, or kidney) into a 50 mL centrifuge tube. Add 10 g of anhydrous sodium sulfate and mix thoroughly.
-
Extraction: Add 20 mL of acetonitrile to the tube. Homogenize the mixture for 1 minute using a high-speed homogenizer.
-
Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
Collection: Decant the acetonitrile supernatant into a clean tube.
-
Re-extraction: Add another 20 mL of acetonitrile to the tissue pellet and repeat the homogenization and centrifugation steps. Combine the supernatants.
-
For Fat Samples: An additional defatting step with hexane is required. Partition the acetonitrile extract with an equal volume of hexane. The eprinomectin will remain in the acetonitrile layer.
2. Clean-up using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water and then 5 mL of acetonitrile through the cartridge.
-
Loading: Load the combined acetonitrile extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of acetonitrile/water (50:50, v/v) to remove polar impurities.
-
Elution: Elute the eprinomectin from the cartridge with 5 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
3. Derivatization
-
Reconstitution: Reconstitute the dried residue in 100 µL of acetonitrile.
-
Derivatizing Reagent: Prepare a derivatizing solution of 1-methylimidazole and trifluoroacetic anhydride (TFAA) in acetonitrile.
-
Reaction: Add 150 µL of the derivatizing reagent to the reconstituted extract. Vortex and incubate at 65°C for 30 minutes.
-
Stopping the Reaction: After incubation, cool the vial and add 50 µL of methanol to stop the reaction.
4. HPLC-FLD Analysis
-
HPLC System: An HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 75mm, 3.5µm).
-
Mobile Phase: An isocratic mobile phase of acetonitrile:methanol:water (47:33:20, v/v/v).
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 15 µL.
-
Column Temperature: 30°C.
-
Fluorescence Detection: Excitation wavelength of 365 nm and an emission wavelength of 465 nm.
-
Quantification: Create a calibration curve using eprinomectin standards (containing both B1a and B1b) subjected to the same derivatization procedure. The peak areas of B1a and B1b are used for quantification.
Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly selective and sensitive method for the confirmation and quantification of eprinomectin B1a and B1b.
1. Sample Preparation and Extraction
-
Follow the same sample preparation and extraction steps as described in Protocol 1 (steps 1.1 to 1.6).
2. Clean-up
-
A simplified clean-up may be sufficient for LC-MS/MS. The combined acetonitrile extract can be evaporated and reconstituted in the mobile phase. For more complex matrices, the SPE clean-up from Protocol 1 (step 2) can be employed.
3. LC-MS/MS Analysis
-
LC System: An LC system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., TSK-GEL ODS 100V, short column).
-
Mobile Phase: A gradient elution using acetonitrile and 0.1 mM ammonium formate in water with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Ionization Mode: Electrospray ionization in positive ion mode (ESI+).
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for eprinomectin B1a and B1b.
-
Eprinomectin B1a: Parent ion [M+H]+ at m/z 914, with product ions at m/z 896, 468, and 330.
-
This compound: The parent ion will be at a lower m/z due to the difference of a CH2 group. The exact m/z should be determined using a standard.
-
-
Quantification: Use matrix-matched calibration curves for accurate quantification of both B1a and B1b components.
Data Presentation
The performance of these methods can be summarized in the following tables. The data presented is a compilation from various studies and represents typical performance characteristics.
Table 1: HPLC-FLD Method Performance in Bovine Tissues
| Tissue | Recovery (%) | RSD (%) | LOD (ng/g) | LOQ (ng/g) | Reference |
| Liver | 70.31 - 87.11 | < 17.84 | 0.5 - 1.0 | 1 - 2 | |
| Muscle | 79.57 - 93.65 | < 14.68 | 0.5 - 1.0 | 1 - 2 | |
| Kidney | 87 ± 13 | - | 1 | 2 | |
| Fat | 95 ± 11 | - | 1 | 2 |
Table 2: LC-MS/MS Method Performance in Bovine Tissues
| Tissue | Recovery (%) | RSD (%) | LOQ (ng/g) | Reference |
| Muscle, Liver, Fat | 87.9 - 99.8 | 1.5 - 8.4 | - |
RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification
Visualizations
The following diagrams illustrate the experimental workflows for the determination of this compound in tissue.
Caption: Workflow for this compound analysis using HPLC-FLD.
Caption: Workflow for this compound analysis using LC-MS/MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Pharmacokinetics of Subcutaneous Eprinomectin in Plasma and Milk in Dry Dairy Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Residue depletion of eprinomectin in bovine tissues after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Eprinomectin B1b for Topical Application Studies
Introduction
Eprinomectin is a broad-spectrum semi-synthetic avermectin used extensively in veterinary medicine for the treatment and control of internal and external parasites.[1] It is a mixture of at least 90% eprinomectin B1a and no more than 10% eprinomectin B1b.[2] For topical applications, eprinomectin is commonly formulated as a pour-on solution. However, recent research has focused on the development of advanced delivery systems, such as nanoemulgels and mixed micelles, to enhance its transdermal delivery and efficacy.[3][4] These application notes provide detailed protocols for the formulation, in vitro evaluation, and stability testing of this compound for topical application studies.
Data Presentation
Table 1: Composition of Commercial Eprinomectin Pour-On Formulations
| Component | Eprinex® Pour-on[2] | Eprizero® Pour-on | Epromec Pour-on |
| Active Ingredient | |||
| Eprinomectin | 5 mg/mL (0.5% w/v) | 5 mg/mL (0.5% w/v) | 5 mg/mL |
| Excipients | |||
| Butylhydroxytoluene (BHT) (E321) | 0.10 mg/mL | 0.10 mg/mL | 10 mg/mL |
| Vitamin E (Alpha-tocopherol) | 0.06 mg/mL | Not specified | Not specified |
| Propylene glycol dicaprylocaprate | Not specified | Not specified | Present |
| Other Excipients | Present | Present | Not specified |
Table 2: Example Formulation of an Eprinomectin Nanoemulgel
| Component | Role | Concentration (% w/w) |
| Eprinomectin | Active Pharmaceutical Ingredient | 0.55 |
| Ethanol | Solvent | ~1.0 |
| Castor Oil | Oil Phase | 0.98 |
| Tween 80 | Emulsifier | 0.27 |
| Labrasol® | Co-emulsifier | 0.27 |
| Carbomer 940 | Gelling Agent | 1.0 |
| Water | Aqueous Phase | q.s. to 100 |
Table 3: Example Formulation of Eprinomectin Mixed Micelles
| Component | Role | Concentration |
| Eprinomectin | Active Pharmaceutical Ingredient | Varies |
| PEG-40 Hydrogenated Castor Oil (RH-40) | Surfactant | 2.00 g |
| Nonylphenol Polyoxyethylene Ether 40 (NP-40) | Surfactant | 0.10 g |
| Ethanol | Solvent | 3 mL |
Experimental Protocols
Formulation Preparation
a) Simple Pour-On Formulation (Based on commercial formulations)
-
In a suitable vessel, dissolve butylated hydroxytoluene (BHT) and Vitamin E (if included) in the chosen solvent system (e.g., propylene glycol dicaprylocaprate).
-
Slowly add the this compound active pharmaceutical ingredient (API) to the solvent mixture while stirring until completely dissolved.
-
Continue stirring until a homogenous solution is obtained.
-
Store the formulation in an airtight, light-resistant container.
b) Eprinomectin Nanoemulgel
-
Preparation of the Nanoemulsion:
-
Dissolve 0.55 g of eprinomectin in 1 mL of ethanol using an ultrasonic bath.
-
Mix the ethanolic solution with castor oil in a 40°C water bath. This constitutes the non-aqueous phase.
-
Prepare the aqueous phase by dissolving Tween 80 and Labrasol® in water.
-
Add the aqueous phase to the non-aqueous phase with continuous stirring to form a primary emulsion.
-
Homogenize the primary emulsion using a high-pressure homogenizer to obtain the final O/W nanoemulsion.
-
-
Preparation of the Nanoemulgel:
-
Prepare a hydrogel matrix by dispersing Carbomer 940 (0.05 g, 0.1 g, or 0.2 g) in water to form a 10 g gel matrix.
-
Slowly add 1 g of the eprinomectin nanoemulsion to the gel matrix with continuous stirring.
-
Adjust the pH of the mixture to 6-7 using an aqueous solution of sodium hydroxide to obtain the final nanoemulgel.
-
c) Eprinomectin Mixed Micelles
-
Accurately weigh 2.00 g of PEG-40 Hydrogenated castor oil (RH-40) and 0.10 g of Nonylphenol polyoxyethylene ether 40 (NP-40).
-
Dissolve the surfactants and eprinomectin in 3 mL of ethanol in a flask with the aid of ultrasonication.
-
Remove the ethanol by rotary evaporation at 40°C for 30 minutes.
-
Hydrate the resulting thin film with a suitable aqueous buffer to form the mixed micelles.
In Vitro Release Testing (IVRT)
This protocol is adapted for use with Franz diffusion cells.
-
Apparatus Setup:
-
Assemble the Franz diffusion cells.
-
Maintain the temperature of the receptor chamber at 32°C using a circulating water bath to mimic physiological skin conditions.
-
-
Membrane Preparation:
-
Select an appropriate inert synthetic membrane (e.g., polysulfone, cellulose acetate).
-
Pre-soak the membrane in the receptor medium to ensure it is fully hydrated.
-
-
Receptor Medium:
-
Prepare a receptor medium that ensures sink conditions (the concentration of the drug in the receptor medium should not exceed 10% of its saturation solubility). For lipophilic drugs like eprinomectin, a mixture of solvents such as ethanol-water may be necessary.
-
Degas the receptor medium to prevent the formation of air bubbles.
-
Fill the receptor chamber with the degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
-
Dosing and Sampling:
-
Apply a precise amount of the eprinomectin formulation to the surface of the membrane in the donor chamber.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for eprinomectin concentration using a validated HPLC method (see protocol below).
-
Calculate the cumulative amount of eprinomectin released per unit area over time.
-
Ex Vivo Skin Permeation Study
This protocol uses excised animal or human skin in Franz diffusion cells.
-
Skin Preparation:
-
Obtain full-thickness skin (e.g., porcine ear skin, human abdominal skin) and remove any subcutaneous fat.
-
Cut the skin into sections suitable for mounting in the Franz diffusion cells.
-
-
Apparatus Setup and Procedure:
-
Follow the same procedure as for IVRT (steps 1-5), with the excised skin mounted between the donor and receptor chambers, with the stratum corneum facing the donor compartment.
-
-
Data Analysis:
-
Calculate the cumulative amount of eprinomectin permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the permeability coefficient (Kp).
-
High-Performance Liquid Chromatography (HPLC) Analysis
This is an example of a validated HPLC method for the quantification of eprinomectin.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Kinetex C8 (100 mm × 4.6 mm, 2.6 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water-acetonitrile-isopropanol (48:42:10, v/v/v).
-
Mobile Phase B: 100% acetonitrile.
-
-
Elution: Gradient elution.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 15 µL.
-
Standard Preparation: Prepare standard solutions of this compound in the mobile phase at known concentrations to generate a calibration curve.
-
Sample Preparation: Dilute the samples collected from the IVRT or skin permeation studies with the mobile phase to fall within the concentration range of the calibration curve.
Stability Testing
This protocol is based on the ICH Q1A(R2) guidelines.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Procedure:
-
Store the eprinomectin formulation in the intended final packaging.
-
At specified time points (e.g., 0, 3, and 6 months for accelerated testing; 0, 3, 6, 9, 12, 18, and 24 months for long-term testing), withdraw samples.
-
Analyze the samples for the following:
-
Appearance (color, clarity, phase separation).
-
pH.
-
Viscosity.
-
Assay of this compound concentration using a stability-indicating HPLC method.
-
Presence of degradation products.
-
-
Visualizations
Caption: Experimental workflow for topical this compound formulation.
Caption: Mechanism of action of eprinomectin via glutamate-gated chloride channels.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. WO2016079173A1 - Eprinomectin parenteral compositions - Google Patents [patents.google.com]
- 3. Eprinomectin nanoemulgel for transdermal delivery against endoparasites and ectoparasites: preparation, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penetration Enhancer-Free Mixed Micelles for Improving Eprinomectin Transdermal c Efficiency in Animal Parasitic Infections Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Eprinomectin B1b in Anthelmintic Resistance Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of eprinomectin B1b in the study of anthelmintic resistance. Detailed protocols for key experimental assays are provided to facilitate research in this critical area of veterinary and pharmaceutical science.
Introduction to this compound and Anthelmintic Resistance
Eprinomectin is a broad-spectrum semi-synthetic macrocyclic lactone anthelmintic used to control internal and external parasites in livestock. It is a mixture of two components, eprinomectin B1a and a smaller proportion of this compound. Like other macrocyclic lactones, its primary mode of action is the disruption of neurotransmission in invertebrates. Eprinomectin binds with high affinity to glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of parasites. This binding leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the nerve or muscle cell, which ultimately causes paralysis and death of the parasite[1].
The extensive use of anthelmintics, including eprinomectin, has led to the emergence of drug-resistant parasite populations, particularly in gastrointestinal nematodes of small ruminants, such as Haemonchus contortus[2]. Understanding the mechanisms of resistance and developing standardized methods for its detection are crucial for sustainable parasite control and the development of new anthelmintic drugs.
Mechanisms of Action and Resistance
The primary molecular target of this compound is the glutamate-gated chloride ion channel (GluCl) in nematodes.
dot
Caption: Mechanism of action of this compound in susceptible nematodes.
Resistance to this compound, and macrocyclic lactones in general, is primarily attributed to two key mechanisms:
-
Alterations in the Drug Target: Mutations in the genes encoding the subunits of the GluCl channels can reduce the binding affinity of eprinomectin, thereby diminishing its efficacy. Studies on ivermectin, a closely related compound, have identified specific amino acid substitutions in GluCl subunits of resistant Cooperia oncophora that lead to a significant decrease in sensitivity to the drug[3][4].
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gps), can actively pump eprinomectin out of the parasite's cells. This reduces the intracellular concentration of the drug at its target site, the GluCl channels, allowing the parasite to survive. In P-gp deficient mice, the plasma concentration of eprinomectin was found to be significantly increased, highlighting the role of P-gp in its transport.
Quantitative Data on Eprinomectin Efficacy and Resistance
The following tables summarize quantitative data from various studies on the efficacy of eprinomectin and the levels of resistance observed in different nematode species.
Table 1: Efficacy of Eprinomectin Against Susceptible Nematode Populations
| Host | Nematode Species | Eprinomectin Dose | Route of Administration | Efficacy (%) | Reference |
| Cattle | Dictyocaulus viviparus | 1.0 mg/kg | Subcutaneous Injection (ERI) | ≥98 | |
| Cattle | Cooperia oncophora | 0.5 mg/kg | Topical | >99 | |
| Cattle | Ostertagia ostertagi | 0.5 mg/kg | Topical | >99 | |
| Cattle | Haemonchus placei | 1.0 mg/kg | Subcutaneous Injection (ERI) | ≥94 | |
| Goats | Haemonchus contortus | 1.0 mg/kg | Oral | ≥99.8 | |
| Goats | Trichostrongylus colubriformis | 1.0 mg/kg | Oral | ≥99.8 |
Table 2: Documented Resistance to Eprinomectin in Nematodes (Faecal Egg Count Reduction Test - FECRT)
| Host | Predominant Nematode Species | Eprinomectin Dose | Route of Administration | Faecal Egg Count Reduction (%) | Reference |
| Goats | Haemonchus contortus | 1.0 mg/kg | Pour-on | 0 - 20 | |
| Cattle | Cooperia punctata, Haemonchus placei | 0.5 mg/kg | Pour-on | 57.0 (vs. Ivermectin) | |
| Cattle | Cooperia punctata, Haemonchus placei | 0.5 mg/kg | Pour-on | 41.2 (vs. Doramectin) |
Table 3: In Vitro Susceptibility of Haemonchus contortus to Eprinomectin (Larval Development/Motility Assays)
| Isolate Status | Assay Type | IC50 / LC50 (µM) | Resistance Factor (RF) | Reference |
| Susceptible | Larval Motility | 0.29 - 0.48 | - | |
| Resistant | Larval Motility | 8.16 - 32.03 | 17 - 101 | |
| Susceptible | Larval Development | - | - | |
| Resistant | Larval Development | - | >20 |
Experimental Protocols
Faecal Egg Count Reduction Test (FECRT)
The FECRT is the most common in vivo method to assess anthelmintic efficacy.
dot
Caption: Workflow for the Faecal Egg Count Reduction Test (FECRT).
Protocol:
-
Animal Selection: Select a minimum of 10-15 animals per treatment group and an untreated control group. Animals should have a pre-treatment faecal egg count (FEC) of at least 150-200 eggs per gram (EPG).
-
Pre-treatment Sampling (Day 0): Collect individual faecal samples from all animals.
-
Treatment: Administer the recommended dose of this compound to the treatment group. The control group remains untreated.
-
Post-treatment Sampling (Day 14-17): Collect individual faecal samples from all animals in both the treated and control groups. The timing is crucial and depends on the specific macrocyclic lactone used.
-
Faecal Egg Counting: Determine the FEC for each sample using a standardized technique such as the modified McMaster method.
-
Calculation of FECR: The percentage reduction is calculated using the following formula: % FECR = [1 - (mean EPG of treated group post-treatment / mean EPG of control group post-treatment)] x 100
-
Interpretation: A reduction of less than 95% is indicative of anthelmintic resistance.
Larval Development Assay (LDA)
The LDA is an in vitro test that measures the ability of nematode eggs to develop into third-stage larvae (L3) in the presence of an anthelmintic.
Protocol:
-
Egg Isolation: Recover nematode eggs from faecal samples of infected animals.
-
Drug Dilution Series: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well microtiter plate, add a suspension of nematode eggs to each well containing the different drug concentrations. Include control wells with no drug.
-
Incubation: Incubate the plates for 7 days at approximately 27°C to allow for larval development.
-
Larval Counting: After incubation, count the number of L3 larvae in each well.
-
Data Analysis: Calculate the concentration of this compound that inhibits 50% of the larval development (LC50). A significant increase in the LC50 of a test population compared to a susceptible reference strain indicates resistance.
Molecular Detection of Resistance
This protocol is for quantifying the expression levels of P-gp genes, which can be upregulated in resistant nematodes.
Protocol:
-
RNA Extraction: Isolate total RNA from the nematode life stage of interest (e.g., L3 larvae or adult worms) from both susceptible and potentially resistant populations.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR: Perform qPCR using primers specific for the P-gp gene(s) of interest and a reference gene (e.g., GAPDH or beta-tubulin) for normalization.
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the fold change in P-gp gene expression in the resistant population compared to the susceptible population. A significant upregulation is indicative of a potential resistance mechanism.
This protocol aims to identify mutations in the GluCl genes that may confer resistance.
Protocol:
-
DNA Extraction: Isolate genomic DNA from individual nematodes or pooled samples.
-
PCR Amplification: Amplify the target regions of the GluCl genes using specific primers.
-
DNA Sequencing: Sequence the PCR products.
-
Sequence Analysis: Align the obtained sequences with the reference sequence of a susceptible strain to identify any single nucleotide polymorphisms (SNPs) or other mutations that may be associated with a resistant phenotype.
Conclusion
The study of anthelmintic resistance to this compound is a multifaceted endeavor requiring a combination of in vivo, in vitro, and molecular approaches. The protocols and data presented in these application notes provide a framework for researchers to investigate the prevalence and mechanisms of resistance. A thorough understanding of these factors is essential for the development of effective strategies to mitigate the impact of anthelmintic resistance and to ensure the continued efficacy of this important class of drugs.
References
- 1. Automated larval motility assays reveal links between eprinomectin treatment failure and drug resistance in Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of resistance to eprinomectin in gastrointestinal nematodes in a goat herd with pre-existing resistance to benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and anthelmintic efficacy of topical eprinomectin when given orally to goats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Eprinomectin B1b
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprinomectin is a broad-spectrum semi-synthetic macrocyclic lactone used as an anthelmintic agent, primarily in veterinary medicine.[1] It is a mixture of two homologous components, eprinomectin B1a and the minor component, eprinomectin B1b, typically in a 9:1 ratio.[1] Like other avermectins, eprinomectin exerts its antiparasitic effect by targeting glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[1][2][3] This mode of action makes eprinomectin and its analogs valuable tools in high-throughput screening (HTS) campaigns for the discovery of new anthelmintic drugs.
These application notes provide an overview of HTS methodologies where this compound, as a component of the eprinomectin mixture, can be utilized as a reference compound or positive control. The protocols detailed below are based on established HTS assays for anthelmintic drug discovery.
Mechanism of Action and Signaling Pathway
Eprinomectin, like other avermectins such as ivermectin, acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls). These channels are pentameric ligand-gated ion channels found exclusively in invertebrates, making them an ideal target for selective anthelmintics.
In nematodes, GluCls are widely distributed throughout the nervous system and are crucial for regulating locomotion and pharyngeal pumping (feeding). The binding of glutamate, the natural ligand, opens the channel, allowing an influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuronal or muscle cell membrane, resulting in an inhibitory signal.
Eprinomectin binds to a site on the GluCl receptor distinct from the glutamate-binding site. This binding potentiates the effect of glutamate and can also directly activate the channel, causing it to open for a prolonged period. The resulting continuous influx of chloride ions leads to flaccid paralysis of the parasite's pharyngeal and somatic muscles, ultimately causing starvation and death.
Figure 1: this compound Signaling Pathway
High-Throughput Screening Applications
Due to its well-defined mechanism of action, eprinomectin serves as an excellent positive control in HTS assays designed to identify novel anthelmintic compounds. Two common HTS approaches are whole-organism phenotypic screening and target-based screening.
Whole-Organism Phenotypic Screening using Caenorhabditis elegans
The free-living nematode Caenorhabditis elegans is a widely used model organism for anthelmintic drug discovery due to its genetic tractability and the conservation of drug targets with parasitic nematodes. HTS assays often measure larval development or motility as an indicator of compound activity.
Figure 2: C. elegans Motility HTS Workflow
Experimental Protocol: C. elegans Motility Assay
-
Preparation of C. elegans : Synchronize a culture of L4 stage C. elegans. Wash the worms three times with K saline (51 mM NaCl, 32 mM KCl) by centrifugation.
-
Plating : Resuspend the worms in K saline containing 0.015% bovine serum albumin (BSA) to prevent sticking. Dispense approximately 60 worms in 80 µL of this solution into each well of a 96-well flat-bottom microtiter plate.
-
Compound Addition : Add 20 µL of test compounds, dissolved in K saline with 1% DMSO, to the appropriate wells for a final volume of 100 µL.
-
Controls :
-
Positive Control : Add eprinomectin (or a related avermectin like ivermectin) to designated wells at a final concentration known to induce paralysis (e.g., 1-10 µM).
-
Negative Control : Add K saline with 1% DMSO to designated wells.
-
-
Incubation : Incubate the plates for a defined period, for example, 17.5 hours, at an appropriate temperature for C. elegans culture (e.g., 20°C).
-
Motility Measurement : Quantify worm motility using an automated infrared tracking system (e.g., WMicrotracker™).
-
Data Analysis : Normalize the motility data to the negative control wells. Identify "hits" as compounds that reduce motility below a predefined threshold (e.g., >70% inhibition).
-
Dose-Response : Perform dose-response assays for confirmed hits to determine their potency (EC50).
Target-Based Screening using Recombinant GluCl Channels
Target-based screens offer a more direct way to identify compounds that interact with a specific molecular target. This can be achieved by expressing the target, such as the C. elegans GluCl channel, in a heterologous system like human embryonic kidney (HEK) cells. A fluorescence resonance energy transfer (FRET)-based membrane potential assay can then be used to detect channel activation.
Figure 3: Recombinant GluCl Channel HTS Workflow
Experimental Protocol: Recombinant GluCl Channel Assay
-
Cell Culture : Culture HEK cells stably expressing the C. elegans GluCl α2β channel in a suitable medium.
-
Plating : Seed the cells into 384-well microplates and grow to confluence.
-
Dye Loading : Load the cells with a FRET-based membrane potential dye pair according to the manufacturer's instructions.
-
Compound Addition : Add test compounds and controls to the wells.
-
Positive Control : Add eprinomectin (or ivermectin) to elicit a strong FRET signal change.
-
Negative Control : Add assay buffer.
-
-
Signal Detection : Measure the change in fluorescence resonance energy transfer using a high-throughput plate reader. An increase in chloride conductance will cause membrane depolarization, which is detected as a change in the FRET ratio.
-
Data Analysis : Calculate the change in FRET ratio for each well. Identify hits as compounds that induce a significant change compared to the negative control.
-
Dose-Response : Perform dose-response assays for confirmed hits to determine their EC50 values.
Data Presentation
| Compound | Assay Type | Organism/System | Endpoint | Potency (EC50) | Reference |
| Ivermectin | Motility Assay | C. elegans L4 larvae | Paralysis | 0.19 ± 0.01 µM | |
| Levamisole | Motility Assay | C. elegans L4 larvae | Paralysis | 6.4 ± 0.3 µM | |
| This compound | Predicted | C. elegans | Paralysis | Expected in low µM to nM range | N/A |
Note: The potency for this compound is an educated prediction based on the known activity of the avermectin class. Researchers should establish the potency of their specific this compound source as a positive control in their own assay setup.
References
Application Notes and Protocols for Eprinomectin B1b Dosage Calculation in Animal Studies
Introduction
Eprinomectin is a semi-synthetic endectocide belonging to the avermectin family of macrocyclic lactones. It is widely used in veterinary medicine to treat and control internal and external parasites in animals, particularly cattle.[1][2] Eprinomectin consists of a mixture of two homologous components: eprinomectin B1a (not less than 90%) and eprinomectin B1b (not more than 10%), which differ by a single methylene group.[1] Due to this composition, dosage calculations and experimental studies are typically conducted on the eprinomectin mixture rather than on the B1b component in isolation. These notes provide a comprehensive overview of dosage considerations, experimental protocols, and key data derived from various animal studies.
Application Notes
The determination of an appropriate dose for eprinomectin in animal studies is a critical step that balances therapeutic efficacy with animal safety. The dosage is influenced by several factors, including the target animal species, the parasite species being targeted, the route of administration, and the formulation of the drug.
-
Target Species Variability : Different animal species metabolize and respond to eprinomectin differently. For instance, the recommended topical dose for cattle is 0.5 mg/kg body weight (bw), while studies in goats suggest a higher dose of 1.0 mg/kg bw may be necessary for comparable efficacy.[3][4]
-
Route of Administration : The administration route significantly impacts the drug's pharmacokinetic profile. Topical (pour-on) application is common for cattle and results in slow absorption. In contrast, subcutaneous or intravenous injections lead to different absorption rates and peak plasma concentrations.
-
Parasite Susceptibility : The effective dose can vary depending on the target parasite. Studies in cattle have demonstrated high efficacy (>99%) against a broad spectrum of adult and immature gastrointestinal nematodes and lungworms at a topical dose of 0.5 mg/kg bw.
-
Safety and Toxicity : Toxicity studies establish the safety margins for dosing. In rats, the oral LD50 is 55 mg/kg bw, while the intraperitoneal LD50 is 35 mg/kg bw. Repeated-dose studies have identified No-Observed-Effect Levels (NOELs) in various species, which are crucial for determining safe chronic exposure levels. For example, a 14-week study in rats established a NOEL of 5 mg/kg bw/day.
Quantitative Data Summary
The following tables summarize key quantitative data from various animal studies on eprinomectin.
Table 1: Eprinomectin Efficacy in Cattle
| Target Parasite | Animal Model | Administration Route | Dosage (mg/kg bw) | Efficacy | Reference |
|---|---|---|---|---|---|
| Haemonchus placei (adult) | Jersey Calves | Topical | 0.5 | ≥99% | |
| Ostertagia ostertagi (adult) | Jersey Calves | Topical | 0.5 | ≥99% | |
| Cooperia oncophora (adult) | Jersey Calves | Topical | 0.5 | ≥99% | |
| Dictyocaulus viviparus (adult) | Jersey Calves | Topical | 0.5 | ≥99% | |
| Immature Helminths | Jersey Calves | Topical | 0.5 | ≥99% | |
| Linognathus vituli (sucking louse) | Mixed Breed Cattle | Topical | 0.5 | 100% elimination by day 14 | |
| Chorioptes bovis (mange mite) | Deutsches Fleckvieh Cattle | Topical | 0.5 | >95% control | |
| Sarcoptes bovis (mange mite) | Cattle | Topical | 0.5 | Mites not detected by day 56 |
| Gastrointestinal Strongylids | Beef Cattle | Subcutaneous (extended-release) | 1.0 | ≥95% fecal egg count reduction after 120 days | |
Table 2: Pharmacokinetic Parameters of Eprinomectin in Various Species
| Animal Species | Administration Route | Dosage (mg/kg bw) | Cmax (ng/mL) | Tmax (hours) | Terminal Half-Life (hours) | Reference |
|---|---|---|---|---|---|---|
| Cats | Topical | 0.5 | 20 | 24 | 114 | |
| Cats | Intravenous | 0.4 | 503 | 0.08 (5 min) | 23 | |
| Dairy Cattle | Topical | 0.5 | - | - | - | |
| Dairy Cattle | Topical | 1.0 | - | - | - | |
| Dairy Cattle | Topical | 1.5 | - | - | - | |
| Goats | Topical | 1.0 | 5.35 ± 2.27 | 8-48 | - |
| Reindeer | Subcutaneous | 1.0 | - | - | - | |
Table 3: Acute Toxicity of Eprinomectin
| Animal Species | Administration Route | LD50 (mg/kg bw) | Observed Toxic Symptoms | Reference |
|---|---|---|---|---|
| Mice (female) | Oral | 70 | Ataxia, tremors, loss of righting reflex, ptosis, bradypnoea | |
| Mice (female) | Intraperitoneal | 35 | Ataxia, tremors, loss of righting reflex, ptosis, bradypnoea | |
| Rats (female) | Oral | 55 | Ataxia, tremors, loss of righting reflex, ptosis, bradypnoea |
| Rats (female) | Intraperitoneal | 35 | Ataxia, tremors, loss of righting reflex, ptosis, bradypnoea | |
Table 4: Repeated-Dose Toxicity of Eprinomectin
| Animal Species | Study Duration | Administration Route | NOEL (mg/kg bw/day) | Toxic Effects at Higher Doses | Reference |
|---|---|---|---|---|---|
| Rats | 14 weeks | Oral (in feed) | 5 | Ataxia, tail/body tremors, sciatic nerve degeneration (at 20 mg/kg) | |
| Dogs | 14 weeks | Oral (gavage) | 0.8 | Mydriasis, ataxia, salivation (at 1.6 mg/kg) | |
| Dogs | 53 weeks | Oral (gavage) | 1.0 | - |
| Rabbits | - | Oral (gavage) | 1.2 | Mydriasis, slowed pupillary reflex (at ≥2 mg/kg) | |
Experimental Protocols
Protocol 1: General Methodology for Efficacy Studies in Cattle
This protocol outlines a typical procedure for evaluating the efficacy of eprinomectin against parasitic infections in cattle, based on methodologies from cited studies.
-
Animal Selection and Acclimation :
-
Select cattle of a specific breed, age, and weight range.
-
Confirm natural or experimental infection with the target parasite(s) via standard diagnostic methods (e.g., fecal egg counts, skin scrapings).
-
House animals in appropriate facilities and allow for an acclimation period before the start of the study.
-
-
Experimental Design :
-
Use a randomized block design, grouping animals based on pre-treatment parasite counts and body weight.
-
Establish at least two treatment groups: a control group (receiving a vehicle-only formulation) and a treatment group (receiving eprinomectin).
-
The number of animals per group should be sufficient for statistical power.
-
-
Dosage Preparation and Administration :
-
Accurately weigh each animal immediately before treatment to calculate the precise dose.
-
For topical administration, use a commercially available 0.5% w/v pour-on formulation.
-
Apply the calculated volume of the formulation along the midline of the animal's back, from the withers to the tail head.
-
-
Post-Treatment Monitoring and Data Collection :
-
Collect samples (e.g., feces, skin scrapings) at regular intervals (e.g., weekly) for a defined period (e.g., 8 weeks).
-
Quantify parasite load (e.g., eggs per gram of feces, mite counts) for each animal at each time point.
-
Observe animals daily for any adverse reactions to the treatment.
-
Record other relevant data, such as body weight changes.
-
-
Data Analysis :
-
Calculate the percent efficacy by comparing the mean parasite counts of the treated group to the control group at each post-treatment interval.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences.
-
Protocol 2: General Methodology for Pharmacokinetic Studies
This protocol describes a general approach for determining the pharmacokinetic profile of eprinomectin in an animal model, adapted from studies in cats and cattle.
-
Animal and Housing :
-
Select healthy, adult animals for the study.
-
House animals individually to prevent cross-contamination, especially with topical formulations.
-
-
Study Design :
-
For bioavailability studies, a parallel design with at least two groups is common: one receiving topical administration and another receiving intravenous (IV) administration.
-
For dose-proportionality studies, multiple groups are treated with increasing doses of the drug.
-
-
Dosing :
-
Calculate the dose based on individual body weight.
-
Topical Dose : Apply the formulation to a specific area on the skin (e.g., midline of the back).
-
Intravenous Dose : Administer the drug as a single bolus injection into a suitable vein (e.g., jugular vein).
-
-
Sample Collection :
-
Collect blood samples into appropriate anticoagulant tubes at multiple time points. The schedule should be designed to capture the absorption, distribution, and elimination phases.
-
Example time points: Pre-dose, and then at 5 min, 15 min, 30 min, 1, 2, 4, 8, 24, 48, 72, 96, and 120 hours post-administration.
-
Process blood samples to separate plasma and store frozen until analysis.
-
-
Bioanalytical Method :
-
Develop and validate a sensitive analytical method, such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL), to quantify concentrations of eprinomectin B1a and B1b in plasma.
-
The method should include steps for extraction, and in some cases, derivatization to enhance detection.
-
-
Pharmacokinetic Analysis :
-
Plot plasma concentration versus time for each animal.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis, including:
-
Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax).
-
Area Under the Curve (AUC).
-
Elimination half-life (T½).
-
Clearance (CL) and Volume of distribution (Vd) for IV administration.
-
-
Calculate absolute bioavailability for the topical formulation by comparing the dose-normalized AUC with that of the IV group.
-
Visualizations
Diagram 1: General Experimental Workflow for Dosage Determination
Caption: Workflow for determining eprinomectin dosage in animal studies.
Diagram 2: Mechanism of Action of Eprinomectin
Caption: Eprinomectin's mechanism of action on parasite nerve cells.
References
Application Notes and Protocols for Eprinomectin B1b Research
These application notes provide detailed protocols for the quantitative analysis of Eprinomectin B1b using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are essential for researchers, scientists, and drug development professionals involved in the study and application of this veterinary pharmaceutical.
Eprinomectin is a broad-spectrum endectocide used in cattle.[1] It is a mixture of two principal components, Eprinomectin B1a (≥ 90%) and this compound (≤ 10%).[2] Accurate and precise analytical methods are crucial for quality control, pharmacokinetic studies, and residue analysis.
Analytical Standards
For accurate quantification, certified analytical standards of Eprinomectin are required. These can be obtained from various suppliers, including USP reference standards.[3][4] Eprinomectin is typically supplied as a mixture of B1a and B1b isomers.[1] The certificate of analysis accompanying the standard provides the exact composition of the lot.
High-Performance Liquid Chromatography (HPLC) Protocol for this compound Analysis
This protocol is designed for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase analytical column (e.g., Kinetex C8, 100 mm × 4.6 mm, 2.6 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, methanol, isopropanol, and water
-
Eprinomectin analytical standard
Chromatographic Conditions
A validated HPLC method utilizes a gradient elution for the separation of Eprinomectin isomers and related substances.
| Parameter | Condition |
| Mobile Phase A | Water:Acetonitrile:Isopropanol (48:42:10, v/v/v) |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm or 252 nm |
| Injection Volume | 15 µL |
| Run Time | 30 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the Eprinomectin analytical standard in the mobile phase to achieve a final concentration of 1 mg/mL (total B1a + B1b).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.2 to 0.6 mg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to a concentration within the calibration curve range.
Experimental Workflow
Validation Parameters
The performance of the HPLC method should be validated according to international guidelines. Key parameters include:
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Accuracy (Recovery %) | 100.50% ± 0.99 for B1b |
| Precision (Repeatability, RSD %) | < 2% |
| Limit of Detection (LOD) | 0.4061 µg/mL for B1b |
| Limit of Quantification (LOQ) | 1.2307 µg/mL for B1b |
| Robustness | The method should be robust to small variations in mobile phase composition, flow rate, and column temperature. |
LC-MS/MS Protocol for Confirmatory Analysis of this compound
This protocol is suitable for the confirmation and quantification of this compound residues in complex matrices such as animal tissues.
Instrumentation and Materials
-
Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
C18 reverse-phase analytical column.
-
Solid-phase extraction (SPE) cartridges (e.g., C8 and Alumina-B) for sample cleanup.
-
Acetonitrile, methanol, water (LC-MS grade), and formic acid.
-
Eprinomectin analytical standard.
LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.2 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Specific precursor-to-product ion transitions for Eprinomectin B1a and B1b should be monitored. |
Sample Preparation and Extraction
-
Extraction: Homogenize the tissue sample and extract with acetonitrile.
-
Cleanup: The extract is then subjected to a cleanup procedure using solid-phase extraction (SPE) to remove interfering matrix components. A combination of C8 and alumina cartridges can be effective.
-
Final Solution: The cleaned extract is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
Confirmatory Analysis Workflow
Quantitative Performance
The LC-MS/MS method should be validated for its quantitative performance in the specific matrix of interest.
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.99 |
| Recovery (%) | 62.4–104.5% |
| Limit of Detection (LOD) | 0.05–0.68 µg/kg |
| Limit of Quantification (LOQ) | 0.17–2.27 µg/kg |
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the analytical methods described.
| Analytical Method | Analyte | Linearity (r²) | Accuracy (Recovery %) | LOD | LOQ |
| HPLC-UV/DAD | This compound | > 0.99 | 100.50 ± 0.99 | 0.4061 µg/mL | 1.2307 µg/mL |
| LC-MS/MS | Eprinomectin | ≥ 0.99 | 62.4–104.5 | 0.05–0.68 µg/kg | 0.17–2.27 µg/kg |
These protocols and data provide a comprehensive guide for the analytical determination of this compound. Adherence to these methodologies will ensure the generation of accurate and reliable data in research and quality control settings. It is recommended to perform a full method validation for the specific application and matrix being investigated.
References
sample preparation for eprinomectin B1b analysis from bovine plasma
An Application Note and Protocol for the Sample Preparation of Eprinomectin B1b from Bovine Plasma
Introduction
Eprinomectin is a broad-spectrum endectocide used for parasite control in cattle. It belongs to the avermectin family of macrocyclic lactones. The major component of eprinomectin is eprinomectin B1a, with this compound being a minor component. Accurate quantification of these compounds in bovine plasma is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. This application note provides a detailed protocol for the extraction of this compound from bovine plasma using a liquid-liquid extraction (LLE) method, which is a common and effective technique for this purpose. The protocol is designed to be straightforward and yield high recovery and clean extracts suitable for analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection or mass spectrometry (MS).
Materials and Methods
Reagents and Materials
-
Bovine plasma (blank, and spiked with this compound)
-
This compound standard
-
Acetonitrile (ACN), HPLC grade
-
Water, deionized
-
Formic acid, 88%
-
Sodium carbonate solution, 2% (w/v)
-
Isooctane
-
N-methylimidazole
-
Trifluoroacetic anhydride (TFAA)
-
Toluene
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
HPLC system with fluorescence detector or mass spectrometer
Experimental Protocol: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Pipette 1.0 mL of bovine plasma into a 15 mL polypropylene centrifuge tube.
-
Protein Precipitation: Add 1.0 mL of a 2% (w/v) sodium carbonate solution to the plasma sample. Vortex for 30 seconds to mix. This step helps to precipitate proteins.
-
Extraction: Add 6.0 mL of isooctane to the tube. Cap the tube and vortex vigorously for 10 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (isooctane) to a clean 10 mL glass tube.
-
Evaporation: Evaporate the isooctane to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
To the dried residue, add 100 µL of a freshly prepared derivatizing solution. The derivatizing solution is made by mixing N-methylimidazole, acetonitrile, and trifluoroacetic anhydride in a 2:2:1 ratio.
-
Vortex the tube for 30 seconds.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
-
Reconstitution: Add 400 µL of the mobile phase (e.g., a mixture of acetonitrile and water) to the tube and vortex for 30 seconds to reconstitute the derivatized sample.
-
Analysis: The sample is now ready for injection into the HPLC system.
Results and Discussion
The described liquid-liquid extraction protocol provides a robust method for the isolation of this compound from bovine plasma. The protein precipitation step is crucial for removing interferences from the plasma matrix. The subsequent extraction with isooctane efficiently partitions the analyte into the organic phase. Derivatization with trifluoroacetic anhydride is often employed to enhance the fluorescence properties of the molecule, leading to improved sensitivity in HPLC-fluorescence detection.
The performance of the method can be evaluated by determining the recovery and matrix effect. The following table summarizes typical performance data for this type of extraction method.
| Parameter | This compound |
| Recovery (%) | 85 - 95 |
| Matrix Effect (%) | < 15 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 - 1.0 |
Note: The values presented in this table are representative and may vary depending on the specific laboratory conditions and analytical instrumentation.
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation workflow for the analysis of this compound from bovine plasma.
Caption: Workflow for this compound Extraction from Bovine Plasma.
Conclusion
The liquid-liquid extraction protocol detailed in this application note is a reliable and efficient method for the preparation of bovine plasma samples for the analysis of this compound. The procedure yields clean extracts and high recovery rates, making it suitable for routine drug monitoring, pharmacokinetic studies, and residue analysis. The provided workflow and performance data can serve as a valuable resource for researchers and scientists in the field of veterinary drug development and food safety.
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Parameters for Eprinomectin B1b Detection
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the detection of eprinomectin B1b.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for this compound analysis?
A1: A common starting point for this compound analysis is using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water. Detection is typically performed using a UV detector at a wavelength around 245-250 nm.[1][2][3]
Q2: How can I improve the separation between eprinomectin B1a and B1b?
A2: Optimizing the mobile phase composition is crucial for separating the homologous components B1a and B1b.[1] Fine-tuning the ratio of the organic solvent (e.g., acetonitrile, methanol) to water can significantly impact resolution. Additionally, adjusting the column temperature and flow rate can further enhance separation. Some methods utilize a ternary mixture of acetonitrile, methanol, and water for improved separation.[3]
Q3: What are the typical detection wavelengths used for this compound?
A3: The most commonly reported UV detection wavelengths for this compound are around 245 nm and 250 nm. A wavelength of 252 nm has also been reported. It is recommended to determine the optimal wavelength by scanning the UV spectrum of an eprinomectin standard.
Q4: Can I use a gradient elution for eprinomectin analysis?
A4: Yes, gradient elution can be very effective, especially for separating eprinomectin from its related substances and impurities. A gradient method typically involves changing the mobile phase composition over time, which can provide better resolution and shorter run times compared to isocratic methods.
Q5: Is a fluorescence detector suitable for this compound detection?
A5: While UV detection is more common, HPLC with fluorescence detection can also be used for eprinomectin analysis. This often requires a derivatization step to make the molecule fluorescent. This method can offer high sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible mobile phase pH- Sample overload- Presence of interfering substances | - Use a new or validated column.- Ensure the mobile phase pH is appropriate for the analyte and column.- Reduce the injection volume or sample concentration.- Improve the sample cleanup procedure. |
| No Peaks or Very Small Peaks | - Incorrect detector wavelength- Detector lamp issue- Sample degradation- Low sample concentration- Injection error | - Verify the detector is set to the correct wavelength (around 245-250 nm).- Check the status of the detector lamp.- Prepare fresh samples and standards.- Concentrate the sample or increase the injection volume.- Ensure the autosampler is functioning correctly. |
| Poor Resolution Between B1a and B1b | - Suboptimal mobile phase composition- Inappropriate column- High flow rate- Column temperature not optimized | - Adjust the ratio of organic solvent to water in the mobile phase.- Try a different column chemistry (e.g., C8) or a column with a smaller particle size.- Reduce the flow rate to allow for better separation.- Optimize the column temperature; sometimes a higher temperature can improve resolution. |
| Retention Time Drift | - Column equilibration issue- Changes in mobile phase composition- Fluctuation in column temperature- Pump malfunction | - Ensure the column is thoroughly equilibrated with the mobile phase before injection.- Prepare fresh mobile phase and ensure it is well-mixed.- Use a column oven to maintain a stable temperature.- Check the HPLC pump for leaks and ensure consistent flow. |
| Baseline Noise or Drift | - Air bubbles in the system- Contaminated mobile phase or column- Detector lamp aging | - Degas the mobile phase.- Use fresh, HPLC-grade solvents and flush the system.- Replace the detector lamp if necessary. |
Data Presentation: HPLC Parameters for Eprinomectin Detection
The following tables summarize different HPLC conditions reported in the literature for the analysis of eprinomectin.
Table 1: Isocratic HPLC Methods
| Parameter | Method 1 | Method 2 |
| Column | Phenomenex® Gemini C18 (150 x 4.6 mm, 5 µm) | Symmetry Waters® C18 (75 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Water (87:13, v/v) | Acetonitrile:Methanol:Water (47:33:20, v/v/v) |
| Flow Rate | 1.2 mL/min | 1.5 mL/min |
| Detection | UV at 250 nm | UV at 245 nm |
| Temperature | 25 °C | 30 °C |
| Injection Volume | 20 µL | 15 µL |
Table 2: Gradient HPLC Methods
| Parameter | Method 3 | Method 4 |
| Column | Halo-C18 (100 x 4.6 mm, 2.7 µm) | Kinetex C8 (100 x 4.6 mm, 2.6 µm) |
| Mobile Phase A | 0.1% aqueous perchloric acid | Water:Acetonitrile:Isopropanol (48:42:10, v/v/v) |
| Mobile Phase B | Ethanol | Acetonitrile |
| Flow Rate | 0.8 mL/min | 0.7 mL/min |
| Detection | UV at 245 nm | UV at 252 nm |
| Temperature | 55 °C | 30 °C |
| Injection Volume | 10 µL | Not specified |
Experimental Protocols
Protocol 1: General Isocratic HPLC Method
This protocol is a starting point and may require optimization.
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile and ultrapure water in an 87:13 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of eprinomectin reference standard.
-
Dissolve the standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.
-
-
Sample Preparation:
-
Dissolve the sample containing eprinomectin in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Analysis:
-
Equilibrate the C18 column (e.g., 150 x 4.6 mm, 5 µm) with the mobile phase at a flow rate of 1.2 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detector wavelength to 250 nm.
-
Inject 20 µL of the standard and sample solutions.
-
Record and process the chromatograms.
-
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: A general workflow for HPLC method development.
References
Technical Support Center: Eprinomectin B1b Stability in Aqueous Solutions
Welcome to the technical support center for eprinomectin B1b. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability challenges of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: this compound is susceptible to degradation under several conditions. The primary factors that can compromise its stability in aqueous solutions are:
-
pH: Both acidic and alkaline conditions can lead to hydrolysis of the eprinomectin molecule.[1][2][3]
-
Temperature: Elevated temperatures can accelerate the degradation process.[1][2]
-
Light: Exposure to light, particularly UV radiation, can cause photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products.
Q2: What are the known degradation products of eprinomectin?
A2: Forced degradation studies have identified several degradation products of eprinomectin. While the specific degradation pathway for B1b is a component of the overall eprinomectin degradation, the major known degradation products for the eprinomectin mixture are summarized in the table below.
Q3: How can I minimize the degradation of this compound in my aqueous stock solutions?
A3: To minimize degradation, it is recommended to:
-
Use a buffered solution: Prepare your stock solutions in a buffer at a neutral or slightly acidic pH, and always test the stability at your desired pH.
-
Store at low temperatures: Store stock solutions at -20°C for long-term storage. For short-term storage, refrigeration (2-8°C) is advisable.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Use freshly prepared solutions: Whenever possible, prepare solutions fresh for each experiment to avoid degradation over time.
-
Purge with inert gas: For long-term storage, purging the solvent with an inert gas like nitrogen or argon can help prevent oxidation.
Q4: I am observing unexpected peaks in my HPLC analysis of an this compound solution. What could be the cause?
A4: Unexpected peaks in your chromatogram are likely due to the degradation of this compound. The appearance of new peaks suggests the formation of degradation products. To confirm this, you can perform a forced degradation study on a sample of your this compound standard and compare the chromatograms.
Troubleshooting Guides
Problem: Rapid loss of this compound concentration in an aqueous solution.
Possible Cause & Solution:
-
Inappropriate pH:
-
Troubleshooting Step: Measure the pH of your aqueous solution.
-
Solution: If the pH is acidic or alkaline, adjust it to a neutral range (pH 6-7) using a suitable buffer system. Conduct a small-scale stability study to determine the optimal pH for your specific experimental conditions.
-
-
Exposure to High Temperature:
-
Troubleshooting Step: Review your experimental protocol to identify any steps where the solution is exposed to elevated temperatures.
-
Solution: Minimize exposure to heat. If heating is necessary, reduce the duration and temperature as much as possible. Always store the solution at recommended low temperatures when not in use.
-
-
Photodegradation:
-
Troubleshooting Step: Assess the light exposure of your solution during preparation, storage, and experimentation.
-
Solution: Protect the solution from light at all stages by using amber-colored containers or by wrapping the containers with aluminum foil.
-
Problem: Inconsistent results in bioassays using this compound.
Possible Cause & Solution:
-
Degradation of Active Compound: The concentration of the active this compound may be decreasing over the course of your experiment, leading to variable results.
-
Troubleshooting Step: Analyze the concentration of your this compound solution at the beginning and end of your experiment using a validated stability-indicating HPLC method.
-
Solution: Prepare fresh solutions for each experiment or establish the stability of your solution under your specific experimental conditions to ensure you are using a consistent concentration.
-
Data Summary Tables
Table 1: Summary of Forced Degradation Conditions for Eprinomectin
| Stress Condition | Reagents and Conditions | Observation | Citation |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24 hours | Significant degradation | |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | Significant degradation | |
| Oxidation | 30% H₂O₂ at room temperature for 24 hours | Significant degradation | |
| Thermal Degradation | 105°C for 72 hours (solid state) | Degradation observed | |
| Photodegradation | Exposed to UV light (254 nm) for 7 days (solid and solution) | Degradation observed |
Table 2: Major Identified Degradation Products of Eprinomectin
| Degradation Product | Formation Condition | Citation |
| Isomer of Eprinomectin B1a | Acid Hydrolysis | |
| Deoxy-sugar Degradant | Acid Hydrolysis | |
| Oxidized Degradant | Oxidation | |
| Photodegradation Products | Photolytic Stress | |
| Methanol Adducts | Acid stress in the presence of methanol |
Table 3: Example of a Stability-Indicating HPLC Method for Eprinomectin
| Parameter | Condition | Citation |
| Column | Kinetex C8 (100 mm × 4.6 mm, 2.6 µm) | |
| Mobile Phase A | Water:Acetonitrile:Isopropanol (48:42:10, v/v/v) | |
| Mobile Phase B | 100% Acetonitrile | |
| Gradient Elution | Gradient elution profile | |
| Flow Rate | 0.7 mL/min | |
| Column Temperature | 30°C | |
| Detection Wavelength | 252 nm |
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol is a general guideline for inducing the degradation of this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate the solution at 80°C for up to 24 hours. Withdraw samples at appropriate time points, neutralize, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate the solution at 80°C for up to 2 hours. Withdraw samples at appropriate time points, neutralize, and analyze by HPLC.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Withdraw samples and analyze by HPLC.
-
Thermal Degradation: Place solid this compound in a hot air oven at 105°C for 72 hours. Also, prepare a solution and reflux at 80°C for 24 hours. Analyze the samples by HPLC.
-
Photolytic Degradation: Expose solid this compound and a solution of the compound to UV light (254 nm) for 7 days. Keep a control sample in the dark. Analyze both samples by HPLC.
2. Stability-Indicating HPLC Method Protocol
This protocol outlines a typical reversed-phase HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Kinetex C8 (100 mm × 4.6 mm, 2.6 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water:Acetonitrile:Isopropanol (48:42:10, v/v/v).
-
Mobile Phase B: 100% Acetonitrile.
-
-
Elution: A gradient elution program should be used to separate the parent compound from its degradation products.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 252 nm.
-
Procedure:
-
Prepare standard solutions of this compound and samples from the stability studies in the mobile phase.
-
Inject the samples into the HPLC system.
-
Monitor the separation of peaks and identify the peak corresponding to this compound based on its retention time compared to the standard.
-
The appearance of new peaks indicates the formation of degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laser flash photolysis and quantum chemical studies of UV degradation of pharmaceutical drug chloramphenicol: Short-lived intermediates, quantum yields and mechanism of photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor peak resolution in eprinomectin chromatography
Technical Support Center: Eprinomectin Chromatography
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address poor peak resolution during the chromatographic analysis of eprinomectin.
Frequently Asked Questions (FAQs)
Q1: What is peak resolution in HPLC and why is it critical for eprinomectin analysis?
In High-Performance Liquid Chromatography (HPLC), resolution (Rs) is a measure of the separation between two peaks in a chromatogram.[1] A high resolution value indicates a good separation, where the peaks are distinct and return to the baseline before the next one elutes. This is crucial for accurate identification and quantification of eprinomectin and its related impurities or degradation products.[2] Poor resolution (co-elution) can lead to inaccurate assay results and unreliable data, which is a significant issue in quality control and drug development.[2]
Q2: What are the most common causes of poor peak resolution?
Poor peak resolution is typically caused by issues related to the column, the mobile phase, the HPLC system, or the sample itself. Common problems include:
-
Column Issues : Column degradation, contamination, voids in the packing material, or using an inappropriate column.[3][4]
-
Mobile Phase Issues : Incorrect composition or pH, inadequate buffering, or solvent contamination.
-
System & Method Parameters : Excessive extra-column volume, fluctuating flow rates or temperature, or an unoptimized injection volume.
-
Sample Issues : Sample overload (injecting too much), sample solvent being incompatible with the mobile phase, or sample degradation.
Q3: My peaks are broad and not sharp. How can I fix this?
Peak broadening is a common contributor to poor resolution. It can be caused by several factors:
-
Column Deterioration : The silica packing in the column can break down over time, or the column can become contaminated. Using a guard column can help protect the analytical column. If the column is old or has been used extensively, replacing it may be necessary.
-
Mobile Phase Problems : If the mobile phase is not strong enough to elute the analytes efficiently, they may spend too much time interacting with the stationary phase, causing broad peaks. Also, ensure your solvents are fresh, high-purity, and properly degassed.
-
High Flow Rate : While a faster flow rate shortens run time, it can also cause peaks to widen, thereby decreasing resolution. Try reducing the flow rate to see if peak shape improves.
-
Temperature Fluctuations : Inconsistent column temperature can affect the viscosity of the mobile phase and interactions within the column. Using a column oven to maintain a stable temperature is recommended.
Q4: My eprinomectin peak is tailing. What does this indicate?
Peak tailing, where a peak has an asymmetrical shape with a long "tail," is often caused by secondary interactions between the analyte and the stationary phase.
-
Residual Silanol Interactions : Active sites on the silica packing material can interact strongly with basic compounds, causing tailing. Adjusting the mobile phase pH to be +/- 2 units away from the pKa of eprinomectin can help minimize these interactions.
-
Column Contamination : Contaminants on the column frit or at the head of the column can disrupt the sample path. Try flushing the column with a strong solvent or, if that fails, replace the column.
-
Mobile Phase pH : An inappropriate mobile phase pH can lead to tailing. For eprinomectin, which has hydroxyl groups, ensuring the mobile phase is properly buffered is important.
Q5: My peaks are splitting into two or more smaller peaks. What is the cause?
Peak splitting can occur for several reasons:
-
Column Inlet Obstruction : A blocked or contaminated column inlet or guard column can cause the sample path to be disrupted. Try removing the guard column to see if the problem resolves; if so, replace the guard. If the analytical column is blocked, you can try back-flushing it.
-
Sample Solvent Incompatibility : If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting. Whenever possible, dissolve the sample in the mobile phase itself.
-
Co-eluting Impurities : What appears to be a split peak may actually be two different compounds eluting very close together. Several known impurities of eprinomectin can co-elute if the method is not properly optimized. In this case, the method's selectivity needs to be improved.
Troubleshooting Workflow
A systematic approach is the best way to diagnose and resolve issues with peak resolution. Change only one parameter at a time to determine the effectiveness of each step.
References
improving the accuracy of eprinomectin B1b quantification methods
Technical Support Center: Eprinomectin B1b Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in .
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The most common methods for the quantification of this compound, along with its major component B1a, are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] HPLC methods are widely used for routine analysis and quality control, while LC-MS/MS offers higher sensitivity and selectivity, making it suitable for residue analysis in complex matrices like tissues and milk.[3]
Q2: Why is it important to quantify this compound separately from B1a?
A2: Eprinomectin is a mixture of two homologous components: eprinomectin B1a (≥ 90%) and this compound (≤ 10%). Although B1a is the major component, regulatory guidelines often require the quantification of both to ensure the correct composition and potency of the drug substance and its formulations. Accurate quantification of the B1b component is crucial for stability studies and impurity profiling.
Q3: What are the typical sources of error in this compound quantification?
A3: Potential sources of error in this compound quantification include:
-
Sample Preparation: Inefficient extraction from the sample matrix, leading to low recovery. For example, in fecal samples, extraction with acetonitrile followed by a defatting step with hexane is a common procedure.
-
Chromatographic Resolution: Poor separation of this compound from B1a or other related substances and impurities can lead to inaccurate quantification. Some older methods may have issues with co-elution of impurities.
-
Standard Preparation: Inaccurate preparation of calibration standards.
-
Matrix Effects: Interference from other components in the sample matrix, particularly in biological samples, can suppress or enhance the analyte signal in LC-MS/MS.
-
Instability: Eprinomectin can be unstable in certain formulations, leading to precipitation or degradation.
Q4: What are the key validation parameters for an this compound quantification method?
A4: According to international guidelines (e.g., ICH, VICH), the key validation parameters for an analytical method for this compound include selectivity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing (HPLC) | 1. Column degradation.2. Incompatible mobile phase pH.3. Sample solvent effects. | 1. Replace the column with a new one of the same type.2. Ensure the mobile phase pH is appropriate for the analyte and column.3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Inconsistent Retention Times (HPLC) | 1. Fluctuation in mobile phase composition.2. Changes in column temperature.3. Air bubbles in the pump. | 1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a consistent temperature (e.g., 30 °C).3. Degas the mobile phase and prime the pump. |
| Low Analyte Recovery | 1. Inefficient sample extraction.2. Analyte degradation during sample processing. | 1. Optimize the extraction solvent and procedure. For instance, solid-phase extraction (SPE) can be used for cleanup of complex samples.2. Minimize sample exposure to light and high temperatures. |
| Poor Linearity of Calibration Curve | 1. Inaccurate standard preparation.2. Detector saturation at high concentrations.3. Inappropriate calibration range. | 1. Carefully prepare fresh calibration standards.2. Reduce the concentration of the highest standard or dilute the samples.3. Define the working range of the method based on linearity, precision, and accuracy tests. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample injection volume.2. Non-homogeneous samples.3. Instability of the analyte in the prepared samples. | 1. Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe.2. Thoroughly mix or homogenize samples before extraction.3. Analyze samples as soon as possible after preparation or store them under appropriate conditions (e.g., refrigerated). |
Quantitative Data Summary
The following tables summarize quantitative data from validated HPLC methods for eprinomectin B1a and B1b quantification.
Table 1: Linearity and Range of a Validated HPLC Method
| Component | Linear Equation | Determination Coefficient (r²) | Linear Range (µg/mL) |
| This compound | y = 8546.5x - 5138 | 0.9940 | 1.231 - 15.125 |
| Eprinomectin B1a | y = 20460x - 93218 | 0.9940 | 1.157 - 375.171 |
Table 2: Accuracy and Precision of a Validated HPLC Method
| Component | Recovery (%) ± SD | Repeatability (CV%) | Intermediate Precision (RSD%) |
| This compound | 100.50 ± 0.99 | < 5% | < 5% |
| Eprinomectin B1a | 100.21 ± 0.40 | < 5% | < 5% |
Table 3: Detection and Quantification Limits of a Validated HPLC Method
| Component | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | 0.4061 | 1.2307 |
| Eprinomectin B1a | 0.3817 | 1.1568 |
Experimental Protocols
Detailed Methodology for a Validated HPLC Method
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and water in a ratio of 47:33:20 (v/v/v).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 15 µL.
-
Detection Wavelength: 245 nm.
-
Standard Preparation: Stock solutions are prepared by dissolving the eprinomectin standard in the mobile phase to a concentration of 1 mg/mL (B1a + B1b). Working standards for the calibration curve are prepared by diluting the stock solution.
-
Selectivity: To ensure selectivity, chromatograms of a blank (mobile phase), a standard solution, and a sample matrix without the drug are compared to confirm that no interfering peaks elute at the retention times of this compound and B1a.
-
Robustness Evaluation: The robustness of the method can be assessed by introducing small, deliberate variations in method parameters such as mobile phase flow rate (e.g., ±0.02 mL/min), column temperature (e.g., ±2 °C), and detection wavelength (e.g., ±2 nm) and observing the effect on the results.
Visualizations
References
- 1. scite.ai [scite.ai]
- 2. scielo.br [scielo.br]
- 3. Confirmation of eprinomectin, moxidectin, abamectin, doramectin, and ivermectin in beef liver by liquid chromatography/positive ion atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
minimizing matrix effects in eprinomectin B1b bioanalysis
Technical Support Center: Eprinomectin B1b Bioanalysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalysis of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Low Analyte Recovery
-
Question: We are experiencing low recovery of this compound from our plasma/milk/tissue samples. What are the potential causes and solutions?
-
Answer: Low recovery can stem from several factors related to sample preparation and extraction. Here are some common causes and troubleshooting steps:
-
Incomplete Protein Precipitation: If using a protein precipitation (PPT) method, ensure the ratio of precipitant (e.g., acetonitrile) to the sample is optimal. Insufficient precipitant can lead to incomplete protein removal and analyte loss. For plasma, a common approach is to add acetonitrile to the plasma sample, mix thoroughly, and centrifuge to separate the supernatant for further analysis[1][2].
-
Inefficient Solid-Phase Extraction (SPE):
-
Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water) before loading the sample. Improper conditioning can lead to poor retention of the analyte.
-
Sample pH: The pH of the sample load solution can significantly impact the retention of eprinomectin on the SPE sorbent. Adjusting the pH to ensure the analyte is in a neutral form for reversed-phase sorbents is crucial.
-
Washing Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. If recovery is low, consider decreasing the organic content of the wash solution.
-
Elution Solvent: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. Consider using a stronger solvent or increasing the volume of the elution solvent. For eprinomectin, acetonitrile is commonly used for elution[1].
-
-
Inefficient Liquid-Liquid Extraction (LLE):
-
Solvent Polarity: The choice of extraction solvent is critical. A solvent that is too polar or non-polar may not efficiently extract eprinomectin.
-
pH Adjustment: The pH of the aqueous phase should be adjusted to ensure eprinomectin is uncharged, which enhances its partitioning into the organic solvent.
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte. To break emulsions, try centrifugation, adding salt, or heating/cooling the sample.
-
-
Analyte Adsorption: Eprinomectin can adsorb to glass or plastic surfaces. Using silanized glassware or polypropylene tubes can help minimize this issue.
-
Issue 2: High Matrix Effects (Ion Suppression/Enhancement)
-
Question: Our LC-MS/MS analysis of this compound is showing significant ion suppression. How can we minimize these matrix effects?
-
Answer: Matrix effects are a common challenge in bioanalysis, especially with complex matrices like plasma, milk, and tissue. Here are several strategies to mitigate them:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample extract.
-
Solid-Phase Extraction (SPE): SPE is generally more effective at removing matrix components than protein precipitation. Using a selective SPE sorbent and optimizing the wash steps can significantly reduce interferences.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective. A double LLE, where the initial extraction removes hydrophobic interferences with a non-polar solvent, can be beneficial.
-
QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often used for pesticide residue analysis, can be adapted for veterinary drugs and is effective at sample cleanup.
-
-
Optimize Chromatographic Conditions:
-
Column Selection: Use a column that provides good separation between this compound and co-eluting matrix components. A high-efficiency column, such as one with a smaller particle size, can improve resolution.
-
Gradient Elution: Adjust the mobile phase gradient to achieve better separation of the analyte from the matrix interferences.
-
-
Dilution of the Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization. However, this may compromise the sensitivity of the assay.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected by ion suppression or enhancement in the same way.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for the matrix effect. This is a common practice when a SIL-IS is not available.
-
Issue 3: Poor Peak Shape
-
Question: We are observing poor peak shape (e.g., tailing, fronting) for this compound in our chromatograms. What could be the cause?
-
Answer: Poor peak shape can be due to several factors related to the chromatography:
-
Column Overload: Injecting too much analyte can lead to peak fronting. Try reducing the injection volume or the concentration of the sample.
-
Secondary Interactions: Eprinomectin, being a basic compound, can interact with residual silanol groups on the silica-based column, leading to peak tailing. Using a highly deactivated column designed for basic compounds or adding an ion-pairing agent to the mobile phase can mitigate this issue.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Ensure the mobile phase pH is appropriate for the column and the analyte.
-
Column Contamination or Degradation: Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Regularly flushing the column or using a guard column can help. If the column is old, it may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation technique for this compound analysis?
A1: Solid-phase extraction (SPE) is a widely used and effective technique for the extraction and cleanup of eprinomectin from various biological matrices, including plasma, milk, and tissue. It generally provides cleaner extracts compared to protein precipitation, which is crucial for minimizing matrix effects in LC-MS/MS analysis.
Q2: What type of analytical column is recommended for the HPLC analysis of eprinomectin?
A2: A C18 reversed-phase column is commonly used for the separation of eprinomectin. To avoid peak tailing, which can occur with basic compounds like eprinomectin, it is advisable to use a column with low silanol activity or one that is specifically designed for the analysis of basic compounds.
Q3: Is derivatization necessary for the analysis of eprinomectin?
A3: Derivatization is required when using HPLC with fluorescence detection (HPLC-FLD). Eprinomectin is not naturally fluorescent, so a derivatization step is needed to form a fluorescent product. This is often achieved by reacting eprinomectin with trifluoroacetic anhydride (TFAA) in the presence of a catalyst like N-methylimidazole. For LC-MS/MS analysis, derivatization is generally not necessary as the mass spectrometer provides sufficient selectivity and sensitivity.
Q4: How can I quantify matrix effects in my this compound assay?
A4: The post-extraction spike method is a common way to quantitatively assess matrix effects. This involves comparing the peak area of an analyte spiked into a blank matrix extract after extraction with the peak area of the analyte in a pure solvent at the same concentration. The matrix effect is calculated as the ratio of these two peak areas.
Q5: What are the typical recovery rates for this compound from different matrices?
A5: Recovery rates can vary depending on the matrix and the extraction method used. Generally, recoveries in the range of 70-120% are considered acceptable for bioanalytical methods. For example, studies have reported average recoveries of over 70% for eprinomectin from beef liver, and between 65.2% and 96.2% from milk.
Quantitative Data Summary
Table 1: Recovery of Eprinomectin from Various Matrices
| Matrix | Extraction Method | Analyte | Recovery (%) | Reference |
| Bovine Liver | SPE | Eprinomectin B1a | 93 ± 12 | |
| Bovine Muscle | SPE | Eprinomectin B1a | 100 ± 13 | |
| Bovine Kidney | SPE | Eprinomectin B1a | 87 ± 13 | |
| Bovine Fat | SPE | Eprinomectin B1a | 95 ± 11 | |
| Milk | SPE | Eprinomectin | 65.2 - 96.2 | |
| Beef Liver | LLE & SPE | Eprinomectin | > 70 | |
| Plasma | SPE | Eprinomectin | > 70 | |
| Milk | QuEChERS | Eprinomectin | 75.0 - 122.0 |
Table 2: Method Validation Parameters for Eprinomectin Analysis
| Matrix | Method | Linearity (r²) | LOQ | Reference |
| Milk | HPLC-FLD | > 0.999 | 1 ng/g | |
| Plasma | HPLC-FLD | 0.999 | 0.1 ng/mL | |
| Plasma and Milk | HPLC-FLD | > 0.99 | 2.5 ng/mL | |
| Bovine Liver | LC-MS/MS | - | 2400 ng/g (confirmation) | |
| Milk | LC-MS/MS | > 0.98 | < 2.5 µg/L |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma using SPE
This protocol is based on methodologies described for the extraction of eprinomectin from plasma.
-
Protein Precipitation:
-
To 1 mL of plasma in a polypropylene tube, add 0.75 mL of acetonitrile.
-
Vortex for 20 minutes.
-
Centrifuge at 2000 x g for 2 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 2 mL of deionized water.
-
Loading: Load the supernatant from the protein precipitation step onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 1 mL of a water-methanol mixture (e.g., 75:25 v/v).
-
Drying: Dry the cartridge under a stream of nitrogen for 10 seconds.
-
Elution: Elute the analyte with 2 mL of acetonitrile into a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for HPLC or LC-MS/MS analysis.
-
Protocol 2: HPLC-FLD Analysis with Pre-column Derivatization
This protocol is a generalized procedure based on common practices for eprinomectin analysis with fluorescence detection.
-
Derivatization:
-
To the reconstituted extract, add a solution of trifluoroacetic anhydride (TFAA) in acetonitrile and a catalyst such as N-methylimidazole.
-
Incubate the mixture to allow the derivatization reaction to complete. The time and temperature may need to be optimized (e.g., 65°C for 90 minutes).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, potentially with additives like trifluoroacetic acid (0.1%) to improve peak shape. A typical mobile phase could be a mixture of deionized water, methanol, triethylamine, phosphoric acid, and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-100 µL.
-
Fluorescence Detection: Excitation wavelength of ~355-365 nm and an emission wavelength of ~465-475 nm.
-
Visualizations
Caption: Workflow for this compound Bioanalysis.
References
eprinomectin B1b assay variability and reproducibility issues
Welcome to the technical support center for eprinomectin B1b assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot variability and reproducibility issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in this compound HPLC assays?
A1: Variability in High-Performance Liquid Chromatography (HPLC) assays for this compound can arise from several factors:
-
Sample Preparation: Incomplete extraction from the matrix (e.g., plasma, milk, feces), and inconsistencies in the cleanup steps can lead to variable recovery.
-
Chromatographic Conditions: Minor fluctuations in mobile phase composition, column temperature, and flow rate can affect retention times and peak shapes.[1][2]
-
Derivatization (for fluorescence detection): The derivatization reaction is often sensitive to time and temperature, and inconsistencies can lead to variable signal intensity.[3]
-
Standard Preparation: Inaccurate preparation of calibration standards will directly impact the accuracy of sample quantification.
-
Analyst Technique: Variations in pipetting, injection volume, and timing can introduce errors.
Q2: How can I improve the reproducibility of my this compound assay?
A2: To enhance reproducibility:
-
Standardize Protocols: Ensure all steps of the sample preparation and analysis are clearly documented and followed consistently.
-
Method Validation: Fully validate your analytical method to understand its performance characteristics, including linearity, precision, accuracy, and robustness.[2][4]
-
System Suitability Tests: Perform system suitability tests before each run to ensure the HPLC system is performing optimally. This includes checking for consistent retention times, peak areas, and resolution.
-
Internal Standards: Use an internal standard to correct for variations in sample preparation and injection volume.
-
Regular Maintenance: Regularly maintain and calibrate all equipment, including pipettes and the HPLC system.
Q3: My eprinomectin derivatization for fluorescence detection is not reproducible. What should I do?
A3: The derivatization of eprinomectin, often required for fluorescence detection, can be a critical source of variability. One study noted difficulties in obtaining reproducible chromatograms with manual derivatization. The key is to precisely control the reaction conditions. It was found that the optimal time and temperature for the completion of eprinomectin derivatization were 90 minutes and 65°C. Ensure that the timing and temperature of this step are strictly controlled for all samples and standards.
Troubleshooting Guides
HPLC-Based Assays
This guide addresses common issues encountered during the analysis of this compound using HPLC with UV or fluorescence detection.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload. | 1. Replace the column. 2. Adjust the mobile phase pH. 3. Dilute the sample. |
| Shifting Retention Times | 1. Fluctuation in mobile phase composition. 2. Inconsistent column temperature. 3. Changes in flow rate. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Check the pump for leaks and ensure it is properly primed. |
| Low Signal Intensity | 1. Low sample concentration. 2. Inefficient derivatization (for fluorescence detection). 3. Incorrect detector wavelength. | 1. Concentrate the sample or use a more sensitive method. 2. Optimize derivatization conditions (time, temperature, reagent concentration). 3. Verify and optimize the detector's excitation and emission wavelengths. |
| High Background Noise | 1. Contaminated mobile phase or reagents. 2. Detector lamp nearing the end of its life. 3. Improperly cleaned glassware. | 1. Use high-purity solvents and freshly prepared reagents. 2. Replace the detector lamp. 3. Ensure all glassware is thoroughly cleaned. |
| Poor Reproducibility of Peak Areas | 1. Inconsistent injection volume. 2. Sample degradation. 3. Variability in sample preparation. | 1. Check the autosampler for air bubbles and ensure proper calibration. 2. Prepare fresh samples and store them appropriately. 3. Standardize the sample preparation protocol and consider using an internal standard. |
General ELISA Troubleshooting
While specific literature on this compound ELISA assays is limited, this general troubleshooting guide can be adapted.
| Problem | Potential Cause | Troubleshooting Steps |
| No Signal or Weak Signal | 1. Reagents added in the wrong order or missing. 2. Incorrect antibody pair. 3. Insufficient incubation times or temperatures. | 1. Double-check the protocol. 2. Ensure the capture and detection antibodies recognize different epitopes. 3. Optimize incubation times and temperatures. |
| High Background | 1. Insufficient washing. 2. Blocking buffer is ineffective. 3. Antibody concentration is too high. | 1. Increase the number of wash steps and ensure complete removal of wash buffer. 2. Try a different blocking buffer. 3. Titrate the antibody concentrations to find the optimal dilution. |
| Poor Precision (High CV%) | 1. Pipetting errors. 2. Inconsistent incubation times across the plate. 3. Temperature variations across the plate ("edge effect"). | 1. Calibrate pipettes and use proper pipetting technique. 2. Ensure consistent timing for all wells. 3. Use a plate sealer during incubations and ensure the plate is at a uniform temperature. |
Quantitative Data Summary
The following tables summarize performance characteristics from various validated HPLC methods for eprinomectin analysis.
Table 1: HPLC Method Performance for Eprinomectin in Bovine Urine and Feces
| Parameter | Bovine Urine | Bovine Feces |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.5 ng/g |
| Inter-assay Recovery | 87.9–91.5% | 78.6–86.3% |
| Inter-assay CV | 5.4–10.2% | 1.4–7.2% |
| Intra-assay Recovery | 82.2–86.5% | 79.6–87.3% |
| Intra-assay CV | 7.8–11.5% | 6.3–7.8% |
Table 2: HPLC Method Performance for Eprinomectin in Plasma and Milk
| Parameter | Plasma | Milk |
| Limit of Quantification (LOQ) | 2.5 ng/mL | 2.5 ng/mL |
| Limit of Detection (LOD) | 1.25 ng/mL | 1.25 ng/mL |
Table 3: HPLC-UV Method Validation for Eprinomectin B1a and B1b
| Parameter | This compound | Eprinomectin B1a |
| Limit of Detection (LOD) | 0.4061 µg/mL | 0.3817 µg/mL |
| Limit of Quantification (LOQ) | 1.2307 µg/mL | 1.1568 µg/mL |
| Recovery | 100.50% ± 0.99% | 100.21% ± 0.40% |
| Linear Range | 1.231–15.125 µg/mL | 1.157–375.171 µg/mL |
Experimental Protocols
HPLC-Fluorescence Method for Eprinomectin in Bovine Urine and Feces
-
Sample Preparation (Urine):
-
Centrifuge and alkalinize the urine sample with ammonia.
-
Perform solid-phase extraction (SPE) for cleanup.
-
-
Sample Preparation (Feces):
-
Extract with acetonitrile.
-
Defat with hexane.
-
Clean up using a C18 cartridge.
-
-
Derivatization:
-
Derivatize all samples with N-methylimidazole.
-
-
HPLC Analysis:
-
Analyze using HPLC with fluorescence detection.
-
HPLC-UV Method for Eprinomectin in Pour-on Formulations
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile, isopropanol, and water.
-
Column: C18 column.
-
Detection: UV at 245 nm.
-
Injection Volume: 15 µL.
-
Column Temperature: 30°C.
-
-
Standard Preparation:
-
Dissolve eprinomectin standard in the mobile phase to a concentration of 1 mg/mL (B1a + B1b).
-
-
Validation Parameters:
-
The method was validated for selectivity, specificity, linearity, limit of quantification, limit of detection, precision, accuracy, and robustness.
-
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting logic for this compound assays.
References
Technical Support Center: Enhancing Eprinomectin B1b Solubility for In-Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Eprinomectin B1b for in-vivo experimental studies.
Frequently Asked Questions (FAQs)
1. What is the baseline solubility of this compound in common laboratory solvents?
Eprinomectin, a mixture of components B1a and B1b, exhibits limited aqueous solubility but is soluble in several organic solvents. While specific data for this compound alone is limited, the solubility of the Eprinomectin mixture provides a strong indication.
2. What are the most common strategies for enhancing the solubility of this compound for in-vivo administration?
For in-vivo studies, particularly for parenteral administration, it is crucial to use biocompatible excipients. Common strategies to enhance the solubility of lipophilic drugs like this compound include:
-
Co-solvency: Using a mixture of a water-miscible organic solvent and water.
-
Micellar Solubilization: Employing surfactants to form micelles that encapsulate the hydrophobic drug.
-
Nanoemulsions: Creating oil-in-water nano-sized emulsions to carry the drug.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug molecule.
3. Are there any ready-to-use formulations for in-vivo studies involving Eprinomectin?
While commercially available formulations are typically designed for veterinary use as topical or injectable solutions, researchers often need to prepare custom formulations for specific in-vivo studies. Patent literature describes parenteral compositions of Eprinomectin using dimethyl sulfoxide (DMSO) as a vehicle, which has been shown to improve stability and efficacy.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon addition to aqueous buffer.
Cause: this compound is highly hydrophobic and will precipitate when a concentrated organic stock solution is diluted in an aqueous medium.
Solutions:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in the aqueous solution.
-
Utilize a co-solvent system: Introduce a biocompatible co-solvent to the aqueous phase before adding the this compound stock. The presence of the co-solvent can increase the solubility of the drug in the final mixture.
-
Incorporate surfactants: Add a surfactant to the aqueous buffer to form micelles that can encapsulate this compound and prevent precipitation.
-
Prepare a nanoemulsion: Formulating the drug in a nanoemulsion can provide a stable dispersion in aqueous media.
Issue 2: Low bioavailability observed in oral in-vivo studies.
Cause: The poor aqueous solubility of this compound can lead to low dissolution in the gastrointestinal tract, resulting in poor absorption and low bioavailability.
Solutions:
-
Particle size reduction: Techniques like nano-milling can increase the surface area of the drug, potentially leading to faster dissolution.
-
Lipid-based formulations: Formulating this compound in a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion can improve its dispersion and absorption in the gut.
-
Amorphous solid dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate.
Issue 3: Injection site reaction or irritation after parenteral administration.
Cause: The organic solvents or high concentrations of excipients used to solubilize this compound can cause local tissue irritation.
Solutions:
-
Optimize excipient concentrations: Use the minimum amount of co-solvents and surfactants necessary to achieve the desired drug concentration.
-
Select biocompatible excipients: Prioritize the use of excipients with a good safety profile for parenteral administration.
-
pH adjustment: Ensure the pH of the final formulation is close to physiological pH (around 7.4) to minimize irritation.
-
Consider alternative formulations: For subcutaneous or intramuscular injections, extended-release formulations using biodegradable polymers like PLGA can provide a slower, more controlled release and potentially reduce local reactions.[1][2]
Quantitative Data
Table 1: Solubility of Eprinomectin in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Ethanol | 30 | [1][3] |
| Dimethyl Sulfoxide (DMSO) | 30 | [3] |
| Dimethylformamide (DMF) | 30 | |
| Methanol | Soluble | |
| Water | Limited Solubility |
Experimental Protocols
Protocol 1: Preparation of an Eprinomectin Nanoemulsion
This protocol is adapted from a method for preparing an Eprinomectin nanoemulsion for transdermal delivery, which can be modified for other routes of administration with appropriate excipient selection.
Materials:
-
This compound
-
Ethanol
-
Castor Oil (Oil Phase)
-
Tween 80 (Surfactant)
-
Labrasol® (Surfactant)
-
Purified Water (Aqueous Phase)
Procedure:
-
Prepare the Oil Phase: Dissolve the desired amount of this compound in ethanol using an ultrasonic bath. Add castor oil to this solution.
-
Prepare the Aqueous Phase: In a separate vessel, dissolve Tween 80 and Labrasol® in purified water.
-
Form the Primary Emulsion: Slowly add the aqueous phase to the oil phase with continuous stirring.
-
Homogenization: Homogenize the mixture to reduce the droplet size and form a stable nanoemulsion.
Protocol 2: Preparation of Eprinomectin-Loaded Mixed Micelles
This protocol describes the formation of mixed micelles for enhanced drug delivery.
Materials:
-
This compound
-
PEG-40 Hydrogenated Castor Oil (RH-40)
-
Nonyl Phenol Polyoxyethylene Ether 40 (NP-40)
-
Ethanol
-
Purified Water
Procedure:
-
Dissolve Surfactants and Drug: Accurately weigh and dissolve RH-40, NP-40, and this compound in ethanol using ultrasonication.
-
Film Formation: Remove the ethanol by rotary evaporation to form a thin film on the inner wall of the flask.
-
Hydration: Add purified water to the flask and stir to hydrate the film, leading to the formation of drug-loaded mixed micelles.
Visualizations
Caption: Workflow for Formulating this compound.
Caption: Troubleshooting Precipitation Issues.
References
Technical Support Center: Eprinomectin B1b Degradation Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of eprinomectin B1b under laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation pathways of this compound observed under laboratory conditions?
A1: this compound primarily degrades through hydrolysis, oxidation, and photolysis. Under forced degradation conditions, it is susceptible to acidic, basic, and oxidative environments, leading to the formation of several degradation products. It is relatively stable under neutral and thermal stress conditions in the solid state.[1][2][3]
Q2: What are the common degradation products of this compound?
A2: Forced degradation studies have identified several major degradation products of eprinomectin. These include isomers such as the 2-epimer of eprinomectin and the Δ2,3-isomer containing a conjugated enoate.[1][3] Under oxidative stress, the 8a-oxo degradate can also be formed. Acidic conditions in the presence of methanol can lead to the formation of methanol adducts.
Q3: What analytical techniques are most suitable for studying this compound degradation?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying this compound and its degradation products. For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q4: Are there validated stability-indicating HPLC methods available for eprinomectin?
A4: Yes, several studies have developed and validated stability-indicating reversed-phase HPLC (RP-HPLC) methods that can separate eprinomectin from its major degradation products and other related substances. These methods are crucial for accurate quantification during stability and forced degradation studies.
Summary of this compound Degradation
The degradation of this compound is influenced by various environmental factors. The following table summarizes the observed degradation under different stress conditions based on forced degradation studies.
| Stress Condition | Observed Degradation of this compound | Major Degradation Products Identified |
| Acid Hydrolysis | Significant degradation. | Methanol adducts (in the presence of methanol). |
| Base Hydrolysis | Significant degradation. | 2-epimer of eprinomectin, Δ2,3-isomer. |
| Oxidation | Significant degradation. | 8a-oxo-eprinomectin. |
| Photolysis | Degradation observed in solution. | Photodegradants (specific structures may vary). |
| Thermal (Solid) | Generally stable. | Minimal degradation observed. |
| Thermal (Solution) | Degradation can occur. | Isomers and other degradants. |
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound.
Acidic and Basic Hydrolysis
-
Objective: To assess the degradation of this compound under acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
For acid hydrolysis, add an appropriate volume of the stock solution to a solution of 0.1 M hydrochloric acid.
-
For basic hydrolysis, add an appropriate volume of the stock solution to a solution of 0.1 M sodium hydroxide.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At designated time points, withdraw aliquots and neutralize them (base for the acidic sample, acid for the basic sample).
-
Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Oxidative Degradation
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Add an appropriate volume of the stock solution to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the solution at room temperature or a slightly elevated temperature for a defined duration.
-
At intervals, take samples and quench the reaction if necessary.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Photolytic Degradation
-
Objective: To determine the photostability of this compound.
-
Procedure:
-
Prepare a solution of this compound in a transparent container.
-
Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Prepare a control sample wrapped in aluminum foil to protect it from light and keep it alongside the exposed sample to act as a dark control.
-
After the exposure period, dilute both the exposed and control samples for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Thermal Degradation
-
Objective: To assess the stability of this compound at elevated temperatures.
-
Procedure:
-
For solid-state analysis, place a known amount of this compound powder in a vial.
-
For solution-state analysis, prepare a solution of this compound.
-
Expose the samples to a high temperature (e.g., 80°C) in a calibrated oven for a specific duration.
-
At the end of the study, allow the samples to cool to room temperature.
-
Dissolve the solid sample in a suitable solvent and dilute both solid and solution samples for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Troubleshooting Guides
Issue 1: Poor separation of this compound from its degradation products in HPLC.
-
Question: My HPLC chromatogram shows co-eluting or poorly resolved peaks for this compound and its degradants. What should I do?
-
Answer:
-
Optimize Mobile Phase: Adjust the mobile phase composition. For reversed-phase HPLC, modifying the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase can significantly impact resolution. Experiment with different organic modifiers.
-
Change Column: The stationary phase chemistry is critical. If using a standard C18 column, consider trying a different type of C18 column with different bonding or end-capping, or a different stationary phase altogether, such as a C8 or a phenyl column.
-
Adjust pH: The pH of the mobile phase can affect the ionization state of the analytes and, consequently, their retention and selectivity. Small adjustments to the pH can sometimes lead to significant improvements in separation.
-
Gradient Elution: If using isocratic elution, switching to a gradient elution can often provide better separation of complex mixtures of parent drug and degradation products.
-
Temperature Control: Ensure a stable column temperature using a column oven. Temperature fluctuations can cause retention time shifts and affect resolution.
-
Issue 2: No degradation or very little degradation is observed under stress conditions.
-
Question: I have subjected my this compound sample to forced degradation, but the HPLC analysis shows minimal change. Why is this happening?
-
Answer:
-
Insufficient Stress: The stress conditions may not be harsh enough. For hydrolysis, you might need to increase the concentration of the acid/base, the temperature, or the duration of the study. For oxidation, a higher concentration of the oxidizing agent or a longer reaction time may be required.
-
Drug Substance Stability: Eprinomectin is known to be relatively stable under certain conditions, particularly thermal stress in the solid state. Ensure your experimental conditions are appropriate for inducing degradation.
-
Solubility Issues: Ensure that the drug is completely dissolved in the stress medium. Poor solubility can limit its exposure to the stressor. Consider using a co-solvent if necessary, but be mindful that the co-solvent itself should be stable under the test conditions.
-
Issue 3: Unexpected peaks appear in the chromatogram of the stressed sample.
-
Question: My chromatogram shows peaks that are not reported as known degradation products of this compound. What could be their origin?
-
Answer:
-
Secondary Degradation: The initial degradation products might be unstable and could have degraded further into secondary products.
-
Interaction with Excipients: If you are analyzing a formulated product, the excipients might be degrading or interacting with the drug substance to form new products.
-
Contamination: The unexpected peaks could be due to contamination from the solvent, reagents, or sample handling process. Always run a blank (stress medium without the drug) to check for such interferences.
-
Novel Degradation Pathway: You may have uncovered a previously unreported degradation pathway. In this case, further investigation using techniques like LC-MS and NMR would be necessary for characterization and identification.
-
Visualizing Degradation Pathways and Workflows
This compound Degradation Pathways
Caption: Major degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
References
avoiding cross-contamination in eprinomectin B1b experiments
This guide provides researchers, scientists, and drug development professionals with essential information for avoiding cross-contamination in experiments involving eprinomectin B1b.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cross-contamination a significant concern?
Eprinomectin is an avermectin with anthelmintic and insecticidal properties, used commercially in veterinary medicine.[1] It is a mixture of two components: eprinomectin B1a (>90%) and this compound (<10%).[2] Cross-contamination is a major concern because eprinomectin is a potent, semi-synthetic compound analyzed at very low concentrations (ng/mL levels).[3] Even minute amounts of carryover from high-concentration standards or previously analyzed samples can lead to inaccurate quantification, false positives in blank samples, and unreliable experimental results.
Q2: What are the primary sources of cross-contamination in the laboratory?
Cross-contamination can originate from several sources during the experimental workflow:
-
Instrumental Carryover: Residual analyte adhering to surfaces in the analytical instrument, especially in HPLC/LC-MS systems (e.g., autosampler needle, injection valve, column).[4][5]
-
Improper Glassware/Equipment Cleaning: Residues remaining on flasks, pipettes, vials, and homogenizers.
-
Stock Solutions and Reagents: Contamination of solvents or reagents with higher concentration standards.
-
Workspace Environment: Aerosol generation during sample preparation, contaminated benchtops, and shared equipment.
-
Personal Handling: Transfer of residues via gloves or lab coats.
Q3: What are the best practices for preparing and handling eprinomectin stock solutions?
Given that eprinomectin is typically supplied as a crystalline solid, careful preparation of stock solutions is critical to prevent widespread contamination.
Detailed Protocol: Preparation of this compound Stock Solutions
-
Designated Area: Prepare all high-concentration stock solutions in a designated area, such as a chemical fume hood, away from the main sample preparation and analysis area.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including double gloves (nitrile), a lab coat, and safety glasses.
-
Solvent Selection: Use high-purity (e.g., HPLC or MS-grade) organic solvents. Eprinomectin is soluble in methanol, ethanol, DMSO, and DMF.
-
Weighing: Weigh the crystalline solid on a calibrated analytical balance using appropriate weigh paper or a dedicated container. Perform this task within a fume hood to contain any airborne particles.
-
Dissolution: Dissolve the weighed eprinomectin in the chosen solvent in a volumetric flask. Purging the solvent with an inert gas is recommended. For example, to create a 1 mg/mL stock solution, accurately weigh 10 mg of eprinomectin and dissolve it in 10 mL of acetonitrile.
-
Serial Dilutions: Prepare working standards and quality control (QC) samples through serial dilution. Use a separate set of pipettes dedicated exclusively to this task. Never go from a lower concentration back to a higher one with the same pipette tip.
-
Labeling and Storage: Clearly label all solutions with the compound name, concentration, solvent, and preparation date. Store stock solutions at -20°C in tightly sealed amber containers to protect from light. Eprinomectin is stable for at least 4 years under these conditions.
Q4: How can I prevent analyte carryover in my HPLC or LC-MS/MS system?
Analyte carryover in chromatography systems is a common source of cross-contamination, especially for sticky compounds like avermectins.
Key Prevention Strategies:
-
Injector and Loop Cleaning: The autosampler's injection port, needle, and sample loop are frequent sources of carryover. Implement a robust needle wash protocol. Use a strong, solubilizing wash solvent. A mixture of acetonitrile, isopropanol, and water is often more effective than standard mobile phases for removing stubborn residues.
-
Injection Order: Analyze samples in order of expected concentration, from lowest to highest. Run blank solvent injections immediately after high-concentration standards or samples to check for carryover.
-
Dedicated Consumables: If possible, use separate sample loops, syringes, or even columns for high-concentration and low-concentration analyses.
-
Mobile Phase Additives: Adding competitive inhibitors like trifluoroacetic acid (TFA) or formic acid to the mobile phase can help reduce interactions between the analyte and system surfaces. However, be aware that mobile phase additives themselves can be a source of contamination if not of high purity.
Q5: What are the recommended cleaning procedures for glassware and equipment?
Thorough cleaning of all reusable items is essential. Standard lab detergents may not be sufficient to remove all residues of potent organic compounds.
General Cleaning Protocol:
-
Pre-rinse: Immediately after use, rinse glassware with a suitable organic solvent in which eprinomectin is highly soluble (see Table 1) to remove the bulk of the residue. Perform this in a fume hood.
-
Wash: Wash the equipment thoroughly with a laboratory detergent (e.g., Luminox®) and hot water. Use brushes to scrub surfaces.
-
Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized or HPLC-grade water.
-
Solvent Rinse: For critical applications, perform a final rinse with a high-purity solvent like methanol or acetonitrile to remove any remaining organic traces.
-
Drying: Air-dry completely in a clean environment, or use an oven at a moderate temperature if the equipment allows.
-
Storage: Store cleaned equipment covered with aluminum foil or in a designated clean cabinet to prevent re-contamination from dust or aerosols.
Data & Protocols
Table 1: Solubility of Eprinomectin
This data is crucial for selecting appropriate solvents for stock solutions and for effective cleaning of equipment.
| Solvent | Solubility | Reference |
| Ethanol | ~30 mg/mL | |
| Methanol | Soluble | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | |
| Water | Limited solubility |
Table 2: Recommended Cleaning Agents for Laboratory Equipment
| Equipment Type | Step 1: Pre-rinse (Organic Solvent) | Step 2: Wash Solution | Step 3: Final Rinse |
| Glassware (flasks, beakers) | Methanol or Acetonitrile | Laboratory Detergent (e.g., Simple Green, Formula 409) | HPLC-grade Water |
| Autosampler Vials | Discard after single use is recommended | N/A | N/A |
| Homogenizer Probes | Acetonitrile | Isopropanol | HPLC-grade Water |
| Pipettes/Pipette Tips | Use disposable tips; discard after use | N/A | N/A |
| HPLC Tubing/Valves | Flush with Isopropanol | Flush with 50:50 Acetonitrile:Water | Flush with Mobile Phase |
Visual Guides: Workflows and Diagrams
Caption: Workflow to minimize this compound cross-contamination.
Troubleshooting Guide
Problem: I am seeing a peak corresponding to this compound in my blank injections (ghost peaks). How do I identify the source?
A peak in a blank injection confirms that there is carryover or contamination in your system. Follow this systematic approach to diagnose the source.
Caption: Troubleshooting flowchart for this compound contamination.
Problem: My quantitative results are unexpectedly high and/or highly variable. Could cross-contamination be the cause?
Yes. Inconsistent and unexpectedly high results that do not correlate with sample dilution factors are classic signs of cross-contamination. Carryover from a high-concentration sample can artificially inflate the result of the next sample.
Corrective Actions:
-
Re-run Sequence with Blanks: Re-analyze the problematic samples, but this time, run a solvent blank between each sample injection. If the blank shows a significant peak, it confirms carryover is occurring.
-
Review Sample Preparation: Ensure that separate, clean pipette tips were used for each sample and standard. Verify that there was no splashing or aerosol generation during sample handling.
-
Implement a Stronger Wash: Enhance your autosampler's wash protocol. Increase the volume of the wash solvent and/or switch to a stronger solvent composition (e.g., one containing isopropanol).
-
Check for Contaminated Reagents: Prepare a new set of dilutions from your primary stock solution using fresh solvents to rule out contamination of your working standards.
References
Technical Support Center: Optimizing Eprinomectin B1b Recovery from Biological Samples
Welcome to the technical support center for improving the recovery rates of eprinomectin B1b from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound from biological samples?
A1: Low recovery of this compound is often attributed to several factors during sample preparation and analysis. These include:
-
Incomplete extraction from the sample matrix: this compound is a lipophilic compound, and its extraction from fatty tissues or milk can be challenging. The choice of extraction solvent and homogenization technique is critical.
-
Suboptimal Solid-Phase Extraction (SPE) procedure: Issues such as improper cartridge conditioning, incorrect pH of the sample, use of a wash solvent that is too strong, or an elution solvent that is too weak can lead to significant analyte loss.[1][2][3][4][5]
-
Matrix effects in LC-MS/MS analysis: Co-extracted matrix components can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification and the appearance of low recovery.
-
Analyte degradation: Although generally stable, prolonged exposure to harsh conditions or certain solvents could potentially degrade the analyte.
-
Adsorption to labware: Being a hydrophobic molecule, this compound can adsorb to the surfaces of plasticware, such as pipette tips and collection tubes.
Q2: Which sample preparation techniques are most effective for this compound?
A2: The most common and effective techniques for extracting this compound from biological matrices are Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
Solid-Phase Extraction (SPE): This is a highly selective method that can provide very clean extracts. C18 cartridges are frequently used for the extraction of eprinomectin from plasma and other liquid samples.
-
QuEChERS: This technique is particularly useful for solid and semi-solid samples like tissue and milk. It involves a liquid-liquid extraction followed by a dispersive SPE cleanup step and is known for its speed and efficiency.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: Minimizing matrix effects is crucial for accurate quantification. Strategies include:
-
Optimizing sample cleanup: A more rigorous cleanup, for example by using a combination of SPE sorbents in the QuEChERS method (e.g., C18 and PSA), can remove more interfering compounds.
-
Chromatographic separation: Adjusting the HPLC gradient to better separate this compound from co-eluting matrix components can significantly reduce ion suppression.
-
Use of a matrix-matched calibration curve: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for matrix effects.
-
Internal standards: The use of a stable isotope-labeled internal standard is the most effective way to correct for both extraction variability and matrix effects.
Troubleshooting Guides
Low Recovery During Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Troubleshooting Steps |
| Analyte detected in the flow-through (waste) after sample loading. | 1. Improper cartridge conditioning: The sorbent is not properly wetted, leading to poor retention. 2. Sample solvent is too strong: The organic content of the sample solution is too high, preventing the analyte from binding to the sorbent. 3. Incorrect sample pH: The pH of the sample may prevent optimal interaction with the sorbent. 4. Flow rate is too high: The sample is passing through the cartridge too quickly for efficient binding to occur. 5. Cartridge overload: The amount of analyte or matrix components exceeds the binding capacity of the sorbent. | 1. Ensure the cartridge is conditioned with an appropriate organic solvent (e.g., methanol) followed by an equilibration with an aqueous solution similar to the sample matrix. 2. Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) to reduce the organic content. 3. Adjust the sample pH to ensure the analyte is in a neutral state for reversed-phase SPE. 4. Decrease the flow rate during sample loading to allow for sufficient interaction time. 5. Use a larger capacity cartridge or dilute the sample. |
| Analyte is lost during the wash step. | 1. Wash solvent is too strong: The organic content of the wash solvent is high enough to elute the analyte. | 1. Decrease the organic content of the wash solvent. Perform a stepwise wash with increasing solvent strength to remove interferences without eluting the analyte. |
| Analyte is not recovered in the elution step. | 1. Elution solvent is too weak: The solvent is not strong enough to disrupt the interaction between the analyte and the sorbent. 2. Insufficient elution volume: The volume of the elution solvent is not enough to completely elute the analyte. 3. Secondary interactions: The analyte may have secondary interactions with the sorbent that are not disrupted by the elution solvent. | 1. Increase the strength of the elution solvent (e.g., increase the proportion of organic solvent). Acetonitrile is a common elution solvent for eprinomectin. 2. Increase the volume of the elution solvent and apply it in multiple smaller aliquots. 3. Modify the elution solvent to disrupt secondary interactions (e.g., by adding a small amount of acid or base). |
Issues with QuEChERS Method for Fatty Matrices
| Symptom | Possible Cause | Troubleshooting Steps |
| Low recovery after extraction and cleanup. | 1. Incomplete initial extraction: The analyte is not efficiently transferred from the fatty matrix to the extraction solvent (acetonitrile). 2. Co-extraction of lipids: High amounts of co-extracted fats can interfere with the cleanup step and subsequent analysis. 3. Analyte loss during cleanup: The dispersive SPE sorbent (e.g., C18) may be adsorbing the analyte along with the lipids. | 1. Ensure thorough homogenization of the sample with the extraction solvent. The addition of water to dry or very fatty samples can improve extraction efficiency. 2. For fatty matrices like milk and fatty tissues, a freezing step after the initial extraction can help to precipitate lipids, which can then be removed by centrifugation. 3. Optimize the amount and type of d-SPE sorbent. For avermectins in fatty matrices, a combination of C18 and Primary Secondary Amine (PSA) is often used. Ensure the amount of C18 is not excessive to avoid analyte loss. |
| High background or interferences in the final extract. | 1. Insufficient cleanup: The amount or type of d-SPE sorbent is not adequate to remove all matrix interferences. | 1. Increase the amount of d-SPE sorbent or try a different combination of sorbents. For highly pigmented samples, graphitized carbon black (GCB) can be added, but it may also retain planar analytes. |
Data Presentation
Table 1: Reported Recovery Rates of Eprinomectin and Related Avermectins from Various Biological Matrices
| Analyte | Matrix | Extraction Method | Reported Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Eprinomectin | Bovine Liver | Multiresidue Screening (Acetonitrile Extraction & SPE) | >70 | <20 |
| Avermectins | Ovine Muscle | QuEChERS with C18 d-SPE | 93.2 - 124.3 | 1 - 19 |
| Ivermectin | Bovine Liver | Solid-Phase Extraction (C18) | 81.3 - 92.5 | 6.7 - 12.2 |
| Avermectins | Meat and Milk | QuEChERS with C18 d-SPE | High analyte recoveries | Minimal matrix effects |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of Eprinomectin from Plasma
This protocol is adapted from a validated method for the determination of eprinomectin in plasma.
-
Sample Pre-treatment:
-
To 1 mL of plasma in a centrifuge tube, add 0.75 mL of acetonitrile and 0.25 mL of water.
-
Mix for 20 minutes and then centrifuge at 2000g for 2 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg, 1 mL).
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of water through it. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a flow rate of approximately 3 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of water.
-
Wash the cartridge with 1 mL of a water-methanol (75:25 v/v) solution.
-
-
Drying:
-
Dry the cartridge with a stream of nitrogen for 10 seconds.
-
-
Elution:
-
Elute the eprinomectin from the cartridge with 2.0 mL of acetonitrile. Collect the eluate.
-
-
Derivatization and Analysis:
-
The eluate is then typically derivatized to form a fluorescent product for HPLC analysis with fluorescence detection. This involves reaction with 1-N-methylimidazole and trifluoroacetic anhydride in acetonitrile.
-
Inject an aliquot into the HPLC system.
-
Detailed Protocol for QuEChERS Extraction of Avermectins from Milk
This protocol is a general method for the extraction of avermectins, including eprinomectin, from milk using the QuEChERS methodology.
-
Initial Extraction:
-
Place 10 mL of whole milk into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake the tube vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt pouch (e.g., containing magnesium sulfate and sodium chloride) and shake vigorously for another minute.
-
Centrifuge the tube for 15 minutes at 4000 rpm.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (top acetonitrile layer) and transfer it to a 2 mL d-SPE cleanup tube.
-
The d-SPE tube should contain 150 mg of magnesium sulfate and 50 mg of C18 sorbent.
-
Shake the d-SPE tube vigorously for 1 minute.
-
Centrifuge for 5 minutes at 12000 rpm.
-
-
Final Extract Preparation:
-
Take a 0.5 mL aliquot of the cleaned supernatant for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Simplified metabolic pathway of this compound.
References
Technical Support Center: Optimization of Fluorescence Detection for Eprinomectin Derivatives
Welcome to the technical support center for the optimization of fluorescence detection of eprinomectin derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the fluorescence detection of eprinomectin derivatives, presented in a question-and-answer format.
Issue 1: Low or No Fluorescence Signal
Q: I am not observing a strong fluorescence signal for my eprinomectin samples. What are the potential causes and how can I troubleshoot this?
A: A weak or absent fluorescence signal can stem from several factors throughout the experimental workflow. Here is a systematic guide to troubleshooting this issue:
-
Derivatization Inefficiency: The conversion of eprinomectin to a fluorescent derivative is a critical step.
-
Reagent Quality: Ensure that the derivatizing agents, trifluoroacetic anhydride (TFAA) and N-methylimidazole (NMI), are fresh and have been stored under appropriate conditions to prevent degradation.
-
Reaction Conditions: The derivatization of eprinomectin is sensitive to time and temperature. Optimal conditions are typically 60-90 minutes at 65°C.[1][2] Some protocols suggest that the addition of acetic acid can shorten the reaction time to 30 minutes at 65°C and improve the stability of the derivative.[3][4]
-
Presence of Water: Moisture can interfere with the derivatization reaction.[5] Ensure all solvents and reagents are anhydrous and that the sample extract is completely dry before adding the derivatization reagents.
-
-
HPLC and Detector Settings:
-
Incorrect Wavelengths: Verify that the fluorescence detector is set to the correct excitation and emission wavelengths for the eprinomectin derivative, which are typically in the range of 355-365 nm for excitation and 465-475 nm for emission.
-
Detector Sensitivity: Increase the gain or sensitivity setting on your fluorescence detector. However, be aware that this may also increase background noise.
-
-
Sample Degradation:
-
Light Exposure: Eprinomectin and its fluorescent derivative can be light-sensitive. Protect samples and standards from light by using amber vials and minimizing exposure to ambient light.
-
Storage: Store stock solutions and samples at +4°C in the dark for short-term storage (up to 3 months) or at -20°C for longer periods.
-
Issue 2: High Background Noise or Baseline Drift
Q: My chromatograms show a high and noisy baseline, making it difficult to integrate the peaks accurately. What can I do to reduce the background?
A: High background noise can obscure your signal of interest. Here are common causes and solutions:
-
Mobile Phase Contamination:
-
Solvent Purity: Use high-purity, HPLC-grade solvents for your mobile phase to minimize fluorescent impurities.
-
Degassing: Inadequate degassing of the mobile phase can lead to the formation of bubbles in the flow cell, causing baseline noise. Ensure your mobile phase is thoroughly degassed before and during the run.
-
Bacterial Growth: Aqueous mobile phases can support bacterial growth, which can contribute to background noise. Prepare fresh mobile phase daily and filter it through a 0.22 µm filter.
-
-
System Contamination:
-
Dirty Flow Cell: The fluorescence detector's flow cell can become contaminated over time. Flush the system with a strong, appropriate solvent to clean the flow cell.
-
Contaminated Tubing or Fittings: Contaminants can leach from system components. Regularly clean and maintain your HPLC system.
-
-
Derivatization Reagent Excess:
-
An excess of derivatization reagents can sometimes contribute to a high background. While a certain excess is necessary to drive the reaction, using a large surplus may be detrimental.
-
Issue 3: Peak Tailing or Splitting
Q: My chromatographic peaks for the eprinomectin derivative are tailing or splitting. How can I improve the peak shape?
A: Poor peak shape can compromise resolution and quantification. Consider the following:
-
Column Issues:
-
Column Contamination: The column inlet frit or the stationary phase itself may be contaminated. Back-flushing the column or, if necessary, replacing it can resolve the issue.
-
Column Void: A void at the head of the column can cause peak splitting. This may necessitate column replacement.
-
-
Mobile Phase pH:
-
For basic compounds like eprinomectin, the pH of the mobile phase can significantly affect peak shape. The use of an ion-pairing agent or adjusting the mobile phase pH can improve peak symmetry.
-
-
Sample Solvent:
-
Injecting the sample in a solvent that is much stronger than the mobile phase can lead to distorted peaks. If possible, dissolve the final derivatized sample in the initial mobile phase.
-
Issue 4: Photobleaching
Q: I notice that my fluorescence signal decreases over time, especially when the sample is repeatedly exposed to the excitation light. How can I minimize photobleaching?
A: Photobleaching is the irreversible destruction of a fluorophore upon exposure to light. To minimize this effect:
-
Reduce Exposure Time: Minimize the time the sample is illuminated by the excitation source. This can be achieved by using faster scan speeds or by programming the detector to only illuminate the flow cell when the peak of interest is eluting.
-
Lower Excitation Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the light source.
-
Use Antifade Reagents: While more common in microscopy, in some applications, the use of antifade reagents in the sample matrix could be explored, though this is not standard practice in HPLC.
-
Oxygen Scavengers: Photobleaching is often mediated by reactive oxygen species. Deoxygenating the mobile phase and sample can help reduce photobleaching.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for the fluorescent derivative of eprinomectin?
A1: The optimal excitation wavelength is typically in the range of 355-365 nm, and the optimal emission wavelength is in the range of 465-475 nm.
Q2: What is the purpose of the derivatization step for eprinomectin analysis by fluorescence detection?
A2: Eprinomectin itself is not natively fluorescent. The derivatization reaction, typically with trifluoroacetic anhydride (TFAA) and a catalyst like N-methylimidazole (NMI), converts eprinomectin into a highly fluorescent aromatic derivative, which significantly enhances the sensitivity and selectivity of the detection method.
Q3: How stable is the fluorescent derivative of eprinomectin?
A3: The stability of the eprinomectin derivative can be a concern. Some studies have reported instability, leading to a decrease in fluorescence signal over time. A robust derivatization procedure, which may include the addition of acetic acid, has been shown to produce a more stable fluorescent molecule. It is recommended to analyze the derivatized samples as soon as possible.
Q4: Can I use the same derivatization procedure for other avermectins?
A4: Yes, similar derivatization procedures are often used for other avermectins like ivermectin, abamectin, and doramectin. However, the reaction kinetics and stability of the derivatives may differ. For instance, eprinomectin derivatization is known to be slower and requires heating, whereas other avermectins can often be derivatized at room temperature.
Q5: What are typical limits of detection (LOD) and quantification (LOQ) for eprinomectin using this method?
A5: The limits of detection and quantification are dependent on the sample matrix, extraction efficiency, and instrumentation. However, reported LODs are typically in the low ng/mL or ng/g range. For example, in bovine urine and feces, LODs of 0.5 ng/mL and 0.5 ng/g have been reported, respectively. In plasma, determination as low as 0.1 ng/mL has been achieved.
Data Presentation
Table 1: HPLC and Fluorescence Detection Parameters for Eprinomectin Analysis
| Parameter | Recommended Value/Range | Reference(s) |
| HPLC Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | |
| Mobile Phase | Acetonitrile/Water or Acetonitrile/Methanol/Water mixtures | |
| Flow Rate | 1.0 - 1.5 mL/min | |
| Column Temperature | 20 - 30°C | |
| Excitation Wavelength | 355 - 365 nm | |
| Emission Wavelength | 465 - 475 nm |
Table 2: Performance Characteristics of Eprinomectin Fluorescence Detection Methods
| Matrix | Linear Range | Recovery (%) | Limit of Detection (LOD) | Reference(s) |
| Bovine Plasma | 0.5 - 50 ng/mL | - | 0.1 ng/mL (determination limit) | |
| Bovine Urine | 1 - 200 ng/mL | 82.2 - 91.5 | 0.5 ng/mL | |
| Bovine Feces | 1 - 200 ng/g | 78.6 - 87.3 | 0.5 ng/g | |
| Bovine Liver | 25 - 100 ng/g | > 70 | 1 - 2 ng/g |
Experimental Protocols
Protocol 1: Sample Preparation from Bovine Plasma
-
To 1 mL of plasma in a centrifuge tube, add a suitable internal standard.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the eprinomectin from the cartridge with acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 60°C.
-
The dried residue is now ready for derivatization.
Protocol 2: Derivatization of Eprinomectin
-
Reconstitute the dried sample extract (from Protocol 1) or a standard in a suitable volume of anhydrous acetonitrile.
-
Add a solution of N-methylimidazole in acetonitrile (e.g., 200 µL of a 1:1 v/v solution).
-
Add a solution of trifluoroacetic anhydride in acetonitrile (e.g., 300 µL of a 1:2 v/v solution).
-
Vortex the mixture for approximately 1-2 minutes.
-
Incubate the reaction mixture at 65°C for 30-90 minutes.
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for injection into the HPLC system.
Visualizations
Caption: Derivatization reaction of eprinomectin to a fluorescent product.
Caption: General experimental workflow for eprinomectin fluorescence detection.
References
- 1. scispace.com [scispace.com]
- 2. Simultaneous determination of eprinomectin, moxidectin, abamectin, doramectin, and ivermectin in beef liver by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lib3.dss.go.th [lib3.dss.go.th]
Validation & Comparative
Eprinomectin vs. Ivermectin: A Comparative Efficacy Analysis for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the comparative efficacy of eprinomectin and ivermectin, supported by experimental data and detailed methodologies.
Eprinomectin and ivermectin, both macrocyclic lactones of the avermectin family, are widely utilized as broad-spectrum endectocides in veterinary medicine. Their efficacy against a range of internal and external parasites is well-documented. This guide provides a comprehensive comparison of their performance, drawing on key experimental findings to inform research and development in parasitology and veterinary drug formulation.
At a Glance: Efficacy Overview
| Parasite Type | Eprinomectin Efficacy | Ivermectin Efficacy | Key Considerations |
| Gastrointestinal Nematodes | High, with persistent activity. | High, though some studies show lower persistent efficacy compared to eprinomectin. | Eprinomectin often demonstrates a longer duration of protection. |
| Lungworms | Highly effective. | Highly effective. | Both are considered reliable treatments for lungworm infections. |
| Mange Mites (Sarcoptes scabiei) | Highly effective. | Highly effective. | Both show significant reduction in mite counts, leading to clinical improvement. |
| Milk Residue & Withdrawal | Zero milk withdrawal period in many jurisdictions. | Significant milk residues requiring a withdrawal period. | A critical differentiator for use in lactating dairy animals. |
Quantitative Efficacy Data
The following tables summarize key quantitative data from comparative studies on the efficacy of eprinomectin and ivermectin against common parasites in livestock.
Table 1: Efficacy Against Gastrointestinal Nematodes in Cattle
| Study Reference | Drug & Dosage | Fecal Egg Count Reduction (%) | Day Post-Treatment | Predominant Nematode Genera |
| Clark et al., 2015[1] | Ivermectin (injectable) | 5.138 eggs per gram (final count) | 63 | Not specified |
| Clark et al., 2015[1] | Extended-Release Eprinomectin (injectable) | 0.073 eggs per gram (final count) | 63 | Not specified |
| Williams et al., 1999[2] | Ivermectin (pour-on, 500 µg/kg) | < 75% | Consistently | Cooperia, Ostertagia |
| Williams et al., 1999[2] | Eprinomectin (pour-on, 500 µg/kg) | Significantly greater than ivermectin | Throughout study | Cooperia, Ostertagia |
Table 2: Efficacy Against Sarcoptic Mange (Sarcoptes scabiei) in Buffaloes
| Study Reference | Drug & Dosage | Mite Count Reduction (%) | Day Post-Treatment |
| Nazir et al., 2014[3] | Eprinomectin (pour-on, 0.5 mg/kg) | 76% | 7 |
| Nazir et al., 2014 | Ivermectin (pour-on, 0.2 mg/kg) | 78.94% | 7 |
| Nazir et al., 2014 | Eprinomectin (pour-on, 0.5 mg/kg) | Mite-free | 21 |
| Nazir et al., 2014 | Ivermectin (pour-on, 0.2 mg/kg) | Mite-free | 21 |
Experimental Protocols
Study on Gastrointestinal Nematodes in Angus Heifers
-
Objective: To compare the effects of ivermectin and extended-release eprinomectin on performance and fecal egg counts in beef heifers.
-
Animals: Sixty Angus heifers with an initial body weight of approximately 277 kg.
-
Experimental Design: Heifers were blocked by body condition score and body weight and randomly assigned to one of two treatment groups after 35 days of grazing on summer pasture.
-
Treatments:
-
Group 1: Ivermectin (IVM), injectable formulation.
-
Group 2: Extended-release eprinomectin (ERE), injectable formulation.
-
-
Data Collection: Fecal samples were collected at the beginning of the treatment and at the end of the 63-day grazing period to determine fecal egg counts. Animal weights were also recorded to calculate average daily gain.
-
Outcome Measures: The primary outcomes were fecal egg counts and average daily gain during the grazing period.
Study on Sarcoptic Mange in Buffaloes
-
Objective: To evaluate the comparative efficacy of pour-on preparations of eprinomectin and ivermectin against natural infestation of Sarcoptes scabiei in buffaloes.
-
Animals: Eighteen buffaloes naturally infested with S. scabiei.
-
Experimental Design: The animals were randomly allocated into three groups of six animals each.
-
Treatments:
-
Group A: Eprinomectin pour-on at a dose of 0.5 mg/kg body weight.
-
Group B: Ivermectin pour-on at a dose of 0.2 mg/kg body weight.
-
Group C: Untreated control.
-
-
Data Collection: Skin scrapings were collected from each animal on days 0, 7, 14, 21, 28, and 42 post-treatment to determine the number of mites per square centimeter.
-
Outcome Measures: The primary outcome was the reduction in mite counts. Clinical improvement of skin lesions was also observed.
Mechanism of Action: Signaling Pathways
Eprinomectin and ivermectin exert their anthelmintic effects by targeting glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA)-gated chloride channels in the nerve and muscle cells of invertebrates. This interaction leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization, paralysis, and ultimately the death of the parasite.
Figure 1: Signaling pathway of eprinomectin and ivermectin in invertebrates.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative efficacy study of anthelmintics against gastrointestinal nematodes in cattle.
Figure 2: Workflow for a comparative anthelmintic efficacy trial.
Conclusion
Both eprinomectin and ivermectin are highly effective endectocides. The choice between them may be guided by specific considerations such as the target parasite, the host species, and, critically, the production status of the animal. Eprinomectin's key advantage is its zero milk withdrawal period, making it a preferable option for treating lactating dairy animals. In terms of efficacy against gastrointestinal nematodes, some studies suggest that eprinomectin, particularly in extended-release formulations, may offer a longer period of protection compared to ivermectin. For ectoparasites like Sarcoptes scabiei, both drugs demonstrate comparable high efficacy. Researchers and drug development professionals should consider these factors in the context of their specific research goals and the intended application of the anthelmintic.
References
- 1. Comparison of ivermectin and extended-release eprinomectin deworming treatment on stocker and subsequent feedlot performance and carcass characteristics of fall-born Angus heifers | The Bovine Practitioner [bovine-ojs-tamu.tdl.org]
- 2. Comparative efficacy of pour-on eprinomectin and ivermectin against Sarcoptes scabiei in buffaloes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Eprinomectin B1b vs. Moxidectin: A Comparative Guide to Parasite Clearance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of two leading macrocyclic lactone anthelmintics, eprinomectin B1b and moxidectin, in parasite clearance studies. The information presented is based on published experimental data to facilitate an objective evaluation for research and drug development purposes.
Quantitative Data Summary
The following tables summarize the efficacy of eprinomectin and moxidectin against various gastrointestinal nematode parasites in cattle and sheep, as determined by fecal egg count reduction tests (FECRT) and controlled efficacy studies (reduction in worm burden).
Table 1: Comparative Efficacy of Topical Eprinomectin and Moxidectin in Beef Calves
| Parasite Genus | Eprinomectin (500 µg/kg) Fecal Egg Count Reduction (%) | Moxidectin (500 µg/kg) Fecal Egg Count Reduction (%) | Study Duration |
| Cooperia | Consistently lower egg counts than ivermectin through Day 70[1] | Consistently lower egg counts than ivermectin through Day 70[1] | 112 Days |
| Ostertagia | Second in prevalence after Cooperia[1] | Second in prevalence after Cooperia[1] | 112 Days |
Note: In this study, the anthelmintic activity of both eprinomectin and moxidectin was significantly greater than ivermectin through Day 28.[1]
Table 2: Efficacy of Injectable Moxidectin in Cattle
| Parasite Species | Moxidectin (200 µg/kg) Fecal Egg Count Reduction (%) |
| Primarily Haemonchus placei and Cooperia punctata | 91.2% |
Note: This study evaluated macrocyclic lactones in cattle previously treated with other anthelmintics.
Table 3: Efficacy of Eprinomectin and Moxidectin against Anthelmintic-Resistant Nematodes in Goats
| Treatment | Fecal Egg Count Reduction (%) | Confidence Interval (95%) |
| Eprinomectin (pour-on) | 44% | 24-65% |
| Moxidectin (oral) | 86% | 75-93% |
Note: This study was conducted on a farm with a history of anthelmintic treatment failure. The predominant parasite genus was Haemonchus.
Table 4: Efficacy of Injectable Extended-Release Eprinomectin vs. Injectable Moxidectin in Multiparous Beef Cows
| Treatment | Fecal Egg Count (FEC) Reduction |
| Injectable extended-release eprinomectin | Significantly fewer FEC compared to moxidectin and control groups (P ≤ 0.001) |
| Injectable moxidectin | No significant reduction compared to control |
Experimental Protocols
The methodologies for evaluating the efficacy of anthelmintics are guided by the World Association for the Advancement of Veterinary Parasitology (WAAVP). Key aspects of these protocols as implemented in the cited studies include:
Fecal Egg Count Reduction Test (FECRT)
The FECRT is a common method to assess anthelmintic efficacy under field conditions.
-
Animal Selection: Animals with naturally acquired nematode infections and a pre-treatment fecal egg count (FEC) above a certain threshold (e.g., ≥200 eggs per gram of feces) are selected.
-
Randomization: Animals are randomly allocated to treatment groups, often based on pre-treatment body weight.
-
Treatment Administration: The specified dose of the anthelmintic (e.g., 500 µg/kg for topical formulations) is administered.
-
Fecal Sampling: Fecal samples are collected from individual animals before treatment (Day 0) and at specific intervals post-treatment (e.g., Day 14).
-
Fecal Analysis: The number of nematode eggs per gram of feces (EPG) is determined using a validated method, such as the modified McMaster technique.
-
Efficacy Calculation: The percentage of fecal egg count reduction is calculated using the following formula:
% FECR = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100
Controlled Efficacy Studies (Critical Studies)
These studies are considered the gold standard for determining anthelmintic efficacy and involve the direct counting of worms at necropsy.
-
Animal Model: Parasite-free animals are experimentally infected with a known number of infective larvae of specific nematode species.
-
Treatment: Following a pre-determined period to allow parasite establishment, animals are treated with the test anthelmintic. A control group remains untreated.
-
Necropsy and Worm Burden Assessment: At a specified time post-treatment, animals are euthanized, and the gastrointestinal tract is examined to recover, identify, and count the number of adult and larval nematodes.
-
Efficacy Calculation: The percentage reduction in worm burden is calculated by comparing the mean worm count in the treated group to that of the untreated control group. Efficacy of ≥95% is typically required for a claim of effectiveness.
Mechanism of Action and Signaling Pathway
Both eprinomectin and moxidectin are macrocyclic lactones that exert their anthelmintic effect by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of nematodes. This action leads to the paralysis and eventual death of the parasite.
The binding of these drugs to GluCls causes the channels to open, leading to an influx of chloride ions into the cell. This results in hyperpolarization of the cell membrane, making it unresponsive to excitatory stimuli and leading to flaccid paralysis of the parasite's pharyngeal pump and somatic muscles.
While both drugs share this primary mechanism, there are subtle differences in their molecular interactions with the GluCl receptor. For instance, glutamate has been shown to be an allosteric modulator of both moxidectin and ivermectin (a compound structurally similar to eprinomectin) binding, enhancing their affinity for the receptor. However, the degree of enhancement differs between the compounds, suggesting potential variations in their binding and activation of the channel.
Caption: Signaling pathway of Eprinomectin and Moxidectin at the GluCl.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative anthelmintic efficacy study.
Caption: Generalized workflow for an anthelmintic efficacy study.
References
A Comparative Guide to Validated HPLC Methods for Eprinomectin B1b Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of eprinomectin B1b, a key component of the antiparasitic drug eprinomectin. The performance of these methods is compared with an alternative Liquid Chromatography-Mass Spectrometry (LC-MS) method, supported by experimental data to aid in the selection of the most suitable analytical technique for your research and development needs.
Eprinomectin is a mixture of two closely related components, eprinomectin B1a and this compound, with the B1b component being a stereoisomer of B1a.[1] Accurate quantification of this compound is crucial for quality control and formulation development. This guide details the methodologies and performance characteristics of various analytical approaches.
Comparative Performance of Analytical Methods
The following table summarizes the quantitative performance of different validated analytical methods for the determination of eprinomectin.
| Parameter | HPLC Method 1 | HPLC Method 2 | LC-MS/MS Method |
| Linearity Range (µg/mL) | 1.231 - 15.125 | Not explicitly stated, but linear over 50-150 µg/mL for total EPM | 1.0 - 30.0 |
| Accuracy (% Recovery) | 98.0 - 102.0 | Stated as "accurate" without specific values | 75.0 - 122.0 |
| Precision (RSD %) | < 2.0 | Stated as "precise" without specific values | < 8.0 |
| Limit of Detection (LOD) (µg/mL) | 0.4061 | Not explicitly stated | < 2.5 µg/L (0.0025 µg/mL) |
| Limit of Quantification (LOQ) (µg/mL) | Not explicitly stated, but detectable at 1.231 µg/mL | Not explicitly stated | < 2.5 µg/L (0.0025 µg/mL) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HPLC Method 1: Isocratic Elution
This method is suitable for the simultaneous determination of eprinomectin B1a and B1b components.[2][3]
-
Instrumentation: HPLC system with a C18 reversed-phase column (4.6 x 75mm, 3.5µm) and a photodiode array detector.[2][3]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water in a ratio of 47:33:20 (v/v/v).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 15 µL.
-
Detection Wavelength: 245 nm.
-
Standard Preparation: Stock solutions are prepared by dissolving the eprinomectin standard in the mobile phase to a concentration of 1 mg/mL (B1a + B1b).
HPLC Method 2: Gradient Elution for Stability-Indicating Assays
This method is designed to separate eprinomectin from its degradation products, making it a stability-indicating assay.
-
Instrumentation: HPLC system with a Kinetex-C8 column (100 mm × 4.6 mm i.d., 2.6 μm particle size) and a UV detector.
-
Mobile Phase A: A mixture of water, acetonitrile, and isopropanol in a ratio of 48:42:10 (v/v/v).
-
Mobile Phase B: 100% acetonitrile.
-
Elution: Gradient elution is used to separate the analytes.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 252 nm.
Alternative Method: LC-MS/MS for Residue Analysis
This method is highly sensitive and suitable for the determination of eprinomectin residues in biological matrices like milk.
-
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction and cleanup.
-
Instrumentation: Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Analysis Time: Less than 5 minutes.
-
Validation: The method was validated for linearity, accuracy (recovery), precision, and limits of detection and quantification.
Visualizing the Methodologies
The following diagrams illustrate the experimental workflow of a typical HPLC method and a logical comparison of the analytical techniques.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Comparison of HPLC-UV and LC-MS/MS for eprinomectin analysis.
References
Eprinomectin Cross-Reactivity with Avermectin Analogs: A Comparative Guide
For researchers and drug development professionals working with avermectins, understanding the cross-reactivity of these structurally similar compounds in immunoassays is critical for accurate quantification and interpretation of results. This guide provides a comparative analysis of eprinomectin's cross-reactivity with other common avermectins, supported by experimental data from published immunoassay studies.
Quantitative Cross-Reactivity Data
The cross-reactivity of an antibody is its ability to bind with compounds other than the one it was raised against. In the context of immunoassays for avermectins, the structural similarity among these macrocyclic lactones can lead to significant cross-reactivity, impacting the specificity and accuracy of the assay. The following tables summarize quantitative cross-reactivity data from different immunoassay formats.
Table 1: Cross-Reactivity of Various Avermectins in a Commercial Ivermectin ELISA Kit. This competitive enzyme immunoassay utilizes antibodies directed against ivermectin.
| Compound | Cross-Reactivity (%) |
| Ivermectin | 100 |
| Emamectin | 112 |
| Abamectin | 60 |
| Eprinomectin | 58 |
| Doramectin | 9 |
| Milbemycin | <1 |
Data sourced from a commercial Ivermectin ELISA kit product information sheet.[1]
Table 2: Cross-Reactivity in a Polyclonal Antibody-Based Indirect Competitive ELISA. In this assay, polyclonal antibodies were raised against an abamectin conjugate.
| Compound | Cross-Reactivity (%) |
| Abamectin | 100 |
| Eprinomectin | 145.4 |
| Ivermectin | 25 |
Data sourced from Shi et al. (2006).[2]
Table 3: Cross-Reactivity Calculated from a Monoclonal Antibody-Based Indirect Competitive ELISA. This assay utilized a monoclonal antibody developed against an abamectin conjugate. The cross-reactivity was calculated from the reported 50% inhibitory concentrations (IC50).
| Compound | IC50 (ng/mL) | Calculated Cross-Reactivity (%)* |
| Abamectin | 3.05 | 100 |
| Emamectin benzoate | 14.38 | 21.2 |
| Ivermectin | 13.10 | 23.3 |
| Eprinomectin | 38.96 | 7.8 |
| Doramectin | 61.00 | 5.0 |
Cross-reactivity (%) = (IC50 of Abamectin / IC50 of test compound) x 100. Data sourced from a study on a monoclonal antibody-based ELISA for avermectins.[3]
Experimental Protocols
The determination of cross-reactivity is typically performed using a competitive immunoassay format, most commonly an Enzyme-Linked Immunosorbent Assay (ELISA). Below is a detailed methodology representative of the key experiments cited.
Principle of Competitive ELISA for Cross-Reactivity Assessment
In a competitive ELISA, a known amount of labeled antigen (conjugate) competes with the unlabeled antigen in the sample or standard for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen.
Key Steps in a Typical Competitive ELISA Protocol:
-
Plate Coating: Microtiter plates are coated with a capture antibody or an antigen-protein conjugate, depending on the assay format (direct or indirect). The plate is then incubated to allow for binding and subsequently washed to remove any unbound molecules.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution typically containing bovine serum albumin (BSA) or non-fat dry milk to prevent non-specific binding of subsequent reagents.
-
Competitive Reaction:
-
Standard solutions of the primary target analyte (e.g., ivermectin or abamectin) at various concentrations are added to designated wells.
-
Solutions of the cross-reacting compounds (e.g., eprinomectin, doramectin) are also prepared at a range of concentrations and added to other wells.
-
A fixed amount of enzyme-labeled antigen (conjugate) is then added to all wells.[1]
-
The plate is incubated to allow for the competitive binding to occur between the free analyte and the enzyme-labeled analyte for the antibody binding sites.
-
-
Washing: The plate is washed to remove any unbound antigens and conjugates.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to each well. The enzyme catalyzes a reaction that produces a colored product.
-
Signal Detection: The absorbance of the colored product is measured using a microplate reader at a specific wavelength.
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the known concentrations of the primary analyte.
-
The IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) is determined from the standard curve.
-
The IC50 values for the cross-reacting compounds are also determined from their respective dose-response curves.
-
The percentage of cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of primary analyte / IC50 of test compound) x 100
-
Visualizing Experimental Workflow and Molecular Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated.
Caption: Workflow of a competitive ELISA for cross-reactivity testing.
Caption: Structural relationships between eprinomectin and other avermectins.
References
A Comparative Pharmacokinetic Analysis of Eprinomectin, Ivermectin, and Moxidectin in Cattle
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of three widely used macrocyclic lactone anthelmintics in cattle: eprinomectin, ivermectin, and moxidectin. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.
Pharmacokinetic Profile Comparison
The systemic exposure and persistence of eprinomectin, ivermectin, and moxidectin in cattle are influenced by the specific drug, its formulation, and the route of administration. The following tables summarize key pharmacokinetic parameters from various studies to facilitate a direct comparison.
Table 1: Pharmacokinetic Parameters of Eprinomectin in Cattle
| Formulation | Dose | Route of Administration | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | T½ (days) |
| Injectable | 200 µg/kg | Subcutaneous | 47.15 ± 22.20 | 1.33 ± 0.492 | 240.50 ± 58.44 | 2.96 ± 1.212 |
| Injectable | 0.2 mg/kg | Subcutaneous | 44.0 ± 24.2 | 1.63 ± 0.80 | 306.4 ± 77.5 | - |
| Pour-on | 0.5 mg/kg | Topical | 43.76 | 2.02 | - | - |
| Injectable (Dry Cow) | 1 mg/kg | Subcutaneous | ~36 | 1.79 | - | - |
Table 2: Pharmacokinetic Parameters of Ivermectin in Cattle
| Formulation | Dose | Route of Administration | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | T½ (days) |
| Injectable | 200 µg/kg | Intravenous | - | - | 254 | 2.7 |
| Injectable (Ivomec super®) | 0.2 mg/kg | Subcutaneous | 33.38 | 4.49 | 393.9 | 24.59 |
| Injectable (1%) | 200 µg/kg | Subcutaneous | - | 4-6 | 459 | 7.35 |
| Pour-on | 500 µg/kg | Topical | 12.2 ± 6.0 | 3.4 ± 0.8 | 115.5 ± 43.0 | - |
Table 3: Pharmacokinetic Parameters of Moxidectin in Cattle
| Formulation | Dose | Route of Administration | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | T½ (days) |
| Injectable (Cydectin® 1%) | 200 µg/kg | Subcutaneous | - | 0.33 | 217 | 14.6 |
| Injectable (Long-acting) | 1 mg/kg | Subcutaneous | 55.71 ± 15.59 | 3.40 ± 3.36 | 1278.95 ± 228.92 | - |
| Injectable | - | Subcutaneous | - | 0.17-0.25 | - | - |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental designs. The following methodologies are representative of the key experiments cited.
Animal Studies
Pharmacokinetic studies are typically conducted in a cohort of healthy, parasite-free cattle of a specific breed, age, and weight range. For instance, studies have utilized male Hereford calves (180-210 kg) and 10-month old male Holstein calves (120-140 kg).[1][2] Animals are housed in conditions that prevent external contamination and allow for controlled administration of the test substances. In some experimental designs, licking is prevented to assess the true percutaneous absorption of topical formulations.[3]
Drug Administration and Sample Collection
The anthelmintics are administered via the specified route, such as subcutaneous injection or topical (pour-on) application, at a precise dosage based on individual animal body weight.[1][2] Blood samples are collected from the jugular vein at multiple time points before and after drug administration. Sampling can range from as early as 1 hour to as long as 120 days post-treatment to accurately characterize the absorption, distribution, and elimination phases of the drug. Plasma is separated from the blood samples by centrifugation and stored at low temperatures (e.g., -20°C) until analysis.
Analytical Methodology: HPLC with Fluorescence Detection
A common and sensitive method for the quantification of these macrocyclic lactones in plasma is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
-
Sample Preparation: Plasma samples (typically 1 mL) undergo an extraction process to isolate the drug from plasma proteins and other interfering substances. This often involves solid-phase extraction (SPE) using cartridges that selectively retain the analyte.
-
Derivatization: The extracted drug is then chemically modified (derivatized) to create a fluorescent product. This is commonly achieved by a reaction with trifluoroacetic anhydride and N-methylimidazole. This step is crucial as the native compounds have poor fluorescence.
-
Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A mobile phase, a mixture of organic solvents and water, is used to separate the analyte from other components in the sample.
-
Fluorescence Detection: As the analyte elutes from the column, it passes through a fluorescence detector. The detector is set at specific excitation and emission wavelengths (e.g., 365 nm excitation and 475 nm emission for ivermectin) to measure the fluorescence intensity, which is proportional to the drug concentration.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of these drugs and is increasingly being used.
-
Sample Preparation: Similar to HPLC methods, plasma samples are first processed to remove proteins and phospholipids. This can be achieved through protein precipitation followed by solid-phase extraction or pass-through sample clean-up plates.
-
Chromatographic Separation: The extracted sample is injected into an ultra-high-performance liquid chromatography (UHPLC) system for rapid and efficient separation on a suitable analytical column.
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The instrument is operated in a specific ionization mode (e.g., positive electrospray ionization) and set to monitor specific mass-to-charge ratio (m/z) transitions for the parent drug and its fragments, allowing for highly selective and sensitive quantification.
Mechanism of Action: Signaling Pathway
The primary mechanism of action for eprinomectin, ivermectin, and moxidectin involves their interaction with glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. This interaction leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite. Ivermectin has also been shown to interact with gamma-aminobutyric acid (GABA) receptors in invertebrates, further contributing to its paralytic effect.
Caption: Mechanism of action of macrocyclic lactones in nematodes.
Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative pharmacokinetic study of anthelmintics in cattle.
Caption: A generalized workflow for a comparative pharmacokinetic study.
References
Eprinomectin B1b: A Comparative Analysis of Efficacy Against Ivermectin-Resistant Parasites
For Researchers, Scientists, and Drug Development Professionals
The emergence of ivermectin resistance in parasitic nematodes poses a significant threat to livestock health and agricultural productivity worldwide. This guide provides a comparative analysis of the efficacy of eprinomectin B1b against ivermectin-resistant parasites, drawing upon available experimental data. While most studies evaluate eprinomectin as a mixture of its B1a and B1b components, this guide synthesizes the existing knowledge to inform research and drug development efforts.
Quantitative Data Summary
The following tables summarize the efficacy of eprinomectin in comparison to ivermectin against various parasite species, including those with demonstrated or suspected ivermectin resistance. It is important to note that the eprinomectin used in these studies is typically a combination of eprinomectin B1a and its more minor component, B1b. Data specifically isolating the efficacy of the B1b component is limited in the current body of research.
Table 1: In Vitro Efficacy of Eprinomectin and Ivermectin against Haemonchus contortus
| Isolate Strain | Drug | IC50 (µM) | Resistance Factor (RF) | Reference |
| Ivermectin-Susceptible | Ivermectin | 0.02 | - | [1](--INVALID-LINK--) |
| Ivermectin-Resistant | Ivermectin | >1.0 | >50 | [1](--INVALID-LINK--) |
| Ivermectin-Resistant | Eprinomectin | 0.65 | 32.5 | [1](--INVALID-LINK--) |
Table 2: Fecal Egg Count Reduction Test (FECRT) in Cattle with Ivermectin-Resistant Cooperia spp. *
| Treatment | Dosage | Fecal Egg Count Reduction (%) | Reference |
| Ivermectin (subcutaneous) | 0.2 mg/kg | 65 | [2](--INVALID-LINK--) |
| Eprinomectin (topical) | 0.5 mg/kg | >95 | [3](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of anthelmintic efficacy.
Larval Migration Inhibition Assay (LMIA)
This in vitro assay assesses the ability of a drug to inhibit the natural migratory behavior of parasitic larvae.
-
Larval Preparation: Third-stage larvae (L3) of the target parasite are harvested from fecal cultures and washed multiple times in distilled water.
-
Assay Setup: A 24-well plate is utilized. Each well contains a migration apparatus consisting of a small sieve (e.g., 20-25 µm mesh) placed in the well.
-
Drug Exposure: A suspension of approximately 400 L3 larvae in distilled water is prepared. The test drug (e.g., this compound) is added to the larval suspension at various concentrations. A control group with the solvent (e.g., DMSO) but no drug is also prepared.
-
Incubation: The larvae are incubated with the drug for a specified period, typically 24 hours, at a controlled temperature (e.g., 25°C).
-
Migration: After incubation, the larval suspension is placed into the top of the sieve. The larvae that are still motile will migrate through the mesh into the surrounding water in the well.
-
Quantification: After a set migration period (e.g., 2 hours), the number of larvae that have successfully migrated into the well is counted. The percentage of inhibition is calculated by comparing the number of migrated larvae in the drug-treated wells to the control wells.
-
Data Analysis: Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) is calculated to quantify the drug's efficacy.
Visualizations
P-glycoprotein Mediated Ivermectin Resistance
A primary mechanism of ivermectin resistance in nematodes involves the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. This transporter actively pumps ivermectin out of the parasite's cells, preventing it from reaching its target, the glutamate-gated chloride channels.
Caption: P-glycoprotein mediated ivermectin efflux in a resistant parasite cell.
Experimental Workflow: Larval Migration Inhibition Assay
The following diagram illustrates the key steps in the Larval Migration Inhibition Assay (LMIA) used to determine the in vitro efficacy of anthelmintics.
Caption: Workflow for the Larval Migration Inhibition Assay (LMIA).
References
Eprinomectin Efficacy: A Statistical Comparison for Researchers
A comprehensive analysis of eprinomectin's performance against key parasitic challenges in livestock, supported by experimental data and detailed methodologies.
This guide provides a statistical overview of eprinomectin's efficacy, drawing from a range of scientific studies. It is intended for researchers, scientists, and professionals in drug development seeking a comparative analysis of this widely used anthelmintic. The following sections present quantitative data in structured tables, detail experimental protocols, and visualize key workflows and concepts.
Comparative Efficacy of Eprinomectin Formulations
Eprinomectin is available in various formulations, including pour-on, injectable, and extended-release injectable solutions. The choice of formulation can influence bioavailability and, consequently, efficacy.[1] Injectable forms of eprinomectin have been shown to reach higher peak concentrations in the blood and to do so more quickly than pour-on applications.[1] This increased bioavailability means that a lower dose of the active ingredient is required to achieve the desired effect, potentially reducing environmental impact.[1]
Table 1: Efficacy of Pour-on vs. Injectable Eprinomectin Against Gastrointestinal Nematodes in Goats
| Formulation | Fecal Egg Count Reduction (%) | Study Reference |
| Pour-on Eprinomectin | 51.0 - 96.6 | [2] |
| Injectable Ivermectin (for comparison) | 80.8 - 93.6 | [2] |
Note: The efficacy of the pour-on eprinomectin showed wider variability in the cited study.
Eprinomectin vs. Other Macrocyclic Lactones
Eprinomectin belongs to the macrocyclic lactone class of anthelmintics, which includes other compounds like ivermectin, doramectin, and moxidectin. Comparative studies are crucial for determining the most effective treatment in specific contexts.
Table 2: Comparative Efficacy of Pour-on Anthelmintics in Beef Calves
| Treatment (500 µg/kg) | Fecal Egg Count Reduction vs. Control (Day 28) | Bodyweight Gain vs. Control (112 days) | Study Reference |
| Eprinomectin | Significantly Greater (p < 0.05) | +20.8 kg | |
| Moxidectin | Significantly Greater (p < 0.05) | +26.0 kg | |
| Doramectin | Not Significantly Different | +19.2 kg | |
| Ivermectin | Not Significantly Different | +12.0 kg |
Table 3: Efficacy Against Sarcoptes scabiei in Naturally Infested Buffaloes
| Treatment | Mite Count Reduction (Day 21) | Study Reference |
| Eprinomectin (pour-on, 0.5 mg/kg) | 100% (mite-free) | |
| Ivermectin (pour-on, 0.2 mg/kg) | 100% (mite-free) |
While both treatments were effective, ivermectin showed a slightly higher, though not statistically significant, efficacy on days 7 and 14 post-treatment.
Extended-Release Eprinomectin for Long-Term Control
An extended-release injectable formulation of eprinomectin has been developed to provide prolonged parasite control, offering a potential advantage in reducing labor and animal stress associated with frequent treatments. This formulation is designed to provide persistent control for 100 to 150 days.
Table 4: Efficacy of Extended-Release Eprinomectin (ERE) vs. Ivermectin (IVM) in Heifers
| Parameter | ERE Group | IVM Group | p-value | Study Reference |
| Fecal Egg Count (end of grazing) | 0.073 EPG | 5.138 EPG | < 0.01 | |
| Average Daily Gain (grazing period) | Significantly Greater | - | 0.01 |
Table 5: Efficacy of Extended-Release Eprinomectin (ERE) vs. Doramectin (DOR) in Stocker Cattle
| Parameter | ERE Group | DOR Group | p-value | Study Reference |
| Mean Fecal Egg Count (Day 105) | 46.45 EPG | 155.30 EPG | < 0.01 | |
| Mean Fecal Egg Count (Day 130) | 9.65 EPG | 22.51 EPG | 0.02 | |
| Average Daily Gain (Day 0-105) | 0.87 kg/day | 0.845 kg/day | 0.055 (tendency) |
Experimental Protocols
A standardized method for assessing anthelmintic efficacy is the Fecal Egg Count Reduction Test (FECRT). This test involves comparing parasite egg counts in fecal samples before and after treatment to calculate the percentage reduction.
General FECRT Protocol
-
Animal Selection: A group of animals with naturally or experimentally induced parasitic infections is selected. A minimum of 6 animals per treatment group is often recommended.
-
Pre-treatment Sampling: Fecal samples are collected from each animal to determine the baseline parasite egg count (eggs per gram of feces).
-
Treatment Administration: Animals are divided into treatment groups, including a control group that receives a placebo or no treatment. The anthelmintic is administered according to the manufacturer's instructions.
-
Post-treatment Sampling: Fecal samples are collected again at specific time points after treatment (e.g., 14 days).
-
Efficacy Calculation: The percentage reduction in fecal egg count is calculated for each treatment group relative to the control group.
Statistical analyses, such as parametric or non-parametric tests, are used to determine if the observed differences between treatment groups are statistically significant.
Visualizing Experimental Design and Data Flow
The following diagrams illustrate common workflows in eprinomectin efficacy studies.
Caption: Generalized workflow for an anthelmintic efficacy study.
Caption: Data flow and analysis in a typical efficacy trial.
References
A Comparative Safety Analysis of Macrocyclic Lactones in Veterinary Medicine
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the safety profiles of commonly used macrocyclic lactones in veterinary medicine, supported by experimental data. Macrocyclic lactones, including avermectins (ivermectin, selamectin, doramectin) and milbemycins (milbemycin oxime, moxidectin), are a cornerstone of parasite control in animals.[1][2][3] However, their safety margins can vary, particularly in certain patient populations. This document aims to provide a comprehensive overview to inform research and drug development efforts.
Mechanism of Action and Toxicity
Macrocyclic lactones exert their antiparasitic effects by targeting glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death. In mammals, the primary safety concern is neurotoxicity, which can occur if these compounds cross the blood-brain barrier (BBB) and interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS).
A key determinant of macrocyclic lactone safety in mammals is the P-glycoprotein (P-gp) efflux pump, located at the BBB. P-gp actively transports these drugs out of the CNS, maintaining a low concentration and preventing neurotoxic effects.
The Role of the ABCB1 Gene (MDR1)
Certain dog breeds, particularly herding breeds like Collies, have a higher incidence of a mutation in the ABCB1 gene (formerly known as the MDR1 gene). This mutation leads to the production of a non-functional P-gp. As a result, dogs homozygous for this mutation are significantly more susceptible to the neurotoxic effects of macrocyclic lactones, as the drugs can accumulate in the CNS to toxic levels. Clinical signs of neurotoxicity include ataxia, tremors, seizures, mydriasis, lethargy, and coma.
Comparative Safety Data
The following table summarizes the available quantitative data on the safety of different macrocyclic lactones, particularly in dogs with and without the ABCB1 gene mutation. It is important to note that "safe" doses in sensitive animals are often many times lower than in animals with functional P-glycoprotein.
| Macrocyclic Lactone | Therapeutic Dose (Heartworm Prevention in Dogs) | Toxic Dose in ABCB1-mutant (P-gp deficient) Dogs | Toxic Dose in Dogs with Normal ABCB1 Gene | Key Observations |
| Ivermectin | ~0.006 mg/kg monthly (oral) | As low as 0.1 mg/kg (oral) can cause clinical signs. | Extremely high doses can cause neurotoxicity. | Narrowest margin of safety in P-gp deficient dogs. |
| Selamectin | 6 mg/kg (topical) | No adverse effects at up to 40 mg/kg (topical) or 15 mg/kg (oral). | Well-tolerated at recommended doses. | Appears to have a significantly wider safety margin in P-gp deficient dogs compared to ivermectin. |
| Milbemycin Oxime | 0.5 mg/kg monthly (oral) | Mild signs of toxicity at 5 to 10 mg/kg. | Overdoses are rare due to formulation. | Considered to have a good safety profile, even in sensitive breeds. |
| Moxidectin | 0.003 mg/kg monthly (oral); 0.17 mg/kg every 6 months (injectable) | Lower neurotoxic potential compared to ivermectin. Adverse effects documented at 1.9 to 2.8 mg/kg (oral) in dogs with normal P-gp. | Well-tolerated at recommended doses. | Has a lower affinity for P-gp and mammalian GABA receptors, contributing to a higher safety profile. |
Experimental Protocols
Detailed experimental protocols for assessing the neurotoxicity of macrocyclic lactones are crucial for reproducible research. Below is a generalized methodology for a study evaluating the safety of a novel macrocyclic lactone in a canine model, including a cohort with the ABCB1 mutation.
Objective: To determine the safety profile and toxic dose of a novel macrocyclic lactone in both wild-type and ABCB1-mutant dogs.
Animal Model:
-
Beagles (as a representative wild-type breed).
-
Collies or other breeds known to carry the ABCB1 mutation (genotyped to confirm homozygous status).
-
Both male and female animals should be included.
-
All animals should be in good health and acclimated to the study environment.
Experimental Design:
-
Dose Escalation Study:
-
Animals are divided into groups, with each group receiving a different dose of the test compound.
-
A placebo group receiving the vehicle only should be included.
-
Doses should be escalated in subsequent groups based on the results from the lower doses.
-
-
Administration:
-
The route of administration should mimic the intended clinical use (e.g., oral, topical, or injectable).
-
-
Monitoring:
-
Clinical Observations: Animals should be observed frequently for any signs of neurotoxicity (e.g., ataxia, tremors, lethargy, mydriasis, seizures, hypersalivation) by trained personnel blinded to the treatment groups. A standardized scoring system should be used to quantify the severity of clinical signs.
-
Pharmacokinetic Analysis: Blood samples should be collected at predetermined time points to determine the plasma concentration of the drug and its metabolites. This helps to establish a correlation between plasma levels and clinical signs.
-
Cerebrospinal Fluid (CSF) Analysis: In a subset of animals, CSF samples may be collected to directly measure the concentration of the drug in the CNS, providing a direct assessment of BBB penetration.
-
General Health Monitoring: Regular monitoring of body weight, food and water consumption, and vital signs.
-
Data Analysis:
-
The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) should be determined for both wild-type and ABCB1-mutant groups.
-
Statistical analysis should be performed to compare the incidence and severity of adverse effects between different dose groups and between the two genotypes.
-
Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) should be calculated and correlated with toxicological findings.
Visualizing the Mechanism of Neurotoxicity
The following diagrams illustrate the critical role of P-glycoprotein at the blood-brain barrier in mediating the safety of macrocyclic lactones.
Caption: Functional P-gp at the BBB actively removes macrocyclic lactones from the CNS.
Caption: Non-functional P-gp leads to macrocyclic lactone accumulation and neurotoxicity.
Conclusion
The safety profiles of macrocyclic lactones are not uniform. While generally safe at recommended doses, the risk of neurotoxicity is significantly increased in animals with a dysfunctional P-glycoprotein pump due to the ABCB1 gene mutation. Moxidectin and selamectin appear to have a wider margin of safety in these susceptible individuals compared to ivermectin. A thorough understanding of these differences and the underlying mechanisms is critical for the development of safer and more effective antiparasitic drugs. Future research should focus on developing macrocyclic lactones with minimal BBB penetration and low affinity for mammalian GABA receptors to further enhance their safety profile across all patient populations.
References
- 1. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Toxicity and Non-Target Effects of Macrocyclic Lactones in Terrestrial and Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. huveta.hu [huveta.hu]
Eprinomectin's Acaricidal Efficacy Against Chorioptes bovis: A Comparative Analysis
An in-depth evaluation of eprinomectin's performance in the treatment of chorioptic mange in cattle, benchmarked against alternative therapies. This guide presents supporting experimental data, detailed methodologies, and visual representations of workflows and mechanisms of action to inform researchers, scientists, and drug development professionals.
Introduction
Chorioptic mange, caused by the mite Chorioptes bovis, is a prevalent ectoparasitic disease in cattle, particularly in dairy herds, leading to skin lesions, discomfort, and potential economic losses.[1][2] Effective control and treatment are crucial for animal welfare and productivity. Eprinomectin, a member of the macrocyclic lactone class of endectocides, has emerged as a highly effective treatment for chorioptic mange.[1][3][4] This guide provides a comprehensive comparison of eprinomectin's efficacy with other acaricides, supported by quantitative data from various studies.
Comparative Efficacy of Acaricides against Chorioptes bovis
The following table summarizes the efficacy of eprinomectin and other commonly used acaricides in treating Chorioptes bovis infestations in cattle. The data is compiled from multiple field and experimental studies.
| Active Ingredient | Formulation | Dosage | Efficacy (Mite Count Reduction) | Time to Efficacy | Key Findings & Citations |
| Eprinomectin | 0.5% Pour-On | 500 µg/kg | >99% - 100% | Mites significantly reduced by day 14; not detected by day 56. | Highly effective against C. bovis. Can be used in lactating dairy cows with a zero milk withdrawal period. |
| Moxidectin | 0.5% Pour-On | 0.5 mg/kg | 100% | Mites eliminated by day 14. | Highly effective against C. bovis. A lower dose of 0.25 mg/kg showed incomplete efficacy. |
| Ivermectin | Pour-On | 500 µg/kg | Fully effective | Significant reduction in mite counts from day 14 to 56. | Efficacy can be impaired when applied to severe lesions due to reduced absorption. |
| Doramectin | Pour-On | - | Effective | Approved for use against C. bovis. | Topical preparations are effective for Chorioptes. |
Experimental Protocols
The following sections detail the typical methodologies employed in studies evaluating the efficacy of acaricides against Chorioptes bovis.
Acaricidal Efficacy Trial Protocol
A standardized protocol for assessing the efficacy of a test substance against Chorioptes bovis in naturally infested cattle is outlined below. This protocol is a composite based on methodologies described in multiple studies.
-
Animal Selection:
-
Select cattle with clinical signs of chorioptic mange and confirmed C. bovis infestation through skin scrapings.
-
Animals are blocked based on pre-treatment mite counts and randomly allocated to treatment and control groups.
-
-
Treatment Administration:
-
Treatment Group: Administer the test substance (e.g., eprinomectin 0.5% pour-on) at the specified dosage (e.g., 500 µg/kg body weight) along the dorsal midline.
-
Control Group: Administer a placebo (vehicle) or leave untreated.
-
-
Efficacy Assessment:
-
Collect skin scrapings from the affected areas of each animal prior to treatment (day 0) and at regular intervals post-treatment (e.g., weekly for 8 weeks).
-
Process skin scrapings to isolate and count the number of live C. bovis mites.
-
Score the severity of skin lesions at each sampling point.
-
-
Data Analysis:
-
Compare the geometric mean mite counts between the treatment and control groups at each time point using appropriate statistical methods.
-
Calculate the percentage reduction in mite counts for the treated group compared to the control group.
-
Diagram of Experimental Workflow
References
Persistent Anthelmintic Efficacy of Topical Eprinomectin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the persistent anthelmintic efficacy of topical eprinomectin against other commercially available topical endectocides for cattle. The analysis is supported by experimental data from peer-reviewed studies, with a focus on key gastrointestinal nematodes such as Cooperia spp. and Ostertagia ostertagi. Detailed experimental protocols and mechanistic insights are provided to facilitate a comprehensive understanding of the product's performance.
Comparative Efficacy Data
The persistent anthelmintic activity of topical eprinomectin has been evaluated in several studies, often in comparison to other macrocyclic lactones like ivermectin, doramectin, and moxidectin. The primary measure of efficacy is the reduction in fecal egg counts (FEC) over time following treatment.
A study comparing topical formulations of doramectin, ivermectin, eprinomectin, and moxidectin in beef calves provides key insights into their persistent efficacy. The anthelmintic activity, based on fecal egg counts, of eprinomectin and moxidectin was found to be greater than that of ivermectin through day 28 post-treatment.[1] While significance levels varied, the egg counts for eprinomectin and moxidectin remained numerically lower than those for doramectin and ivermectin through day 70.[1] In this study, Cooperia was the predominant genus from day 0 to 28 and again from days 70 to 98, while Ostertagia was most prevalent between days 42 and 70.[1]
Another study highlighted the persistent efficacy of topical eprinomectin and doramectin against Ostertagia ostertagi and Cooperia oncophora infections in cattle.[2] Furthermore, the efficacy of an extended-release injectable formulation of eprinomectin has demonstrated prolonged activity, reducing fecal egg counts by 94.8%, 96.5%, and 91.7% at 2, 3, and 3.5 months post-treatment, respectively.[3]
The following tables summarize the comparative efficacy data from a key study.
| Table 1: Fecal Egg Count Reduction (%) by Treatment Group and Day Post-Treatment | |||||
| Treatment | Day 7 | Day 14 | Day 28 | Day 42 | Day 70 |
| Eprinomectin | >95% | >95% | >95% | Numerically Higher | Numerically Higher |
| Moxidectin | >95% | >95% | >95% | Numerically Higher | Numerically Higher |
| Doramectin | >95% | >95% | <95% | Lower | Lower |
| Ivermectin | <95% | <95% | <95% | Lower | Lower |
| Control | No Reduction | No Reduction | No Reduction | No Reduction | No Reduction |
| Data derived from a study by Williams et al. (1999). "Numerically Higher" indicates consistently better performance than doramectin and ivermectin, though statistical significance varied after day 28. |
| Table 2: Average Total Bodyweight Gains (kg) over 112 Days | |
| Treatment | Weight Gain (kg) |
| Moxidectin | 153.7 |
| Eprinomectin | 148.5 |
| Doramectin | 146.9 |
| Ivermectin | 139.7 |
| Control | 127.7 |
| Data from the same 112-day study, showing that all treated groups, with the exception of ivermectin at certain time points, had significantly greater bodyweights than the untreated control group. |
Experimental Protocols
The evaluation of persistent anthelmintic efficacy relies on robust experimental designs that mimic natural infection conditions as closely as possible. The following protocol is a synthesis of methodologies described in the cited literature.
1. Animal Selection and Acclimation:
-
Animals: Clinically healthy, parasite-naive calves of a similar age and weight are selected. A minimum of 6 animals per treatment group is generally required.
-
Acclimation: Animals are acclimated to the study environment for a period of at least 7 days before the start of the trial. During this time, they are monitored for health and fed a standard diet.
2. Experimental Design:
-
Randomization: Calves are randomly assigned to different treatment groups, including an untreated control group.
-
Housing: To prevent cross-contamination, treatment groups are housed in separate, well-drained pens or pastures that have not been grazed by other cattle for a significant period. In some study designs, all treatment groups are represented in each pasture to account for pasture-to-pasture variation.
3. Treatment Administration:
-
Dosage: Topical anthelmintics are administered according to the manufacturer's recommendations, typically based on body weight. For eprinomectin, a common dosage is 500 µg/kg.
-
Application: The product is applied along the dorsal midline of the animal.
4. Parasite Challenge:
-
Natural Infection: In field studies, animals are exposed to naturally contaminated pastures.
-
Artificial Infection: In controlled studies, animals are experimentally infected with a known number of infective third-stage larvae (L3) of specific nematode species, such as Ostertagia ostertagi and Cooperia oncophora. The challenge can be a single dose or repeated daily doses over a period.
5. Data Collection:
-
Fecal Egg Counts (FEC): Fecal samples are collected from each animal at regular intervals (e.g., weekly for the first two months, then bi-weekly). The number of nematode eggs per gram of feces is determined using a sensitive counting technique like the modified McMaster method.
-
Larval Culture and Identification: Pooled fecal samples from each group are cultured to allow nematode eggs to hatch and develop into third-stage larvae. These larvae are then identified to the genus level to determine the composition of the parasite population.
-
Body Weight: Animals are weighed at regular intervals throughout the study to assess the impact of parasite control on growth performance.
-
Worm Burden (at necropsy): In some studies, a subset of animals from each group is euthanized at the end of the trial to recover and count the number of adult worms in the gastrointestinal tract. This provides a direct measure of anthelmintic efficacy.
6. Efficacy Calculation: Persistent efficacy is determined by comparing the fecal egg counts or worm burdens in the treated groups to the untreated control group at each time point. A reduction of ≥95% is typically considered effective.
Mandatory Visualizations
Signaling Pathway of Eprinomectin
Eprinomectin, like other macrocyclic lactones, exerts its anthelmintic effect by acting on glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This action leads to paralysis and death of the parasite.
Caption: Mechanism of action of Eprinomectin on parasite nerve and muscle cells.
Experimental Workflow for Persistent Efficacy Studies
The following diagram illustrates the typical workflow for a persistent anthelmintic efficacy study.
Caption: A typical experimental workflow for assessing persistent anthelmintic efficacy.
References
- 1. A comparison of persistent anthelmintic efficacy of topical formulations of doramectin, ivermectin, eprinomectin and moxidectin against naturally acquired nematode infections of beef calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Persistent efficacy of topical doramectin and eprinomectin against Ostertagia ostertagi and Cooperia oncophora infections in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Eprinomectin vs. Ivermectin: A Comparative Analysis of Larvicidal Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the larvicidal potency of two widely used macrocyclic lactones, eprinomectin and ivermectin. The information presented is based on available experimental data to facilitate a comprehensive understanding of their relative efficacy against key larval species.
Quantitative Comparison of Larvicidal Potency
The larvicidal activity of eprinomectin and ivermectin has been evaluated against various larval species. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from in vitro studies. Lower IC50 values indicate higher potency.
Table 1: Comparative Larvicidal Potency against Cephalopina titillator (Third Stage Larvae)
| Drug | IC50 (µg/mL) | Standard Deviation (µg/mL) |
| Ivermectin | 0.0735 | ± 0.016 |
| Eprinomectin | 0.46 | ± 0.24 |
Data sourced from a study on dromedary camel nasal bots.[1]
Table 2: Comparative Larvicidal Potency against Haemonchus contortus (Third Stage Larvae) - Susceptible Strain
| Drug | IC50 (µM) |
| Ivermectin | 0.47 |
| Eprinomectin | 0.29 |
Data sourced from a study utilizing a larval motility assay.[2]
Table 3: Comparative Larvicidal Potency against Haemonchus contortus (Third Stage Larvae) - Resistant Strain
| Drug | IC50 (µM) |
| Ivermectin | 20.35 |
| Eprinomectin | 32.03 |
Data sourced from a study utilizing a larval motility assay.[2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols used in the cited studies.
Larvicidal Assay against Cephalopina titillator
Third-stage larvae (L3) of Cephalopina titillator were collected from the nasopharynx of naturally infested dromedary camels upon slaughter. The larvae were then incubated in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 50% fetal calf serum and penicillin/streptomycin (100 IU). This medium was mixed with serially diluted concentrations of ivermectin and eprinomectin, ranging from 1 mg/mL to 125 ng/mL. The larvicidal effect was determined by calculating the IC50 values through nonlinear fitting of dose-response inhibition equations after a 12-hour incubation period.[1]
Larval Motility Assay against Haemonchus contortus
The in vitro larvicidal activity against third-stage larvae (L3) of Haemonchus contortus was assessed using a larval motility assay. The motility of the larvae was measured in a concentration-dependent manner by exposing them to increasing concentrations of ivermectin and eprinomectin (from 0.01 to 100 µM). The drugs were solubilized in DMSO, with a final concentration of 0.5%. Prior to the experiment, the cuticle of the H. contortus larvae was removed. The half-maximal inhibitory concentration (IC50) was determined based on the reduction in larval motility.[2]
Mechanism of Action: Signaling Pathway
Both eprinomectin and ivermectin are members of the avermectin class of macrocyclic lactones. Their primary mechanism of action involves the disruption of neurotransmission in invertebrates by targeting glutamate-gated chloride channels (GluCls).
Caption: Mechanism of action of Eprinomectin and Ivermectin.
Experimental Workflow
The general workflow for assessing the larvicidal potency of eprinomectin and ivermectin in vitro is outlined below.
Caption: In vitro larvicidal potency testing workflow.
Summary of Findings
-
Against Cephalopina titillator third-stage larvae, ivermectin demonstrated significantly higher potency with a considerably lower IC50 value compared to eprinomectin.
-
In a larval motility assay using a susceptible strain of Haemonchus contortus, eprinomectin showed slightly higher potency than ivermectin.
-
Against a resistant strain of H. contortus, both drugs showed a marked decrease in efficacy, with ivermectin having a lower IC50 than eprinomectin, suggesting it may be slightly more effective against this particular resistant strain.
The data suggests that the relative larvicidal potency of eprinomectin and ivermectin can be species-dependent and is significantly influenced by the resistance profile of the target parasite population. For susceptible strains of a key gastrointestinal nematode, eprinomectin may offer a slight advantage, while ivermectin appears more potent against the nasal bot larvae tested. The development of resistance dramatically reduces the efficacy of both compounds.
References
A Comparative Analysis of Eprinomectin Extended-Release Injection for Bovine Parasite Control
For Immediate Release
This guide provides a comprehensive evaluation of the efficacy of eprinomectin extended-release injection in comparison to other commonly used anthelmintics for controlling internal and external parasites in cattle. The following analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at supporting experimental data and methodologies.
Executive Summary
Eprinomectin extended-release injection stands out for its prolonged period of protection against a broad spectrum of gastrointestinal nematodes and lungworms in cattle.[1] This extended activity, lasting from 100 to 150 days, offers a significant advantage in reducing labor and stress associated with frequent animal handling and treatment. Comparative studies and field trials demonstrate its high efficacy, often exceeding 98% against a wide range of adult and larval stage parasites.[2][3] While other macrocyclic lactones like ivermectin, doramectin, and moxidectin also exhibit high efficacy, the persistent activity of the eprinomectin extended-release formulation provides a longer window of protection, which can lead to improved weight gain and overall herd health.
Comparative Efficacy Data
The following tables summarize the efficacy of eprinomectin extended-release injection against various cattle parasites, alongside data for other commonly used anthelmintics. Efficacy is primarily measured by the percentage reduction in fecal egg counts (FEC) or worm burdens at necropsy.
Table 1: Efficacy Against Adult Gastrointestinal Nematodes
| Anthelmintic | Ostertagia ostertagi | Cooperia spp. | Haemonchus placei | Trichostrongylus axei | Oesophagostomum radiatum | Nematodirus helvetianus |
| Eprinomectin Extended-Release | ≥94% | ≥94% | ≥94% | ≥94% | ≥94% | ≥94% |
| Ivermectin | High efficacy reported | Reduced efficacy in some cases | High efficacy reported | High efficacy reported | High efficacy reported | High efficacy reported |
| Doramectin | ≥99.9% | ≥99.9% | ≥99.9% | ≥99.9% | ≥99.9% | 97.9% |
| Moxidectin | 99.9-100% | 99.4-100% | 99.9-100% | 99.9-100% | 99.4-100% | High efficacy reported |
Table 2: Efficacy Against Inhibited Fourth-Stage Larvae (L4)
| Anthelmintic | Ostertagia ostertagi | Cooperia spp. | Haemonchus spp. | Oesophagostomum spp. | Trichostrongylus spp. |
| Eprinomectin Extended-Release | ≥94% | ≥94% | ≥94% | ≥94% | ≥94% |
| Doramectin | ≥99.9% | Not specified | ≥99.9% | ≥99.9% | ≥99.9% |
| Moxidectin | High efficacy reported | Not specified | Not specified | Not specified | Not specified |
Table 3: Persistent Efficacy (Duration of Protection)
| Anthelmintic | Duration of Protection |
| Eprinomectin Extended-Release | 100-150 days |
| Doramectin (Injectable) | Up to 49 days against Dictyocaulus viviparus |
| Ivermectin | Not specified for extended release |
| Moxidectin | Not specified for extended release |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized experimental protocols to assess anthelmintic efficacy. The two primary methods used are the Fecal Egg Count Reduction Test (FECRT) and controlled efficacy studies involving necropsy.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is a common field-based method to evaluate the efficacy of an anthelmintic by measuring the reduction in the number of parasite eggs shed in the feces of treated animals.
Methodology:
-
Animal Selection: A group of cattle with naturally acquired gastrointestinal nematode infections is selected. Animals are often blocked based on pre-treatment body weight.
-
Pre-Treatment Sampling: Fecal samples are collected from each animal on Day 0 (day of treatment) to determine the baseline fecal egg count (FEC).
-
Treatment Administration: Animals are randomly allocated to a treatment group (e.g., eprinomectin extended-release, ivermectin, doramectin, moxidectin) or a control group (vehicle or saline). The specified dose is administered, typically as a subcutaneous injection.
-
Post-Treatment Sampling: Fecal samples are collected again at specified intervals post-treatment, commonly at 14, 28, 56, 84, and 112 days.
-
Efficacy Calculation: The percentage reduction in FEC is calculated for each treatment group compared to the control group or the pre-treatment counts.
Caption: Workflow for Fecal Egg Count Reduction Test (FECRT).
Controlled Efficacy Studies (Necropsy)
Controlled studies provide a more definitive measure of anthelmintic efficacy by directly counting the number of worms present in the gastrointestinal tract and lungs of treated and control animals.
Methodology:
-
Infection Model: Cattle are either naturally infected by grazing on contaminated pastures or artificially infected with specific parasite species.
-
Animal Housing: After infection and prior to treatment, animals are housed in a manner that prevents further parasitic infection.
-
Treatment: Animals are blocked by weight and randomly assigned to a treatment or control group. The designated product is administered as per the recommended dosage.
-
Necropsy: A set number of days after treatment (e.g., 14-22 days), all animals are humanely euthanized.
-
Worm Recovery and Counting: The gastrointestinal tract and lungs are systematically examined, and all adult and larval parasites are collected, identified, and counted.
-
Efficacy Calculation: The efficacy is calculated as the percentage reduction in the geometric mean worm counts in the treated group compared to the control group.
Caption: Workflow for Controlled Efficacy Studies via Necropsy.
Concluding Remarks
The extended-release formulation of eprinomectin offers a highly effective and long-lasting solution for the control of a wide range of internal parasites in cattle. Its persistent activity provides a key advantage over conventional anthelmintics, potentially leading to improved animal welfare and production outcomes. The choice of anthelmintic should always be guided by local parasite epidemiology, resistance patterns, and herd management practices. Regular efficacy testing, such as the FECRT, is recommended to monitor the performance of any parasite control program.
References
- 1. mdpi.com [mdpi.com]
- 2. The efficacy of eprinomectin extended-release injection against naturally acquired nematode parasites of cattle, with special regard to inhibited fourth-stage Ostertagia larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of eprinomectin extended-release injection against induced infections of developing (fourth-stage larvae) and adult nematode parasites of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Plasma Antioxidant Levels Following Eprinomectin and Ivermectin Administration
This guide provides a comparative overview of the effects of eprinomectin and ivermectin on plasma antioxidant levels in livestock. The following sections detail the experimental data, methodologies, and a visual representation of the experimental workflow to assist researchers, scientists, and drug development professionals in understanding the subtle differences in the oxidative stress responses induced by these two commonly used antiparasitic drugs.
Executive Summary
Eprinomectin and ivermectin, both macrocyclic lactones, are widely used for their broad-spectrum antiparasitic activity. While generally considered safe at therapeutic doses, their administration can influence the host's oxidative balance. This guide synthesizes available data on their comparative effects on key plasma antioxidant biomarkers. The primary comparative study in cattle reveals that both drugs induce a transient decrease in glutathione (GSH) levels without significantly altering malondialdehyde (MDA) concentrations, suggesting a temporary impact on the antioxidant defense system that does not lead to lipid peroxidation. Data on other antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and total antioxidant capacity (TAC) are limited for a direct comparison in the same species, with available studies on ivermectin in other animal models showing varied effects.
Data Presentation: Plasma Antioxidant and Oxidative Stress Markers
The following table summarizes the quantitative findings from a comparative study on the effects of eprinomectin and ivermectin on plasma antioxidant levels in cattle, as well as data from studies on the individual effects of ivermectin on other antioxidant markers in different species.
| Biomarker | Drug | Animal Model | Dosage | Key Findings | Reference |
| Glutathione (GSH) | Eprinomectin | Lactating Holstein Cows | 0.5 mg/kg (pour-on) | Transient decrease followed by a transient increase (P<0.05). | [1][2] |
| Ivermectin | Lactating Holstein Cows | 0.5 mg/kg (pour-on) | Transient decrease followed by a transient increase (P<0.05). | [1][2] | |
| Malondialdehyde (MDA) | Eprinomectin | Lactating Holstein Cows | 0.5 mg/kg (pour-on) | No significant difference compared to control samples (P>0.05). | [1] |
| Ivermectin | Lactating Holstein Cows | 0.5 mg/kg (pour-on) | No significant difference compared to control samples (P>0.05). | ||
| Total Antioxidant Capacity (TAC) | Ivermectin | Rabbits | 0.5 mg/kg & 1 mg/kg (subcutaneous) | Decreased at 120 hours post-treatment. | |
| Superoxide Dismutase (SOD) | Ivermectin | Clarias gariepinus (Fish) | 9 to 25 μg/L (in water) | Significant concentration-dependent increases. | |
| Catalase (CAT) | Ivermectin | Clarias gariepinus (Fish) | 9 to 25 μg/L (in water) | Significant concentration-dependent increases. |
Note: Direct comparative data for TAC, SOD, and CAT for eprinomectin versus ivermectin in the same species were not available in the reviewed literature. The data for ivermectin on these markers are from studies on different animal models and should be interpreted with caution when making direct comparisons.
Experimental Protocols
The methodologies employed in the key comparative study are detailed below to provide a comprehensive understanding of the experimental conditions.
Comparative Study of Eprinomectin and Ivermectin in Lactating Cows
-
Objective: To investigate the effects of eprinomectin and ivermectin on plasma malondialdehyde (MDA) and glutathione (GSH) levels in lactating cows.
-
Animal Subjects: Ten Holstein breed lactating dairy cows were utilized for the study.
-
Experimental Groups: The cows were divided into two groups of five.
-
Group 1: Received a single pour-on application of Ivermectin at a dose of 0.5 mg/kg body weight.
-
Group 2: Received a single pour-on application of Eprinomectin at a dose of 0.5 mg/kg body weight.
-
-
Drug Administration: Both drugs were administered as a pour-on formulation, applied along the backline of the animals.
-
Sample Collection: Blood samples were collected from the jugular vein at multiple time points: 0 hour (as a control before drug application), 1, 4, 8, 24, and 36 hours, and on days 2, 3, 4, 5, 6, 8, 10, 12, 15, 20, and 25 post-treatment.
-
Biochemical Analysis: Plasma was separated from the collected blood samples and analyzed for MDA and GSH concentrations.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the comparative study of eprinomectin and ivermectin on plasma antioxidant levels in lactating cows.
References
Safety Operating Guide
Proper Disposal of Eprinomectin B1b: A Guide for Laboratory Professionals
Eprinomectin B1b, a component of the antiparasitic agent eprinomectin, requires careful handling and disposal due to its potential health and environmental hazards.[1] This document provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe management of this compound waste in a laboratory setting.
Hazard Profile and Safety Precautions
Eprinomectin is classified as a hazardous chemical, with acute oral toxicity and potential carcinogenicity.[1] It is also recognized as being very toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is of paramount importance.[2]
Key Safety Data:
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Category 3. Toxic if swallowed. | |
| Carcinogenicity | Category 1B. | |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects. |
When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection. All handling should be conducted in a well-ventilated area to avoid inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is critical to protect human health and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container. Solid waste must be kept separate from liquid waste.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof container with a secure screw cap. Plastic containers are generally preferred for chemical waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and relevant hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).
2. Waste Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Ensure that incompatible chemicals are segregated to prevent dangerous reactions. For example, store acids and bases separately.
-
Keep waste containers securely closed except when adding waste.
3. Disposal Procedure:
-
The primary recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Contact your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not attempt to treat or neutralize this compound waste in the laboratory.
4. Empty Container Management:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for decontaminated lab waste.
Emergency Spill Procedures
In the event of a spill, the following steps should be taken:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, clean up the spill using absorbent materials such as sand, earth, or vermiculite.
-
Use dry clean-up procedures and avoid generating dust. If necessary, dampen the material with water to prevent it from becoming airborne.
-
Collect the contaminated material into a labeled container for hazardous waste disposal.
-
Wash the spill area thoroughly.
-
-
Major Spills:
-
Evacuate the area and alert your institution's emergency responders.
-
Prevent the spill from entering drains or waterways.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Eprinomectin B1b
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of eprinomectin B1b in a laboratory setting. It includes personal protective equipment (PPE) requirements, procedural guidance for safe handling and disposal, and a summary of key safety data.
Eprinomectin, a member of the avermectin class of compounds, is a potent anthelmintic agent.[1][2] While highly effective, it also presents toxicological risks that necessitate careful handling to ensure personnel safety and prevent environmental contamination.[1][3]
Quantitative Safety Data
The following table summarizes the key toxicological data for eprinomectin. It is important to note that eprinomectin is often used as a mixture of eprinomectin B1a and B1b. The data below pertains to eprinomectin (a mixture of B1a and B1b) unless otherwise specified.
| Metric | Value | Species | Notes |
| Oral LD50 | 55 mg/kg | Rat | LD50 is the lethal dose for 50% of the test subjects.[4] |
| 70 mg/kg | Mouse | ||
| Dermal Toxicity | Harmful in contact with skin. | Not specified | Systemic effects may result from absorption. |
| Inhalation Toxicity | Harmful if inhaled. | Not specified | Inhalation of dusts may produce severely toxic effects. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Not specified |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound to minimize exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles must be worn.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential significant exposure, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the essential steps for safely preparing a stock solution of this compound.
1. Preparation and Precautionary Measures:
- Ensure all necessary PPE is worn correctly before handling the compound.
- Work in a well-ventilated area, preferably within a chemical fume hood.
- Have a spill kit readily accessible.
- Consult the Safety Data Sheet (SDS) for this compound before starting any work.
2. Weighing the Compound:
- Use an analytical balance within a ventilated enclosure to weigh the desired amount of this compound powder.
- Handle the powder carefully to avoid generating dust.
3. Dissolving the Compound:
- Transfer the weighed this compound to an appropriate container (e.g., a volumetric flask).
- Add the desired solvent (e.g., DMSO, ethanol, or dimethylformamide) to the container.
- Gently swirl the container to dissolve the compound completely.
4. Storage of the Stock Solution:
- Store the prepared stock solution in a clearly labeled, tightly sealed container.
- Store at -20°C for long-term stability.
5. Decontamination and Waste Disposal:
- Wipe down all surfaces and equipment used with an appropriate decontaminating agent.
- Dispose of all contaminated materials, including empty containers, pipette tips, and gloves, as hazardous chemical waste.
- Eprinomectin is highly toxic to aquatic organisms; therefore, it is crucial to prevent any release into the environment.
- Waste should be collected in designated, sealed containers for disposal by a licensed hazardous waste management company.
Mechanism of Action: Signaling Pathway
Eprinomectin, like other avermectins, exerts its anthelmintic effect by targeting the nervous system of invertebrates. Its primary mode of action involves the modulation of glutamate-gated chloride channels (GluCls), which are not present in mammals. This selective action is the basis for its use as an antiparasitic agent.
Caption: Mechanism of action of this compound on invertebrate neurons.
Disposal Plan
1. Segregation:
- All waste contaminated with this compound, including solid waste (gloves, pipette tips, empty vials) and liquid waste (unused solutions), must be segregated from general laboratory waste.
2. Containment:
- Solid Waste: Collect in a designated, leak-proof, and puncture-resistant container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste: Eprinomectin."
- Liquid Waste: Collect in a dedicated, sealed, and chemical-resistant container. The container must be clearly labeled with the contents and hazard warnings.
3. Inactivation (if applicable and feasible):
- Consult with your institution's environmental health and safety (EHS) office for approved methods of chemical inactivation before disposal.
4. Final Disposal:
- All this compound waste must be disposed of through a licensed hazardous waste disposal service.
- Do not discharge any this compound waste down the drain or into the regular trash.
- Due to its high aquatic toxicity, extreme care must be taken to prevent any environmental release.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
